molecular formula C8H9NOS B134086 3-Methoxybenzothioamide CAS No. 64559-06-4

3-Methoxybenzothioamide

カタログ番号: B134086
CAS番号: 64559-06-4
分子量: 167.23 g/mol
InChIキー: LQSZSWBMLMGWPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxythiobenzamide is a synthetic thiobenzamide derivative utilized in scientific research. Its core research value is linked to its activity as an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP-1), a key enzyme involved in DNA repair and other cellular processes . This mechanism makes it a compound of interest in foundational studies investigating cellular response to stress and damage. The compound also serves as an important chemical intermediate in organic synthesis and pharmaceutical development . Researchers value 3-Methoxythiobenzamide for probing biochemical pathways and as a building block for more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSZSWBMLMGWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366191
Record name 3-Methoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64559-06-4
Record name 3-Methoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzothioamide: Synthesis and Inferred Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Sourcing 3-Methoxybenzothioamide

An extensive search of chemical literature and databases reveals a lack of readily available information on this compound. This suggests that the compound is not commercially available and has not been extensively characterized. However, its structure, featuring a methoxy-substituted benzene ring and a thioamide functional group, is of interest in medicinal chemistry and materials science due to the unique properties conferred by the thioamide moiety.

Thioamides are sulfur isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom.[1] This substitution significantly alters the molecule's electronic and steric properties, leading to changes in hydrogen bonding capacity, metabolic stability, and biological activity.[1] For instance, several thioamide-containing compounds have been developed as drugs, such as the anti-tuberculosis agent ethionamide.[1]

This guide provides a practical path forward for researchers interested in this compound by focusing on the synthesis from its oxygen analog, 3-Methoxybenzamide.

Properties of the Precursor: 3-Methoxybenzamide

3-Methoxybenzamide is a commercially available and well-characterized compound that serves as the ideal starting material for the synthesis of this compound.

Chemical Structure and Properties

The chemical structure and key properties of 3-Methoxybenzamide are summarized in the table below.

PropertyValueReference
Chemical Name 3-Methoxybenzamide--INVALID-LINK--
Synonyms m-Anisamide--INVALID-LINK--
CAS Number 5813-86-5--INVALID-LINK--
Molecular Formula C₈H₉NO₂--INVALID-LINK--
Molecular Weight 151.16 g/mol --INVALID-LINK--
Melting Point 132.5-135.5 °C--INVALID-LINK--
Appearance Off-white solid--INVALID-LINK--
Solubility Soluble in water.[2] Soluble in DMSO (55 mg/mL).[3]
SMILES COc1cccc(c1)C(N)=O--INVALID-LINK--
InChI Key VKPLPDIMEREJJF-UHFFFAOYSA-N--INVALID-LINK--
Synthesis of 3-Methoxybenzamide

A common method for the synthesis of 3-Methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with an amine. A specific protocol for a related compound, 3-Methoxy-N-phenylbenzamide, illustrates the general procedure.[4] The synthesis of the parent 3-Methoxybenzamide would follow a similar pathway, likely using ammonia as the amine source. A process for preparing 3-methoxypropiophenone also describes the synthesis of 3-methoxybenzoyl chloride and 3-methoxybenzamide as intermediates.[5][6]

Synthesis of this compound from 3-Methoxybenzamide

The conversion of amides to thioamides is a well-established transformation in organic synthesis, most commonly achieved through a process called thionation.

General Principles of Thionation

Thionation involves the reaction of an amide with a sulfur-transfer reagent. The most widely used and effective reagents for this purpose are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[1] Lawesson's Reagent is often preferred as it can lead to higher yields and requires milder reaction conditions.[1]

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol is a general method for the conversion of an amide to a thioamide and can be adapted for the synthesis of this compound from 3-Methoxybenzamide.

Materials:

  • 3-Methoxybenzamide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methoxybenzamide in an anhydrous solvent such as THF or toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent to the solution. The stoichiometry may need to be optimized, but a common starting point is to use 0.5 equivalents of Lawesson's Reagent for each equivalent of the amide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using a suitable analytical technique, such as Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The purification procedure will depend on the properties of the resulting thioamide but typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

A visual representation of this experimental workflow is provided below.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Methoxybenzamide in Anhydrous Solvent add_lr Add Lawesson's Reagent start->add_lr reflux Heat to Reflux add_lr->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/Recrystallization) dry->purify product Pure this compound purify->product

General workflow for the synthesis of this compound.
Alternative Thionating Reagents

While Lawesson's Reagent is highly effective, other reagents can also be used for the conversion of amides to thioamides. These include Phosphorus Pentasulfide (P₄S₁₀) and, for certain substrates, novel thiating agents like N-isopropyldithiocarbamate isopropyl ammonium salt have been developed.[7][8]

Inferred Properties of this compound and Comparison with Thiobenzamide

In the absence of experimental data for this compound, its properties can be inferred by comparing the properties of 3-Methoxybenzamide with those of the well-characterized Thiobenzamide.

PropertyThiobenzamideInferred for this compound
CAS Number 2227-79-4Not Assigned
Molecular Formula C₇H₇NSC₈H₉NOS
Molecular Weight 137.20 g/mol 167.23 g/mol
Melting Point 113-117 °C.[9]Expected to be a crystalline solid with a distinct melting point.
Appearance White to light yellow crystalline solid.[10]Likely a crystalline solid, possibly with a yellowish hue.
Solubility Slightly soluble in water; soluble in ethanol and acetone.[10]Expected to have low water solubility and good solubility in organic solvents.
SMILES NC(=S)c1ccccc1COc1cccc(c1)C(N)=S
InChI Key QIOZLISABUUKJY-UHFFFAOYSA-NNot Assigned

The presence of the methoxy group in this compound is expected to influence its polarity and intermolecular interactions compared to Thiobenzamide, which may affect its melting point and solubility.

Potential Signaling Pathways and Biological Activities

While no specific biological data exists for this compound, its structural analog, 3-Methoxybenzamide, is known to be a competitive inhibitor of poly(ADP-ribose) synthetase (PARP).[2][3] It has also been shown to inhibit cell division in Bacillus subtilis.[2] The thioamide functional group can significantly alter the biological activity of a molecule. Therefore, this compound could potentially exhibit its own unique biological profile, possibly interacting with different cellular targets or pathways. Further research would be required to elucidate any such activities.

The general logical relationship for investigating the biological activity of the synthesized this compound is outlined below.

logical_relationship synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification screening Biological Screening (e.g., cell-based assays) purification->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization moa->lead_opt

Logical workflow for the biological evaluation of this compound.

Conclusion

Although this compound is not a readily available compound, this guide provides a clear and scientifically sound pathway for its synthesis and characterization. By leveraging the known chemistry of its precursor, 3-Methoxybenzamide, and established thionation protocols, researchers can access this novel compound for further investigation. The provided data on the related compounds, 3-Methoxybenzamide and Thiobenzamide, offer a solid foundation for predicting its chemical properties and designing future experiments. This in-depth guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling the exploration of the potential applications of this compound.

References

An In-Depth Technical Guide to the Synthesis of 3-Methoxybenzothioamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 3-methoxybenzothioamide, a molecule of interest in medicinal chemistry. The guide details a two-step synthesis commencing from the readily available 3-methoxybenzaldehyde. It includes detailed experimental protocols, quantitative data presented in tabular format for clarity, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. The this compound scaffold, in particular, holds potential for the development of novel therapeutic agents. Thioamide-containing molecules have been investigated for a range of biological activities, including as inhibitors of kinases, which are crucial regulators of cellular signaling pathways.[1] This guide outlines a practical and modern synthetic approach to this compound, designed to be accessible to researchers in drug discovery and development.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-methoxybenzaldehyde. The first step involves the conversion of the aldehyde to 3-methoxybenzonitrile. The subsequent step is the thionation of the nitrile to afford the target thioamide.

Synthesis_Workflow Start 3-Methoxybenzaldehyde Step1 Step 1: Oxime Formation & Dehydration Start->Step1 Intermediate 3-Methoxybenzonitrile Step1->Intermediate Step2 Step 2: Thionation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxybenzonitrile from 3-Methoxybenzaldehyde

This procedure involves the formation of an aldoxime from 3-methoxybenzaldehyde and hydroxylamine hydrochloride, followed by dehydration to the nitrile.

Materials and Reagents:

  • 3-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • Dimethylformamide (DMF)

  • Benzene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 equivalents).

  • Add anhydrous ferrous sulfate (FeSO₄) as a catalyst.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.[2]

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield 3-methoxybenzonitrile.[3]

Step 2: Synthesis of this compound from 3-Methoxybenzonitrile

This step employs a modern and safe method for the thionation of aromatic nitriles.

Materials and Reagents:

  • 3-Methoxybenzonitrile

  • Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Dilute hydrochloric acid or ammonium chloride solution

Procedure:

  • In a reaction vessel, dissolve 3-methoxybenzonitrile (1 equivalent) in dimethylformamide (DMF).

  • Add sodium hydrogen sulfide hydrate (2-3 equivalents) and magnesium chloride hexahydrate (1-1.5 equivalents) to the solution.[4]

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.[4]

  • Upon completion, pour the reaction mixture into water.

  • The product can be isolated by either filtration of the resulting precipitate or by extraction with a suitable organic solvent like ethyl acetate.[4]

  • If a precipitate is formed, wash it with a dilute solution of hydrochloric acid or ammonium chloride to remove any magnesium dihydroxide.[4]

  • If extraction is performed, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting this compound is often obtained in high purity, but can be further purified by recrystallization if necessary.

Quantitative Data

The following tables summarize the quantitative data for the proposed synthetic route.

Table 1: Reagents for the Synthesis of 3-Methoxybenzonitrile

ReagentMolar EquivalentPurpose
3-Methoxybenzaldehyde1.0Starting Material
Hydroxylamine hydrochloride1.2Oxime formation
Anhydrous Ferrous SulfateCatalyticDehydration catalyst
DimethylformamideSolventReaction medium

Table 2: Reagents for the Synthesis of this compound

ReagentMolar EquivalentPurpose
3-Methoxybenzonitrile1.0Starting Material
Sodium hydrogen sulfide hydrate2.0 - 3.0Sulfur source
Magnesium chloride hexahydrate1.0 - 1.5Lewis acid
DimethylformamideSolventReaction medium

Table 3: Expected Yields

StepProductTypical Yield Range
13-Methoxybenzonitrile85-95%[2]
2This compound80-99%[4]

Biological Context: EGFR Signaling Pathway

Thioamide-containing compounds have shown promise as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for drug development.[5]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation EGF EGF EGF->EGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation EGFR_dimer->RAS EGFR_dimer->PI3K Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR_dimer Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The outlined two-step procedure utilizes modern, efficient, and relatively safe chemical transformations, making it suitable for laboratory-scale synthesis in a drug discovery context. The inclusion of quantitative data and a relevant biological signaling pathway aims to provide researchers with a comprehensive resource to facilitate the exploration of this compound and its derivatives as potential therapeutic agents.

References

In-Depth Technical Guide on the Biological Activity of Novel Methoxy-Substituted Benzothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel methoxy-substituted benzothioamides. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to serve as a valuable resource for researchers in the field.

Data Presentation: Quantitative Biological Activity

The biological activities of various novel methoxy-substituted benzothioamides and related structures are summarized below. The data has been compiled from multiple studies to facilitate a comparative analysis of their potential as therapeutic agents.

Table 1: Anticancer Activity of Methoxy-Substituted Benzamide and Thioamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 21 Daoy (Medulloblastoma)< 0.1 (nM)[1][2][3][4]
Pyrazolinethioamide 45 A549 (Lung)13.49 ± 0.17[5]
Hela (Cervical)17.52 ± 0.25[5]
Thioamide 46 MCF-7 (Breast)5.4 ± 0.6[5]
HepG2 (Liver)4.5 ± 1.3[5]
PC-3 (Prostate)1.1 ± 0.1[5]
Thioholgamide A HCT-116 (Colon)0.03[6]
Table 2: Antimicrobial Activity of Methoxy-Substituted Benzothiazole and Thioamide Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
A07 S. aureus15.6[7]
E. coli7.81[7]
S. typhi15.6[7]
K. pneumoniae3.91[7]
K-03 S. typhiPotent[8]
K-05 S. typhiPotent[8]
P7 Various MDR strains0.6 - 1.2 (µM)[9]

Note: "Potent" indicates significant activity was observed, but a specific MIC value was not provided in the cited abstract.

Table 3: Enzyme Inhibitory Activity of Methoxy-Substituted Derivatives
Compound IDTarget EnzymeIC50Reference
Compound 21 Hedgehog Signaling PathwayNanomolar[1][2][3][4]
A-83-01 (Thioamide) TGF-β Type I Receptor ALK-512 nM[5]
TM (Thioamide) SIRT2Potent Inhibitor[5]
Closthioamide DNA Gyrase ATPaseInhibits[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of methoxy-substituted benzothioamides are provided below.

Synthesis of Methoxy-Substituted Benzothioamides

A general and efficient route for the synthesis of benzothiazoles from ortho-methoxythiobenzamides involves an ipso substitution of the aromatic methoxy group.[10][11]

Materials:

  • ortho-Methoxythiobenzamide derivative

  • Appropriate acid catalyst (e.g., polyphosphoric acid)

  • Solvent (e.g., xylene)

Procedure:

  • A solution of the ortho-methoxythiobenzamide in a suitable high-boiling solvent such as xylene is prepared.

  • An acid catalyst is added to the reaction mixture.

  • The mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired methoxy-substituted benzothiazole.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and Mg2+)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

Visualizations: Signaling Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to the biological activity of methoxy-substituted benzothioamides.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI sequesters & promotes cleavage GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Gene Transcription GLI_active->Target_Genes translocates & activates Benzamide Derivative Benzamide Derivative Benzamide Derivative->SMO inhibits

Hedgehog Signaling Pathway Inhibition by Benzamide Derivatives.

Experimental_Workflow start Design of Novel Methoxy-Substituted Benzothioamides synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification biological_eval Biological Evaluation purification->biological_eval anticancer Anticancer Assays (MTT) biological_eval->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) biological_eval->antimicrobial enzyme Enzyme Inhibition Assays (e.g., DNA Gyrase) biological_eval->enzyme data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt end Identification of Lead Compounds lead_opt->end

Workflow for Synthesis and Biological Evaluation.

Conclusion

This technical guide consolidates current knowledge on the biological activities of novel methoxy-substituted benzothioamides. The presented data highlights their potential in anticancer and antimicrobial applications, with some derivatives showing potent enzyme inhibitory effects. The detailed experimental protocols provide a practical resource for researchers aiming to synthesize and evaluate these compounds. Furthermore, the visualization of the Hedgehog signaling pathway offers a glimpse into one of the potential mechanisms of action for their anticancer effects. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of this promising class of compounds, paving the way for the development of new and effective therapeutic agents.

References

Unraveling the Biological Activity of 3-Methoxybenzothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the current understanding of the mechanism of action of 3-Methoxybenzothioamide in biological systems. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thioamide derivatives.

While direct research on the specific molecular targets of this compound is limited, evidence from closely related analogs strongly suggests a potential mechanism of action centered on the inhibition of NRH:quinone oxidoreductase 2 (NQO2). This guide will delve into this proposed mechanism, supported by available data and experimental protocols, and will also discuss the broader context of the biological activities observed in the thioamide class of compounds.

Proposed Primary Mechanism of Action: Inhibition of NQO2

The most compelling evidence for a specific biological target of a compound structurally similar to this compound points towards the enzyme NRH:quinone oxidoreductase 2 (NQO2). NQO2 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones.[1] This enzyme is implicated in a variety of cellular processes, including detoxification, oxidative stress responses, and the metabolism of xenobiotics.[1][2] Inhibition of NQO2 has been explored as a therapeutic strategy in several diseases, including cancer and neurodegenerative disorders.[3]

A structurally related compound, 3-methoxybenzothiazole, has been identified as a potent inhibitor of NQO2. Given the high degree of structural similarity, it is plausible that this compound exerts its biological effects through a similar inhibitory action on NQO2.

Quantitative Data: NQO2 Inhibition

The inhibitory activity of the related compound, 3-methoxybenzothiazole, against NQO2 has been quantified, providing a benchmark for its potential efficacy.

CompoundTargetIC50 (nM)
3-MethoxybenzothiazoleNQO2908
Signaling Pathway: NQO2-Mediated Redox Cycling

NQO2 reduces quinones to hydroquinones using a reduced nicotinamide riboside (NRH) as an electron donor.[4] The inhibition of this process can disrupt the normal redox balance within the cell, potentially leading to increased levels of reactive oxygen species (ROS) and subsequent cellular stress and apoptosis. The proposed inhibitory action of this compound on NQO2 would block this catalytic cycle.

NQO2_Inhibition cluster_0 Normal NQO2 Catalytic Cycle cluster_1 Inhibition by this compound NRH NRH (Electron Donor) NQO2_ox NQO2 (Oxidized) NRH->NQO2_ox Hydride Transfer FAD FAD Inhibited_NQO2 Inhibited NQO2 (Inactive) FADH2 FADH2 FAD->FADH2 Reduction NQO2_red NQO2 (Reduced) Quinone Quinone NQO2_red->Quinone Electron Transfer Hydroquinone Hydroquinone Quinone->Hydroquinone Inhibitor This compound Inhibitor->NQO2_ox Binding

Proposed inhibition of the NQO2 catalytic cycle.

Experimental Protocols

NQO2 Inhibition Assay

This protocol is based on the spectrophotometric measurement of the reduction of 2,6-dichlorophenolindophenol (DCPIP) by NQO2.

Materials:

  • Recombinant human NQO2 enzyme

  • NRH (dihydronicotinamide riboside) as the co-substrate

  • DCPIP as the substrate

  • Test compound (this compound)

  • Potassium phosphate buffer (pH 7.4)

  • Bovine serum albumin (BSA)

  • EDTA

  • Magnesium chloride

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, EDTA, and MgCl2.

  • Add a solution of the test compound at various concentrations to the wells of a 96-well plate.

  • Add the NQO2 enzyme to the wells and incubate for a specified period.

  • Initiate the reaction by adding a solution of NRH and DCPIP.

  • Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

General Synthesis of this compound

This compound can be synthesized from the corresponding benzamide using a thionating agent, most commonly Lawesson's reagent.

Materials:

  • 3-Methoxybenzamide

  • Lawesson's reagent

  • Anhydrous toluene

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve 3-Methoxybenzamide in anhydrous toluene in a round-bottom flask.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow Reactants 3-Methoxybenzamide + Lawesson's Reagent Reaction Reflux Reactants->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Broader Biological Activities of Thioamides

While the inhibition of NQO2 is a promising specific mechanism, the broader class of thioamide-containing compounds has been associated with a range of other biological activities. It is important to note that these have not been specifically demonstrated for this compound but may provide avenues for future investigation.

  • Anticancer Activity: Various thiobenzanilide derivatives have been shown to induce antiproliferation and apoptosis in cancer cell lines.[5] The proposed mechanisms include the perturbation of the cell cycle and mitochondrial function.[5]

  • Antimicrobial and Antifungal Activity: Several studies have reported significant antibacterial and antifungal properties of novel thioamide derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Enzyme Inhibition: Beyond NQO2, other enzymes have been identified as potential targets for thioamide-containing molecules, including cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are relevant in inflammation and cancer.

Conclusion

References

The Dawn of a New Era in Drug Discovery: Synthesis and Therapeutic Potential of Novel Isoxazole Derivatives from 3-Methoxy Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, isoxazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide delves into the synthesis, characterization, and biological evaluation of novel isoxazole derivatives originating from 3-methoxy substituted compounds, offering a comprehensive resource for professionals in drug discovery and development. The strategic incorporation of the 3-methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this class of compounds particularly intriguing for targeted therapies.

A Versatile Synthetic Pathway: From 3-Methoxyacetophenone to Bioactive Isoxazoles

The primary synthetic route to the target isoxazole derivatives commences with the Claisen-Schmidt condensation of 3-methoxyacetophenone with various substituted benzaldehydes. This reaction yields α,β-unsaturated ketones, commonly known as chalcones, which serve as crucial intermediates. Subsequent cyclization of these chalcones with hydroxylamine hydrochloride in an alkaline medium affords the desired 3,5-disubstituted isoxazoles. This two-step process is both efficient and versatile, allowing for the generation of a diverse library of isoxazole derivatives by simply varying the substituted benzaldehyde in the initial step.

General Synthetic Workflow

The logical progression from starting materials to the final bioactive compounds is a cornerstone of efficient drug discovery. The following diagram illustrates the typical workflow for the synthesis and evaluation of the novel isoxazole derivatives discussed herein.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Materials: 3-Methoxyacetophenone & Substituted Benzaldehydes chalcone Claisen-Schmidt Condensation (Chalcone Synthesis) start->chalcone Base catalyst (e.g., NaOH) isoxazole Cyclization with Hydroxylamine HCl (Isoxazole Formation) chalcone->isoxazole Alkaline medium purification Purification (Recrystallization) isoxazole->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro/In vivo Screening (e.g., Anti-inflammatory assay) characterization->screening data_analysis Data Analysis (IC50, % Inhibition) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization cluster_synthesis cluster_synthesis lead_optimization->cluster_synthesis Iterative Design & Resynthesis

Caption: General workflow for the synthesis and evaluation of isoxazole derivatives.

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are fundamental to successful chemical synthesis and drug discovery. The following sections provide the methodologies for the key steps in the synthesis of the target isoxazole derivatives.

Synthesis of Substituted Chalcones (General Procedure)

The Claisen-Schmidt condensation is employed for the synthesis of the chalcone intermediates.[1]

  • Reagents and Solvents:

    • 3-Methoxyacetophenone (0.02 mol)

    • Substituted benzaldehyde (0.02 mol)

    • Ethanol

    • 10% Sodium hydroxide (NaOH) solution (25 mL)

  • Procedure:

    • Equimolar amounts of 3-methoxyacetophenone and the respective substituted benzaldehyde are dissolved in pure ethanol.

    • To this solution, 10% NaOH solution is added dropwise while stirring continuously.

    • The reaction mixture is stirred for 3-4 hours at room temperature and then left to stand overnight.

    • The resulting mixture is poured into ice-cold water to precipitate the chalcone.

    • The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield the pure chalcone derivative.

Synthesis of Novel Isoxazole Derivatives (General Procedure)

The synthesized chalcones are then cyclized to form the isoxazole ring.[1]

  • Reagents and Solvents:

    • Substituted chalcone (0.01 mol)

    • Hydroxylamine hydrochloride (0.01 mol)

    • Sodium acetate

    • Ethanol (25 mL)

  • Procedure:

    • The substituted chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate are dissolved in ethanol (25 mL).

    • The mixture is refluxed in an oil bath for six hours.

    • After cooling, the reaction mixture is poured into cold water (50 mL).

    • The precipitate obtained is filtered, washed with water, and recrystallized from ethanol to afford the pure isoxazole derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized isoxazole derivatives, including their physicochemical properties and biological activities.

Table 1: Physicochemical and Yield Data for Selected Isoxazole Derivatives

Compound IDMolecular FormulaR-group (from benzaldehyde)Yield (%)Melting Point (°C)
4a C₁₈H₁₈N₂O₂4-N(CH₃)₂--
4c C₁₆H₁₂ClNO₂4-Cl80265-267
4d C₁₆H₁₃NO₃4-OH--
4f C₁₆H₁₂N₂O₄3-NO₂--
4h C₁₆H₁₂BrNO₂4-Br85294-295
4i C₁₇H₁₅NO₃4-OCH₃84269-270
4j C₁₇H₁₅NO₃3-OCH₃84269-270
4k C₁₆H₁₂FNO₂4-F80237-238
4n C₁₆H₁₂N₂O₄4-NO₂--

Data compiled from Oriental Journal of Chemistry.[1]

Table 2: Spectroscopic Data for a Representative Isoxazole Derivative (Compound 4c)

Spectroscopic DataValues
IR (KBr, νmax, cm⁻¹) 2861 (O-CH₃), 1617 (Ar-H), 1636 (C=N), 1026 (C-O), 832 (C-Cl)
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.97 (s, 1H, isoxazole-H), 6.92-7.56 (m, 8H, Ar-H), 3.83 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 155.58, 130.96, 130.91, 129.25, 121.67, 113.76, 110.85, 55.33
Mass (m/z) 286.02 (M+1)

Data for 3-(4-Chloro-phenyl)-4-(3-methoxy-phenyl)-isoxazole, compiled from Oriental Journal of Chemistry.[1]

Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound ID% Inhibition of Paw Edema (after 2h)% Inhibition of Paw Edema (after 3h)
4a 62.6963.69
4f 61.9961.20
4n 61.4762.24
Standard (Parecoxib) --

Anti-inflammatory activity was evaluated using the carrageenan-induced paw edema method. Data compiled from Oriental Journal of Chemistry.[1]

Mechanism of Action: Targeting the Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory activity of many isoxazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The following diagram illustrates the COX signaling pathway and the inhibitory action of the isoxazole derivatives.

G membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_phys Prostaglandins (Physiological Functions: Stomach lining protection, platelet aggregation) cox1->prostaglandins_phys prostaglandins_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins_inflam inflammation Inflammatory Response prostaglandins_inflam->inflammation isoxazole Novel Isoxazole Derivatives isoxazole->cox2 Inhibition

References

A Technical Guide to the Synthesis and Reactivity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details common and innovative synthetic methodologies, explores the reactivity of the benzothiazole core, and presents experimental protocols and quantitative data to support further research and development in this field.

Synthesis of Benzothiazole Derivatives

The benzothiazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1][2] The synthesis of its derivatives has been a subject of extensive research, leading to a variety of effective methodologies. The most prevalent methods involve the condensation of 2-aminothiophenol with various electrophilic partners and the cyclization of thioanilide precursors.

Condensation of 2-Aminothiophenol with Carbonyl Compounds

A primary and widely utilized method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, and acyl chlorides.[3][4] This approach is valued for its versatility and the broad range of accessible derivatives.

The reaction of 2-aminothiophenol with aldehydes is a straightforward method to produce 2-aryl- and 2-alkylbenzothiazoles. This reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole. A variety of catalysts and reaction conditions have been developed to improve yields and promote greener synthesis.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [5]

A mixture of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) is stirred in ethanol (10 mL). To this solution, a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) is added dropwise. The reaction is stirred at room temperature for 1 hour. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 2-arylbenzothiazole.

EntryAldehydeProductYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1Benzaldehyde2-Phenylbenzothiazole928.11 (d, 1H), 7.95 (d, 1H), 7.50-7.35 (m, 5H)168.1, 154.0, 135.0, 133.6, 130.9, 129.0, 127.5, 126.3, 125.1, 123.2, 121.6
24-Chlorobenzaldehyde2-(4-Chlorophenyl)benzothiazole948.08 (d, 1H), 7.92 (d, 1H), 7.52-7.40 (m, 4H)166.7, 153.9, 136.2, 134.9, 132.1, 129.3, 128.8, 126.4, 125.3, 123.3, 121.6
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzothiazole908.05 (d, 1H), 7.90 (d, 1H), 7.48-7.38 (m, 2H), 7.00 (d, 2H), 3.88 (s, 3H)168.3, 161.8, 154.1, 134.8, 129.1, 126.4, 126.2, 124.8, 122.9, 121.5, 114.4, 55.5
44-Nitrobenzaldehyde2-(4-Nitrophenyl)benzothiazole888.35 (d, 2H), 8.15 (d, 1H), 8.00 (d, 1H), 7.60-7.50 (m, 2H)165.4, 153.8, 149.0, 139.5, 135.3, 128.5, 127.0, 125.8, 124.2, 123.8, 121.8

The condensation of 2-aminothiophenol with carboxylic acids provides another direct route to 2-substituted benzothiazoles. This reaction often requires a dehydrating agent or high temperatures to facilitate the cyclization.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

A mixture of 2-aminothiophenol (10 mmol), a carboxylic acid (10 mmol), and polyphosphoric acid (10 g) is heated at 220°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into a stirred solution of 10% sodium carbonate. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 2-substituted benzothiazole.

EntryCarboxylic AcidProductYield (%)M.P. (°C)
1Benzoic Acid2-Phenylbenzothiazole85112-114
2Acetic Acid2-Methylbenzothiazole7813-15
3Phenylacetic Acid2-Benzylbenzothiazole8298-100
Intramolecular Cyclization of Thioanilides

Another important synthetic strategy involves the intramolecular cyclization of N-arylthioamides (thioanilides). This method, often referred to as the Jacobson synthesis, typically involves an oxidative cyclization to form the benzothiazole ring.

Experimental Protocol: Jacobson Synthesis of 2-Substituted Benzothiazoles

The N-arylthioamide (1 mmol) is dissolved in a suitable solvent such as ethanol. An oxidizing agent, for example, an alkaline solution of potassium ferricyanide, is added, and the mixture is stirred at room temperature or heated. After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.

Reactivity of Benzothiazole Derivatives

The benzothiazole ring system exhibits a rich and diverse reactivity, allowing for a wide range of chemical transformations. The reactivity is influenced by the electron-withdrawing nature of the thiazole ring and the presence of the fused benzene ring.

Electrophilic Substitution

The benzene ring of benzothiazole can undergo electrophilic aromatic substitution. Due to the electron-withdrawing effect of the thiazole ring, the benzene portion is deactivated compared to benzene itself. Electrophilic attack generally occurs at the 4- and 6-positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Substitution

The C2 position of the benzothiazole ring is susceptible to nucleophilic attack, especially when a good leaving group is present. 2-Halobenzothiazoles are common substrates for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.

Experimental Protocol: Nucleophilic Substitution on 2-Chlorobenzothiazole

To a solution of 2-chlorobenzothiazole (1 mmol) in a suitable solvent like DMF, the nucleophile (e.g., morpholine, 1.2 mmol) and a base such as potassium carbonate (2 mmol) are added. The reaction mixture is heated, and the progress is monitored by TLC. After completion, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the 2-substituted benzothiazole, which can be further purified by chromatography.

Reactivity of 2-Methyl and 2-Aminobenzothiazoles

The substituents at the 2-position significantly influence the reactivity of the benzothiazole core.

  • 2-Methylbenzothiazole: The methyl group at the C2 position is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation of the side chain.

  • 2-Aminobenzothiazole: The amino group at the C2 position can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. It can also be a building block for the synthesis of more complex fused heterocyclic systems.

Quantitative Reactivity Data

Kinetic Data for the Oxidation of 2-Phenylbenzothiazole Derivatives with Chloramine-T [4]

The oxidation of 2-phenylbenzothiazole and its derivatives by chloramine-T (CAT) in an acidic medium has been studied kinetically. The reaction follows pseudo-first-order kinetics with respect to CAT.

Substratek' (s⁻¹) at 296 K
2-Phenylbenzothiazole3.2 x 10⁻⁴
2-(4-Methoxyphenyl)benzothiazole4.5 x 10⁻⁴
2-(4-Nitrophenyl)benzothiazole1.8 x 10⁻⁴

These data indicate that electron-donating groups on the 2-phenyl ring increase the reaction rate, while electron-withdrawing groups decrease it, which is consistent with an electrophilic attack by the oxidant.

Kinetic Data for the Ozonolysis of Benzothiazole in Water [3]

The reaction of benzothiazole with ozone in water proceeds through both a direct reaction with ozone and an indirect reaction with hydroxyl radicals. The second-order rate constants at 20°C are:

  • Direct reaction (kD): 2.3 M⁻¹s⁻¹

  • Indirect reaction (kI): 6.0 x 10⁹ M⁻¹s⁻¹

This indicates that the radical-mediated pathway is significantly faster than the direct reaction with ozone.

Signaling Pathways and Experimental Workflows

Benzothiazole derivatives have been identified as potent modulators of various biological signaling pathways, making them attractive candidates for drug development.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in cancer cells, promoting proliferation and survival. Certain benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene (e.g., c-Myc, Cyclin D1) Dimer->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Transcription Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3_active Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Experimental Workflow for Anticancer Screening

The evaluation of benzothiazole derivatives for their potential as anticancer agents typically follows a standardized workflow.

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Synthesis of Benzothiazole Derivatives B Cell Viability Assay (e.g., MTT, SRB) A->B C Selectivity Testing (Cancer vs. Normal Cells) B->C Active Compounds D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) C->D Selective Compounds E Animal Model of Cancer (e.g., Xenograft) D->E Lead Compounds F Toxicity and Pharmacokinetic Studies E->F G Efficacy Studies (Tumor Growth Inhibition) F->G

Caption: Experimental workflow for anticancer drug screening of benzothiazole derivatives.

Conclusion

This technical guide has provided a detailed overview of the synthesis and reactivity of benzothiazole derivatives, supported by experimental protocols and quantitative data. The versatility of synthetic methods allows for the creation of a diverse library of these compounds. Their rich reactivity provides ample opportunities for further functionalization and the development of novel molecules. The demonstrated activity of benzothiazole derivatives in key signaling pathways highlights their potential as therapeutic agents. It is anticipated that the information presented herein will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, fostering further innovation in the study and application of this important class of heterocyclic compounds.

References

Spectroscopic properties (NMR, IR, Mass Spec) of 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Properties of 3-Methoxybenzothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentPredicted Rationale
~ 7.7 - 7.9m1HAr-HAromatic proton ortho to the thioamide group.
~ 7.3 - 7.5t1HAr-HAromatic proton para to the thioamide group.
~ 7.0 - 7.2m2HAr-HAromatic protons ortho and para to the methoxy group.
~ 7.5 (broad s)s2H-NH₂Protons of the primary thioamide group. The chemical shift can be variable and may exchange with D₂O.
~ 3.85s3H-OCH₃Protons of the methoxy group.
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignmentPredicted Rationale
~ 200 - 205C=SThioamide carbonyl carbon, significantly deshielded.[1]
~ 159 - 161Ar-C-OCH₃Aromatic carbon attached to the methoxy group.
~ 138 - 142Ar-C-C=SAromatic carbon attached to the thioamide group.
~ 129 - 131Ar-CHAromatic methine carbon.
~ 120 - 125Ar-CHAromatic methine carbon.
~ 114 - 118Ar-CHAromatic methine carbon.
~ 55 - 56-OCH₃Methoxy group carbon.
Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr pellet

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Rationale
3300 - 3100N-H stretchingPrimary thioamide (-NH₂)Characteristic stretching vibrations for the N-H bonds.
3100 - 3000C-H stretchingAromatic C-HAromatic C-H bond stretching.
2950 - 2850C-H stretchingMethoxy (-OCH₃)Aliphatic C-H bond stretching of the methyl group.
~ 1600 - 1400C=C stretchingAromatic ringMultiple bands characteristic of the benzene ring.
~ 1400 - 1200C-N stretchingThioamide (C-N)Stretching vibration of the carbon-nitrogen bond in the thioamide.
~ 1250 & ~ 1040C-O stretchingAryl-O-CH₃Asymmetric and symmetric stretching of the aryl ether bond.[2]
~ 1100 - 1000C=S stretchingThioamide (C=S)Thioamide C=S stretching, often weaker than C=O stretching.
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zIonPredicted Rationale
181[M]⁺Molecular ion peak.
166[M - NH₃]⁺Loss of ammonia from the molecular ion.
152[M - CHO]⁺Loss of a formyl radical.
135[M - H₂S]⁺Loss of hydrogen sulfide.
107[C₇H₇O]⁺Fragment corresponding to a methoxybenzoyl cation.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

    • Employ a sufficient number of scans and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure adequate signal intensity.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Methodology (KBr Pellet Method): [4]

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

  • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[5][6] This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data Determine C-H Framework & Functional Groups NMR->NMR_Data Spectral Data IR_Data Identify Functional Groups IR->IR_Data Spectral Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Spectral Data Structure Propose & Confirm Structure of This compound NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-aryl-substituted Benzothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-aryl-substituted benzothioamides, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, spectroscopic properties, structural features, and chemical reactivity, with a focus on their potential as therapeutic agents.

Physicochemical Properties

N-aryl-substituted benzothioamides are typically crystalline solids with melting points influenced by the nature and position of substituents on both the benzoyl and N-aryl rings. The presence of electron-donating or electron-withdrawing groups can affect intermolecular forces and crystal packing, thus altering their physical properties.

Table 1: Physicochemical Data of Representative N-aryl-substituted Benzamides and Thiobenzamides

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)% Yield
N-(phenyl)acetamide C₈H₉NO135.16113-115-
N-(4-methylphenyl)acetamide C₉H₁₁NO149.19153-155-
N-(4-chlorophenyl)acetamide C₈H₈ClNO169.61178-180-
N-phenylbenzamide C₁₃H₁₁NO197.23163-165-
N-(p-tolyl)benzamide C₁₄H₁₃NO211.26158-160-
N-phenylthiobenzamide C₁₃H₁₁NS213.3098-10085
N-(4-chlorophenyl)thiobenzamide C₁₃H₁₀ClNS247.75128-13082
N-(4-methoxyphenyl)thiobenzamide C₁₄H₁₃NOS243.33134-13688

Note: Data compiled from various sources. Yields are for specific synthetic protocols and may vary.

Synthesis of N-aryl-substituted Benzothioamides

A prevalent method for the synthesis of N-aryl-substituted benzothioamides involves the thionation of the corresponding N-aryl-substituted benzamides. One effective, one-pot protocol utilizes N-isopropyldithiocarbamate isopropyl ammonium salt as a novel thiating reagent, offering advantages such as short reaction times, mild conditions, and high yields.[1] Another approach involves the reaction of substituted benzoylthioureas with iodine-alumina under microwave irradiation in a solvent-free condition, which can yield both N-substituted benzamides and thiobenzamides.[1]

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization A Substituted Benzaldehyde C Formation of N-aryl Imine A->C B Substituted Aniline B->C D Thionation C->D E N-aryl-substituted Benzothioamide D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G X-ray Crystallography E->G H Purity Assessment (HPLC, Elemental Analysis) E->H

Caption: General experimental workflow for the synthesis and characterization of N-aryl-substituted benzothioamides.

Spectroscopic Characterization

The structural elucidation of N-aryl-substituted benzothioamides relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Representative N-aryl-substituted Benzothioamides

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)UV-Vis (λmax, nm)
N-phenylthiobenzamide 7.2-8.0 (m, 10H, Ar-H), 9.8 (br s, 1H, NH)125.0, 127.5, 128.8, 129.2, 131.5, 138.0, 142.1 (Ar-C), 198.5 (C=S)3250 (N-H), 1590 (C=C), 1250 (C=S)280, 350
N-(4-chlorophenyl)thiobenzamide 7.3-7.9 (m, 9H, Ar-H), 9.9 (br s, 1H, NH)126.2, 128.9, 129.5, 131.8, 133.0, 136.5, 141.0 (Ar-C), 199.0 (C=S)3240 (N-H), 1585 (C=C), 1255 (C=S), 830 (C-Cl)285, 355
N-(4-methoxyphenyl)thiobenzamide 3.8 (s, 3H, OCH₃), 6.9-7.8 (m, 9H, Ar-H), 9.7 (br s, 1H, NH)55.5 (OCH₃), 114.2, 127.0, 128.8, 131.3, 131.8, 142.5, 158.0 (Ar-C), 198.0 (C=S)3260 (N-H), 1600, 1510 (C=C), 1245 (C=S), 1175 (C-O)290, 360

Note: NMR data are approximate and can vary based on the solvent used. IR data are for solid samples (KBr pellet or ATR).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and insights into the packing of N-aryl-substituted benzothioamides in the solid state. The Crystallography Open Database (COD) is a valuable resource for such data. For a related compound, 3-Oxo-2H-2-[N-(methylphenylhydrazono)]benzothiophene, the crystallographic data can be accessed via COD entry 7151385.

Chemical Reactivity and Biological Activity

N-aryl-substituted benzothioamides serve as versatile intermediates in organic synthesis. For instance, they can undergo visible-light-induced annulation with sulfoxonium ylides to form thiazole derivatives.

From a biological perspective, the benzothiazole scaffold, which is closely related to benzothioamides, is a recognized pharmacophore with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Anticancer Mechanism of Action

Recent studies on 2-substituted benzothiazoles, which share structural similarities with N-aryl-substituted benzothioamides, have shed light on their anticancer mechanisms. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer.[3] The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways.

One of the primary targets is the Epidermal Growth Factor Receptor (EGFR).[3] Downregulation of EGFR by these compounds can inhibit downstream signaling cascades crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[3]

G Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates JAK JAK EGFR->JAK Activates Benzothioamide N-aryl-substituted Benzothioamide Benzothioamide->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Proposed signaling pathway for the anticancer activity of N-aryl-substituted benzothioamides, involving the inhibition of EGFR and downstream pathways.

Experimental Protocols

General Synthesis of N-aryl-substituted Thiobenzamides from N-aryl-N'-benzoylthioureas[1]
  • To a solution of the appropriate N-aryl-N'-benzoylthiourea (1 mmol) in a microwave-safe vessel, add iodine-alumina (20 mol%).

  • Grind the mixture using a mortar and pestle for 30 seconds.

  • Irradiate the mixture in a microwave reactor at 100 W for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-substituted thiobenzamide.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight and elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol, ethanol) to determine the maximum absorption wavelengths (λmax).

Cell Viability (MTT) Assay[5][6]
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the N-aryl-substituted benzothioamide compounds for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for EGFR Signaling Pathway[7][8]
  • Treat cancer cells with the N-aryl-substituted benzothioamide for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, and downstream targets (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

N-aryl-substituted benzothioamides represent a promising class of compounds with tunable physicochemical properties and significant biological potential. Their synthesis is accessible through various efficient methods, and their chemical reactivity allows for further structural modifications. The demonstrated anticancer activity of related benzothiazole derivatives, through the modulation of critical signaling pathways such as EGFR, highlights the therapeutic potential of this scaffold. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to develop novel and effective therapeutic agents.

References

In Silico Prediction of 3-Methoxybenzothioamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-Methoxybenzothioamide. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from structurally related benzothioamide and thioamide derivatives to outline a predictive workflow. It includes a summary of reported bioactivities of analogous compounds, detailed experimental protocols for relevant biological assays, and visualizations of potential signaling pathways and predictive workflows. The methodologies and data presented herein serve as a valuable resource for researchers initiating computational and experimental investigations into the therapeutic potential of this compound and its analogs.

Introduction

Thioamides are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. The replacement of an amide with a thioamide can significantly alter a molecule's physicochemical properties, such as hydrogen bonding capabilities, conformational flexibility, and metabolic stability, often leading to enhanced biological activity. The benzothioamide scaffold, in particular, is a core component of various bioactive molecules. This guide focuses on this compound, a compound with potential therapeutic value, and provides a roadmap for its bioactivity prediction using computational methods, supported by experimental data from analogous compounds.

Bioactivity of Structurally Related Compounds

Quantitative bioactivity data for close structural analogs of this compound are summarized below. This data is essential for building predictive in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, and for guiding virtual screening campaigns.

Compound ClassTarget/AssayBioactivity MetricValueReference Compound(s)
Benzothiazole Derivatives Anticancer (HT29 cell line)IC500.015 µMCarboxamide-substituted benzothiazole
Anticancer (H460 cell line)IC500.28 µMCarboxamide-substituted benzothiazole
Anticancer (A549 cell line)IC501.53 µMCarboxamide-substituted benzothiazole
Anticancer (MDA-MB-231 cell line)IC500.68 µMCarboxamide-substituted benzothiazole
Antibacterial (S. aureus GyrB)IC500.25 µg/mL(Thio)Urea Benzothiazole Derivatives
Thioamide Derivatives Anticancer (ASH1L inhibition)IC504 µMAS-5
Anticancer (MCF-7, HTC116, A596 cell lines)-Significant Activity3,6-disubstituted 2,3,4,9-tetrahydro-1H-carbazoles with thioamide
Benzamide Derivatives Antibacterial (E. coli dihydroorotase)Binding Affinity-7.4 kcal/molN-(benzo[d]thiazol-2-ylcarbamothioyl)-2-substituted benzamides

In Silico Prediction Workflow

A typical in silico workflow for predicting the bioactivity of a novel compound like this compound involves several key steps, from target identification to molecular dynamics simulations.

in_silico_workflow cluster_data Data Preparation cluster_prediction Prediction & Analysis cluster_validation Refinement & Validation ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking target_id Target Identification (Homology Search) target_prep Target Preparation (Protein Structure) target_id->target_prep target_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim qsar QSAR Modeling (using analog data) admet ADMET Prediction qsar->admet binding_energy Binding Free Energy Calculation md_sim->binding_energy

In Silico Bioactivity Prediction Workflow

This workflow begins with the preparation of the 3D structure of this compound and the identification and preparation of potential biological targets. Molecular docking is then used to predict the binding mode and affinity of the compound to its target. QSAR models, built using data from known active analogs, can provide predictions of biological activity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also predicted to assess the drug-likeness of the compound. Finally, molecular dynamics simulations can be employed to refine the binding pose and calculate a more accurate binding free energy.

Potential Signaling Pathways

Based on the known mechanisms of action of structurally similar thioamide and benzothioamide compounds, this compound could potentially modulate several key signaling pathways implicated in diseases like cancer.

signaling_pathway cluster_alk TGF-β Pathway cluster_gyrase Bacterial DNA Replication cluster_apoptosis Apoptosis Pathway compound This compound (Hypothesized) alk5 ALK5 (TGFβR1) compound->alk5 Inhibition? gyrase DNA Gyrase compound->gyrase Inhibition? mito Mitochondria compound->mito Induction? tgfb TGF-β tgfb->alk5 smad Smad Proteins alk5->smad gene_exp Gene Expression (Cell Growth, Differentiation) smad->gene_exp dna_rep DNA Replication gyrase->dna_rep inhibition caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

Potential Signaling Pathways Modulated by this compound

This diagram illustrates three potential mechanisms of action. Thioamide-containing compounds have been shown to inhibit Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway, which is often dysregulated in cancer.[1] Another potential target, particularly for antibacterial activity, is DNA gyrase, an enzyme essential for bacterial DNA replication.[2] Furthermore, some thioamide derivatives have been observed to induce apoptosis through mitochondrial pathways.[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays that can be used to validate the in silico predictions of anticancer activity for this compound.

Cell Viability MTT Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Propidium iodide (PI) staining solution

  • RNase A

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[4]

Conclusion

While direct experimental data for this compound is scarce, a robust in silico prediction of its bioactivity can be achieved by leveraging information from structurally similar compounds. The workflow, potential targets, and experimental validation protocols outlined in this guide provide a solid foundation for future research. The presented data on analogous compounds suggest that this compound may possess anticancer and antibacterial properties, warranting further investigation. The combination of computational and experimental approaches will be crucial in elucidating the therapeutic potential of this and other novel thioamide derivatives.

References

Exploration of Novel Benzothioamide Derivatives from Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothioamides represent a critical class of sulfur-containing organic compounds with a diverse range of applications, particularly in medicinal chemistry. Their structural similarity to benzamides, coupled with the unique properties imparted by the thioamide functional group, has positioned them as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis of benzothioamide derivatives directly from benzonitriles, a versatile and atom-economical approach. We will delve into various synthetic methodologies, present key quantitative data in structured tables for comparative analysis, and provide detailed experimental protocols. Furthermore, this guide includes visualizations of synthetic pathways, experimental workflows, and relevant biological signaling pathways to facilitate a comprehensive understanding of the synthesis and potential applications of these valuable compounds.

Introduction

The thioamide moiety is a key structural feature in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimycobacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The replacement of an amide with a thioamide can significantly alter a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity. The direct conversion of readily available benzonitriles to benzothioamides offers an efficient and straightforward route to this important class of compounds, avoiding the often multi-step processes required when starting from carboxylic acids or benzamides. This guide will focus on modern and innovative methods for this transformation.

Synthetic Methodologies for the Conversion of Benzonitriles to Benzothioamides

Several methods have been developed for the synthesis of benzothioamides from benzonitriles, ranging from traditional approaches to more recent, greener alternatives. Key methods include the use of hydrogen sulfide (H₂S) sources under various conditions, elemental sulfur, and other sulfur-transfer reagents.

Thiolysis using H₂S-Based Salts in Supercritical CO₂

A novel and highly efficient method involves the use of H₂S-based salts in supercritical carbon dioxide (scCO₂).[4] This approach is particularly noteworthy for its high yields (often up to 98%) and its environmentally benign nature, as it obviates the need for organic solvents.[4][5] The reaction is typically catalyzed by an organic base, and the acid-base properties of the reaction medium play a crucial role in the thiolysis of the benzonitrile.[4][5]

Application of Sulfur-Containing Ionic Liquids

Similar to the use of H₂S-based salts, sulfur-containing ionic liquids can also be employed as both the sulfur source and catalyst in scCO₂.[1] This method offers a green and efficient pathway to benzothioamides, with the ionic liquid facilitating the thiolysis of the nitrile group.[1]

Reactions with Elemental Sulfur

Elemental sulfur (S₈) is an abundant and inexpensive sulfur source for the synthesis of thioamides.[6] The reaction of benzonitriles with elemental sulfur can be promoted by various catalysts and reaction conditions. For instance, the three-component reaction of a benzyl chloride, an amine, and elemental sulfur provides a direct route to N-substituted benzothioamides.[7]

Conventional Methods using Inorganic Sulfides

Traditional methods for the conversion of nitriles to thioamides often employ inorganic sulfides such as sodium hydrosulfide (NaSH) or phosphorus pentasulfide (P₄S₁₀).[6] These reagents are effective but can sometimes require harsh reaction conditions and may generate odorous byproducts.

Data Presentation

Synthesis of Benzothioamide Derivatives from Substituted Benzonitriles

The following table summarizes the yields of various benzothioamide derivatives synthesized from the corresponding benzonitriles using different methodologies. This allows for a direct comparison of the efficiency of each method for a range of substrates.

EntryBenzonitrile DerivativeMethodReagents and ConditionsYield (%)Reference
1BenzonitrileH₂S-based salt/scCO₂[DBUH][HS], scCO₂ (15 MPa), 40 °C, 0.5 h91[4]
22-FluorobenzonitrileH₂S-based salt/scCO₂[DBUH][HS], scCO₂ (15 MPa), 40 °C, 0.5 h98[4]
34-ChlorobenzonitrileH₂S-based salt/scCO₂[DBUH][HS], scCO₂ (15 MPa), 40 °C, 0.5 h95
44-MethylbenzonitrileH₂S-based salt/scCO₂[DBUH][HS], scCO₂ (15 MPa), 40 °C, 0.5 h92[5]
54-MethoxybenzonitrileH₂S-based salt/scCO₂[DBUH][HS], scCO₂ (15 MPa), 40 °C, 0.5 h89[5]
6BenzonitrileElemental SulfurBenzyl chloride, Amine, S₈up to 88
7PhenylacetonitrileElemental SulfurCu catalyst, S₈-[6]
Spectroscopic Data of Representative Benzothioamide Derivatives

The structural characterization of the synthesized benzothioamide derivatives is crucial. This table provides ¹H and ¹³C NMR data for selected compounds.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
N-Phenylbenzothioamide9.06 (1H, bs, NH), 8.20-7.80 (4H, m, ArH), 7.64–7.29 (6H, m, ArH)197.5 (C=S), 143.5, 139.6, 130.2, 129.3, 128.9, 127.6, 125.8, 124.7[8]
N-(p-Tolyl)benzothioamide9.01 (1H, bs, NH), 7.67–7.54 (4H, m, ArH), 7.39 (2H, d, J = 6.0, ArH), 7.31–7.13 (2H, m, ArH), 2.36 (3H, s, CH₃)199.6 (C=S), 141.5, 138.4, 136.7, 135.6, 134.9, 129.6, 129.0, 127.2, 125.8, 123.4, 21.5 (CH₃)[8]
4-Methoxy-N-(o-tolyl)benzothioamide7.82 (2H, d, J = 6.0, ArH), 7.67 (1H, bs, NH), 7.62-7.54 (2H, m, ArH), 7.31-7.11 (2H, m, ArH), 6.93 (2H, d, J = 6.0, ArH), 3.86 (3H, s, OCH₃), 2.39 (3H, s, CH₃)200.2 (C=S), 158.5, 138.9, 136.3, 135.4, 134.4, 129.8, 127.6, 125.9, 124.5, 114.6, 55.4 (OCH₃), 21.2 (CH₃)[8]
Biological Activity of Benzothioamide and Related Derivatives

The therapeutic potential of benzothioamide derivatives is highlighted by their activity against various pathogens and cancer cell lines.

Compound/Derivative ClassBiological ActivityTarget Organism/Cell LineMeasurement (MIC/IC₅₀)Reference
Benzothiazole Amide (CRS400393)AntimycobacterialMycobacterium abscessusMIC: 0.03-0.12 µg/mL[9][10]
Benzothiazole Amide (CRS400393)AntimycobacterialMycobacterium avium complexMIC: 1-2 µg/mL[9][10]
2,2'-dithiobis(benzamide) derivativesAntimycobacterialMycobacterium tuberculosis H37Rv-[11]
Benzothiazole derivativesAnticancerParaganglioma Cells-[12]
Benzothiazole derivativesAnticancerPancreatic Cancer Cells-[12]
Substituted PyrimidinesAnticancerHCT-116 (Colon)IC₅₀: 58.2 ± 5.1 µg/ml[13]
Substituted PyrimidinesAnticancerPC-3 (Prostate)IC₅₀: 65.8 ± 2.8 µg/ml[13]

Experimental Protocols

General Procedure for the Synthesis of Benzothioamides using H₂S-Based Salts in Supercritical CO₂

Materials:

  • Substituted benzonitrile (1.0 mmol)

  • [DBUH][HS] (1,8-Diazabicyclo[5.4.0]undec-7-enium hydrosulfide) (1.2 mmol)

  • High-pressure stainless-steel reactor with a magnetic stirrer

  • Supercritical fluid chromatography (SFC) grade CO₂

Procedure:

  • The high-pressure reactor is charged with the substituted benzonitrile (1.0 mmol) and [DBUH][HS] (1.2 mmol).

  • The reactor is sealed and purged with low-pressure CO₂ to remove air.

  • The reactor is heated to 40 °C.

  • CO₂ is then pumped into the reactor until the pressure reaches 15 MPa.

  • The reaction mixture is stirred at 40 °C for 0.5 hours.

  • After the reaction is complete, the reactor is cooled to room temperature, and the CO₂ is slowly vented.

  • The crude product is then purified by column chromatography on silica gel to afford the desired benzothioamide derivative.

General Procedure for the Thionation of Amides to Thioamides using Lawesson's Reagent (for comparison)

Materials:

  • Benzamide derivative (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol)

  • Anhydrous toluene (5 mL)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, the benzamide derivative (1.0 mmol) and Lawesson's Reagent (0.5 mmol) are added.

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred.

  • The flask is fitted with a reflux condenser, and the mixture is heated to reflux (approximately 110 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography to yield the pure thioamide.

Visualizations

Synthetic and Experimental Workflows

G cluster_synthesis General Synthetic Pathway cluster_workflow Experimental Workflow A Benzonitrile Derivative D Benzothioamide Derivative A->D B Sulfur Source (e.g., [DBUH][HS], S8) B->D C Reaction Conditions (scCO2, Catalyst, Solvent) C->D E Reactant Mixing F Reaction (Heating, Stirring) E->F G Work-up (Solvent Removal) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Synthetic pathway and experimental workflow for benzothioamide synthesis.

Biological Signaling Pathways

MmpL3 is an essential transporter in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall.[2][14][15] Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death.[2][14][16] Some benzothioamide-related compounds have been shown to target MmpL3.[9][10]

G cluster_cell Mycobacterium tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall A Mycolic Acid Precursors B Trehalose Monomycolate (TMM) Synthesis A->B MmpL3 MmpL3 Transporter B->MmpL3 Export C TMM MmpL3->C D Mycolic Acid Layer Biosynthesis C->D Inhibitor Benzothioamide Derivative Inhibitor->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by benzothioamide derivatives.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[17][18] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[17][19] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. Some benzothiazole derivatives have been identified as DNA gyrase inhibitors.[20]

G cluster_process Bacterial DNA Replication & Transcription Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA Replication DNA Replication & Transcription Supercoiled_DNA->Replication Allows DNA_Gyrase->Supercoiled_DNA Supercoiling ADP ADP + Pi DNA_Gyrase->ADP ATP ATP ATP->DNA_Gyrase Inhibitor Benzothioamide Derivative Inhibitor->DNA_Gyrase Inhibition of ATPase activity

Caption: Inhibition of bacterial DNA gyrase by benzothioamide derivatives.

Conclusion

The synthesis of novel benzothioamide derivatives from benzonitriles provides a fertile ground for the discovery of new therapeutic agents. The methodologies outlined in this guide, particularly those employing greener reaction conditions like supercritical CO₂, offer efficient and sustainable routes to these valuable compounds. The presented quantitative data on synthesis and biological activity serves as a valuable resource for researchers in the field. The elucidation of the mechanisms of action against key biological targets such as MmpL3 and DNA gyrase further underscores the potential of benzothioamides in addressing pressing medical needs, including the development of new treatments for tuberculosis and cancer. Continued exploration of the chemical space around the benzothioamide scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of Methoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methoxy-substituted compounds, a diverse class of molecules including derivatives of phenols, chalcones, and flavonoids, have garnered significant attention in medicinal chemistry and drug development.[1][2] Their unique structural features, particularly the presence of one or more methoxy (-OCH₃) groups on an aromatic ring, critically influence their biological activities. This technical guide provides a comprehensive overview of the dual antioxidant and anti-inflammatory properties of these compounds. We delve into the underlying mechanisms of action, present quantitative data from various in vitro assays, and provide detailed experimental protocols for their evaluation. Furthermore, this guide elucidates the modulation of key cellular signaling pathways, such as Nrf2 and NF-κB, which are central to their therapeutic effects. The structure-activity relationships are discussed, offering insights for the rational design of novel, potent antioxidant and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic leads for oxidative stress- and inflammation-mediated diseases.

Introduction to Methoxy-Substituted Compounds

Oxidative stress and chronic inflammation are interconnected pathological processes that underpin a multitude of human diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[3][4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to cellular damage.[1] This damage, in turn, can trigger inflammatory responses.

Methoxy-substituted compounds, found abundantly in nature and also accessible through synthetic chemistry, represent a promising class of molecules for combating these conditions.[2][4] This group includes various chemical families such as polymethoxyflavonoids (PMFs) from citrus peels, methoxy-chalcones, and simple methoxyphenols like eugenol.[4][5] The methoxy group, an electron-donating substituent, can significantly modulate the physicochemical properties and biological activity of a parent molecule. Its influence on the antioxidant and anti-inflammatory potential is complex and depends on its position on the aromatic ring and the presence of other functional groups, most notably hydroxyl (-OH) groups.[6][7][8]

Antioxidant Properties

The antioxidant capacity of methoxy-substituted compounds is primarily attributed to their ability to scavenge free radicals and reduce oxidants. This activity is heavily influenced by the electronic environment of the aromatic ring system.

Mechanisms of Antioxidant Action

The primary mechanisms by which phenolic compounds exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance. The presence of a methoxy group, particularly at the ortho position, can stabilize this radical through electron donation and, in some cases, intramolecular hydrogen bonding.[7][9]

  • Single-Electron Transfer Followed by Proton Transfer (SET-PT): The antioxidant molecule donates an electron to the radical, forming a radical cation, which then deprotonates to yield a stable phenoxyl radical.[9][10]

Theoretical studies have shown that methoxyl and phenolic hydroxyl groups promote the antioxidant activities of phenolic acids by affecting the O-H bond dissociation enthalpy and the electron transfer enthalpy.[9][10]

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of methoxy-substituted compounds is commonly evaluated using various in vitro assays. The tables below summarize key findings from the literature.

Table 1: DPPH Radical Scavenging Activity of Selected Methoxy-Substituted Compounds

Compound ClassSpecific CompoundIC50 / EC20Reference CompoundSource
Methoxy Chalcone2ʹ, 6 - dihydroxy - 3 - methoxychalcone (3d)3.17 µg/mL (IC50)Ascorbic Acid[6]
Methoxy Chalcone4ʹ- benzyloxy - 2′, 4 - dihydroxy - 3 - methoxychalcone (3b)High ActivityAscorbic Acid[6]
Methoxyphenol2-allyl-4-methoxyphenolLower EC20 (Higher Activity) than Eugenol-[5][11]
Methoxyphenol2,4-dimethoxyphenolLower EC20 (Higher Activity) than Eugenol-[5][11]
Aminochalcone(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneLower Activity than Hydroxylated Analogues-[1]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected Methoxy-Substituted Compounds

Compound ClassSpecific CompoundAbsorbance at 700 nm (Higher is Better)ConcentrationReference CompoundSource
Methoxy Chalcone2ʹ, 6 - dihydroxy - 3 - methoxychalcone (3d)0.01610 µg/mLBHT[6]
Methoxy Chalcone4ʹ- benzyloxy - 2′, 4 - dihydroxy - 3 - methoxychalcone (3b)High Activity10-80 µg/mLBHT[6]
Structure-Activity Relationship (SAR) for Antioxidant Activity
  • Role of Hydroxyl Groups: The presence of phenolic hydroxyl groups is often critical for high antioxidant activity. For instance, the dihydroxy methoxy chalcone (3d) showed the highest DPPH scavenging activity due to its two phenolic -OH groups.[6]

  • Role of Methoxy Groups: Methoxy groups generally enhance antioxidant activity by stabilizing the phenoxyl radical formed after hydrogen donation.[9] An ortho-methoxy group relative to a hydroxyl group can increase the rate of H-atom abstraction.[7] However, replacing a critical hydroxyl group with a methoxy group can diminish activity.[7][8]

  • Positional Effects: The substitution pattern is crucial. In a study on methoxy chalcones, compound 3d, with two phenolic -OH groups stabilized by a methoxy group, showed the highest activity.[6]

Anti-inflammatory Properties

Methoxy-substituted compounds exert anti-inflammatory effects through multiple mechanisms, including the inhibition of key enzymes and the suppression of pro-inflammatory signaling pathways.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Enzymes: Many methoxy compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes responsible for producing prostaglandins and leukotrienes, respectively.[2][12][[“]] Flavones with five or more methoxy substituents have shown significant inhibitory activity against phosphodiesterase.[2]

  • Suppression of Inflammatory Mediators: These compounds can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2] They also inhibit the expression and secretion of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, IL-8, and CCL2 in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[14][15][16]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds has been quantified in various cellular models.

Table 3: Inhibition of Inflammatory Mediators by Selected Methoxy-Substituted Compounds

CompoundTarget/AssayIC50 ValueCell LineSource
DiapocyninCCL2 Protein Secretion20.3 µMHuman Airway Cells[15][16]
2-methoxyhydroquinoneCCL2 Protein Secretion64.3 µMHuman Airway Cells[15][16]
ApocyninCCL2 Protein Secretion146.6 µMHuman Airway Cells[15][16]
trans-4-methoxycinnamic acidTNF-α Release30.8 µMHuman Blood Mononuclear Cells[17]
2-methoxy-3',4'-dichlorochalconeiNOS-catalyzed NO productionStrong InhibitionRAW 264.7 cells[18]
2'-hydroxy-3-bromo-6'-methoxychalconeiNOS-catalyzed NO productionStrong InhibitionRAW 264.7 cells[18]
Chalcone 3cLipoxygenase (LOX)45 µM-[8]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Methylation vs. Hydroxylation: While hydroxyl groups are often key for antioxidant activity, methylation (conversion to methoxy groups) can significantly enhance anti-inflammatory properties.[2] This may be due to improved cell permeability or a more pronounced inhibition of pathways like NF-κB.[2]

  • Chalcone Structure: For chalcones, the α,β-unsaturated keto functionality is important for activity.[1] Substitutions on both aromatic rings modulate the potency. For instance, a chalcone derivative with a methoxymethylene substituent on one ring and three methoxy groups on the other exhibited the most promising LOX inhibitory activity in one study.[8]

  • Flavonoid Structure: For polymethoxyflavonoids (PMFs), a higher degree of methoxylation can lead to increased anti-inflammatory activity.[2][4]

Key Signaling Pathways Modulated

Methoxy-substituted compounds exert their biological effects by interacting with and modulating critical intracellular signaling pathways that regulate cellular responses to oxidative stress and inflammation.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response.[19] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[19] Upon exposure to oxidative stress or electrophilic compounds (like many chalcones), Keap1 is modified, releasing Nrf2.[19] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other phase II detoxification enzymes.[20][21] Several methoxy-substituted compounds, such as 2-methoxy-4-vinylphenol and various chalcones, are potent activators of this pathway.[20][22]

Nrf2_Pathway Nrf2 Activation by Methoxy Compounds cluster_cytosol Cytosol cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_mod Keap1 (modified) Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Methoxy_Comp Methoxy Compound Methoxy_Comp->Keap1_Nrf2 Induces dissociation ROS ROS ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) ARE_Nrf2 ARE->ARE_Nrf2 Nrf2_nuc->ARE_Nrf2 ARE_Nrf2->Antioxidant_Enzymes Upregulates Transcription

Caption: Nrf2 pathway activation by methoxy-substituted compounds.
The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[19] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS or TNF-α, activate the IκB kinase (IKK) complex, which phosphorylates IκB.[23] This phosphorylation targets IκB for ubiquitination and proteasomal degradation, liberating NF-κB. The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences to initiate the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and cytokines.[2] Methoxy-substituted flavonoids and other related compounds have been shown to inhibit this pathway, often by preventing the degradation of IκBα.[2][23][24]

NFkB_Pathway NF-κB Inhibition by Methoxy Compounds cluster_cytosol Cytosol cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Methoxy_Comp Methoxy Compound Methoxy_Comp->IKK Inhibits Stimulus Inflammatory Stimulus (LPS, TNF-α) Stimulus->IKK Activates Pro_Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA_Binding NFkB_nuc->DNA_Binding DNA_Binding->Pro_Inflammatory_Genes Upregulates Transcription DNA κB Site DNA->DNA_Binding

Caption: NF-κB pathway inhibition by methoxy-substituted compounds.

Detailed Experimental Protocols

The evaluation of antioxidant and anti-inflammatory properties requires standardized and reproducible experimental methods.

General Experimental Workflow

A typical workflow for screening compounds involves synthesis or isolation, followed by a battery of in vitro assays to determine activity and elucidate the mechanism of action.

Workflow A Compound Synthesis or Isolation B Characterization (NMR, MS, etc.) A->B C Primary Screening: Antioxidant Assays (DPPH, FRAP) B->C D Primary Screening: Anti-inflammatory Assays (NO, COX/LOX Inhibition) B->D E Secondary Screening: Cell-based Assays (Cytokine levels, ROS) C->E D->E F Mechanism of Action Studies (Western Blot for Nrf2, NF-κB) E->F G Data Analysis & Structure-Activity Relationship F->G

Caption: General workflow for evaluating bioactive compounds.
Antioxidant Assays

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[6][25]

  • Reagents: DPPH solution (typically 0.004% in methanol), methanol, test compound stock solution, positive control (e.g., Ascorbic Acid, Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol.

    • In a 96-well plate or cuvettes, add a specific volume of each dilution (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL) and mix.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[6][25]

    • Measure the absorbance at 517 nm against a methanol blank.[5][6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value (concentration required to inhibit 50% of the DPPH radicals) is determined by plotting inhibition percentage against compound concentration.

5.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[26]

  • Reagents: FRAP reagent (mixture of acetate buffer pH 3.6, TPTZ solution in HCl, and FeCl₃ solution), test compound, and a standard (e.g., FeSO₄ or Trolox).[26]

  • Procedure:

    • Prepare the FRAP reagent fresh and warm it to 37°C.

    • Add a small volume of the sample solution to a pre-warmed aliquot of the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[26]

    • Measure the absorbance of the blue-colored product at 593 nm.[26]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant like Trolox or FeSO₄.

Anti-inflammatory Assays

5.3.1. Nitric Oxide (NO) Production in Macrophages (Griess Assay) This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in cell culture supernatants. It is commonly performed using macrophage cell lines like RAW 264.7 stimulated with LPS.[20][21]

  • Reagents: RAW 264.7 cells, cell culture medium (e.g., DMEM), LPS, test compounds, Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with the Griess Reagent and incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at ~540 nm.

  • Calculation: The nitrite concentration is determined using a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without any test compound.

5.3.2. Lipoxygenase (LOX) Inhibition Assay This spectrophotometric method measures the ability of a compound to inhibit the activity of lipoxygenase, which converts a substrate like linoleic acid into a hydroperoxide.[27]

  • Reagents: Lipoxygenase enzyme solution, substrate solution (e.g., linoleic acid), borate buffer (pH 9.0), test compound, positive control (e.g., Quercetin).

  • Procedure:

    • In a cuvette, mix the buffer, enzyme solution, and the test compound. Incubate for 10 minutes at 25°C.[27]

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 234 nm for a set period (e.g., 6 minutes), which corresponds to the formation of the conjugated diene hydroperoxide.[27]

  • Calculation: The rate of reaction is determined from the slope of the absorbance vs. time plot. The percentage of inhibition is calculated relative to the uninhibited enzyme. The IC50 value can then be determined.

Conclusion and Future Perspectives

Methoxy-substituted compounds represent a structurally diverse and highly valuable class of molecules with potent, often dual, antioxidant and anti-inflammatory activities. Their mechanisms of action are multifaceted, ranging from direct radical scavenging and enzyme inhibition to the sophisticated modulation of key cellular signaling pathways like Nrf2 and NF-κB. Structure-activity relationship studies reveal that a careful balance of methoxy and hydroxyl groups is essential for optimizing these biological properties, offering a clear path for the rational design of new therapeutic agents.

Future research should focus on expanding the library of synthetic methoxy-substituted compounds to further refine SAR models. While in vitro data is promising, more extensive in vivo studies in relevant animal models of disease are necessary to validate their therapeutic potential. Furthermore, investigating the pharmacokinetic and safety profiles of lead compounds will be critical for their translation into clinical candidates for treating a wide array of inflammation- and oxidative stress-driven diseases.

References

Investigating the Role of Methoxy Groups on Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxy group (-OCH₃), a seemingly simple functional moiety, plays a multifaceted and often pivotal role in medicinal chemistry and drug design. Its unique electronic and steric properties can profoundly influence a molecule's physicochemical characteristics, pharmacokinetic profile, and pharmacodynamic interactions.[1][2] This technical guide provides a comprehensive exploration of the role of methoxy groups in biological activity, offering insights into their effects on drug-target interactions, metabolic stability, and overall therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

The Physicochemical Impact of the Methoxy Group

The introduction of a methoxy group can significantly alter a molecule's properties, thereby influencing its biological behavior.

  • Lipophilicity: The methoxy group's effect on lipophilicity is context-dependent. On an aromatic ring, it is considered a non-lipophilic substituent, with a Hansch-Fujita lipophilicity parameter (π) close to zero. This allows for the exploration of protein pockets without significantly increasing the overall lipophilicity of a compound, which can be advantageous for maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Polar Surface Area (PSA): The methoxy group contributes minimally to the polar surface area of a molecule. This feature is particularly useful when aiming to introduce a hydrogen bond acceptor with a low impact on overall polarity, which can be critical for cell membrane permeability.

  • Solubility: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can, in some cases, lead to an improvement in aqueous solubility.[2] However, this effect is often modest and can be influenced by the overall molecular structure.

  • Electronic Effects: The methoxy group exhibits dual electronic effects. It has an electron-donating resonance effect (+M) when attached to an aromatic system, which can influence the reactivity of the ring. Simultaneously, the electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I). The interplay of these effects can modulate the pKa of nearby functional groups and influence drug-receptor interactions.

Table 1: Physicochemical Properties of Selected Methoxy-Containing Compounds
CompoundStructureLogPPSA (Ų)Aqueous Solubility (mg/L)
Phenol C₆H₅OH1.4620.2383,000
Anisole (Methoxybenzene) C₆H₅OCH₃2.119.231,540
Dextromethorphan C₁₈H₂₅NO3.1412.4715 (as hydrobromide)[3]
Resveratrol C₁₄H₁₂O₃3.160.6930
Pterostilbene (3,5-Dimethoxy-4'-hydroxystilbene) C₁₆H₁₆O₃3.7949.335

Note: Values are approximate and can vary depending on the experimental or computational method used.

The Methoxy Group in Pharmacodynamics: Drug-Target Interactions

The methoxy group can significantly contribute to a drug's binding affinity and selectivity for its biological target through various non-covalent interactions.

  • Hydrogen Bonding: The oxygen atom of the methoxy group is a competent hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a protein.

  • van der Waals and Hydrophobic Interactions: The methyl component of the methoxy group can engage in favorable van der Waals and hydrophobic interactions within lipophilic pockets of a target protein. These seemingly weak interactions can collectively contribute significantly to the overall binding energy.

  • Conformational Control: The methoxy group can influence the preferred conformation of a molecule. Its rotational barrier and steric bulk can restrict the flexibility of a ligand, pre-organizing it for optimal binding to its receptor and potentially increasing binding affinity.

Table 2: Impact of Methoxy Substitution on Biological Activity (IC₅₀/Kᵢ Values)
Parent CompoundMethoxy-substituted AnalogTargetIC₅₀ / Kᵢ (Parent)IC₅₀ / Kᵢ (Analog)Fold ChangeReference
4-Anilino-quinazoline6,7-Dimethoxy-4-anilino-quinazolineEGFR>10 µM0.047 µM>212[4]
4-Anilino-quinazoline6,7-Dimethoxy-4-anilino-quinazolineVEGFR-21.5 µM0.01 µM150[4]
Cinnamic acidtrans-4-Methoxycinnamic acidPDE4B>100 µM8.2 µM>12[5]
KetamineMethoxetamineNMDA Receptor560 nM258 nM2.2[6][7][8][9][10]
Phencyclidine (PCP)3-Methoxy-PCPNMDA Receptor58.7 nM20 nM2.9[6][7][8][9][10]
Quinazolinone Hit Compoundp-Methoxy-substituted AnalogCDK90.681 µM0.463 µM1.5[11]

The Methoxy Group in Pharmacokinetics: ADME Properties

While beneficial for pharmacodynamics, the methoxy group can present challenges in terms of pharmacokinetics, particularly concerning metabolic stability.

  • Metabolic Stability: The most significant metabolic liability of the methoxy group is its susceptibility to O-demethylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. This metabolic transformation converts the methoxy group into a hydroxyl group, which can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation), leading to rapid clearance of the drug from the body.

  • Permeability: Due to its modest contribution to polarity, the methoxy group generally does not hinder passive diffusion across biological membranes. Its impact on permeability is often a balance between its effect on lipophilicity and its potential to engage in hydrogen bonding with the phospholipid headgroups of the cell membrane.

Table 3: In Vitro Metabolic Stability of Methoxy-Containing Compounds in Human Liver Microsomes (HLM)
CompoundHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)Reference
Dextromethorphan2.9239[12][13][14]
Verapamil6.4108[13]
ABI-27414.547.8[15]
ABI-286 (metabolically blocked analog)21.931.6[15]
Hydroxy-α-Sanshool42.9240.50 (scaled to mL/min/kg)[13]
Table 4: Caco-2 Permeability of Selected Drugs
CompoundApparent Permeability (Pₐₚₚ, 10⁻⁶ cm/s)Permeability ClassReference
Atenolol0.2Low[16][17][18][19][20]
Propranolol21.0High[16][17][18][19][20]
Verapamil15.0High[16][17][18][19][20]
Dextromethorphan25.0High[16][17][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the impact of methoxy groups on biological activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

a. Membrane Preparation:

  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and intact cells.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

b. Saturation Binding Assay:

  • Set up a series of assay tubes or a 96-well plate.

  • To each well, add a fixed amount of the membrane preparation.

  • Add increasing concentrations of the radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).

  • For each concentration, prepare a parallel set of tubes/wells containing a high concentration of an unlabeled competing ligand to determine non-specific binding.

  • Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ).

c. Competition Binding Assay:

  • Set up assay tubes or a 96-well plate.

  • To each well, add a fixed amount of the membrane preparation and a fixed concentration of the radiolabeled ligand (typically at or below its Kₔ).

  • Add increasing concentrations of the unlabeled test compound (the competitor).

  • Include control wells for total binding (no competitor) and non-specific binding (high concentration of a known unlabeled ligand).

  • Incubate, filter, and measure radioactivity as described for the saturation assay.

  • Plot the percentage of specific binding as a function of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

  • Thaw pooled human liver microsomes (or microsomes from other species) on ice.

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), MgCl₂, and the test compound at a final concentration typically around 1 µM.

  • Pre-incubate the reaction mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH (the cofactor for CYP enzymes).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.

  • Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.

  • Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Add the test compound (dissolved in transport buffer) to the apical (donor) compartment.

  • At various time points, collect samples from the basolateral (receiver) compartment.

  • To assess efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER) as Pₐₚₚ(B-A) / Pₐₚₚ(A-B). An ER > 2 is indicative of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, non-cell-based assay for predicting passive permeability.

  • Prepare a lipid solution (e.g., 2% lecithin in dodecane) to mimic the cell membrane.

  • Coat the filter of a 96-well filter plate (the donor plate) with a small volume of the lipid solution.

  • Add the test compound dissolved in a buffer solution (pH adjusted to mimic the gastrointestinal tract) to the wells of the donor plate.

  • Place the donor plate on top of a 96-well acceptor plate containing a buffer solution.

  • Incubate the "sandwich" for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate the effective permeability (Pₑ) using a relevant equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the filter, and the incubation time.

Signaling Pathways and the Role of Methoxy Groups

The strategic placement of methoxy groups can be critical for the interaction of a drug with its target and the subsequent modulation of signaling pathways.

Ivacaftor and the CFTR Signaling Pathway

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, used in the treatment of cystic fibrosis. While the exact binding site and the precise role of its methoxy group are not fully elucidated, it is understood to be crucial for its activity. The methoxy group may contribute to the overall electronic and steric profile of the molecule, facilitating its binding to a pocket on the CFTR protein, which in turn stabilizes the open-channel conformation, leading to increased chloride ion transport.

Ivacaftor_CFTR_Pathway CFTR Mutated CFTR (Gating Defect) CFTR_open Open CFTR Channel CFTR->CFTR_open ATP ATP ATP->CFTR Binding & Hydrolysis Cl_out Chloride Ions (Extracellular) Cl_in Chloride Ions (Intracellular) Cl_in->Cl_out

Ivacaftor potentiates the CFTR channel, increasing chloride transport.
Methotrexate and Folate Metabolism Pathway

Methotrexate is a folate analog that inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This disruption of nucleotide synthesis primarily affects rapidly proliferating cells, such as cancer cells and inflammatory cells. While methotrexate itself does not have a methoxy group, its mechanism of action highlights the importance of small molecular modifications in mimicking endogenous molecules to modulate key enzymatic pathways.

Methotrexate_Pathway cluster_inhibition Cellular Effects DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Purines_Pyrimidines Purine & Thymidylate Synthesis THF->Purines_Pyrimidines Cofactor DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate MTX->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Cell_Proliferation Inhibition of Cell Proliferation

Methotrexate inhibits DHFR, disrupting DNA and RNA synthesis.
Resveratrol and Nrf2 Signaling Pathway

Resveratrol, a natural polyphenol, is known for its antioxidant properties, which are in part mediated through the activation of the Nrf2 signaling pathway. The methoxy analogs of resveratrol, such as pterostilbene, often exhibit enhanced biological activity. These methoxy groups can increase the lipophilicity and metabolic stability of the molecule, leading to better cell permeability and a longer half-life. Upon entering the cell, these compounds can induce the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and promotes the transcription of various antioxidant and cytoprotective genes.

Resveratrol_Nrf2_Pathway cluster_nucleus Resveratrol Resveratrol / Analogs (with -OCH₃) Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection (Antioxidant Response) Antioxidant_Genes->Cellular_Protection

Resveratrol and its analogs can activate the Nrf2 antioxidant pathway.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships between different concepts is essential for a clear understanding of the drug discovery process.

General Workflow for Investigating Methoxy Group Effects

This diagram outlines the typical sequence of in vitro assays used to evaluate the impact of a methoxy group on a lead compound.

Methoxy_Investigation_Workflow Start Lead Compound (with and without -OCH₃) Binding_Assay Receptor Binding Assay (Determine Kᵢ) Start->Binding_Assay Metabolic_Stability Microsomal Stability Assay (Determine t½, CLᵢₙₜ) Start->Metabolic_Stability Permeability_Assay Caco-2 / PAMPA Assay (Determine Pₐₚₚ, Pₑ) Start->Permeability_Assay Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Binding_Assay->Data_Analysis Metabolic_Stability->Data_Analysis Permeability_Assay->Data_Analysis Decision Decision: Advance, Optimize, or Terminate? Data_Analysis->Decision Properties_Activity_Relationship Structure Molecular Structure (e.g., presence of -OCH₃) Physicochem Physicochemical Properties (Lipophilicity, PSA, etc.) Structure->Physicochem Pharmacokinetics Pharmacokinetics (ADME) Physicochem->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Drug-Target Interaction) Physicochem->Pharmacodynamics Biological_Activity Overall Biological Activity & Therapeutic Effect Pharmacokinetics->Biological_Activity Pharmacodynamics->Biological_Activity

References

Methodological & Application

Application Note and Protocol: Synthesis of 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-methoxybenzothioamide, a valuable building block in medicinal chemistry and drug development. The primary method described herein is the conversion of 3-methoxybenzonitrile to the corresponding thioamide using Lawesson's reagent. An alternative method utilizing hydrogen sulfide is also discussed. This protocol includes a step-by-step experimental procedure, a summary of required materials and expected data, and a visual representation of the experimental workflow.

Introduction

Thioamides are important functional groups in organic synthesis and are found in numerous biologically active compounds. This compound, in particular, serves as a key intermediate for the synthesis of various heterocyclic compounds and potential therapeutic agents. The protocol outlined below describes a reliable method for its preparation in a laboratory setting.

Key Experiments and Methodologies

Primary Synthesis Route: Thionation of 3-Methoxybenzamide using Lawesson's Reagent

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)[1][2][3][4][5][6]. This method is often preferred due to its relatively mild reaction conditions and high yields. The first step in this sequence is the conversion of 3-methoxybenzoic acid to 3-methoxybenzamide.

Step 1: Synthesis of 3-Methoxybenzamide from 3-Methoxybenzoic Acid

A common pathway to synthesize the necessary amide intermediate begins with 3-methoxybenzoic acid[7][8]. The carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with ammonia to form the amide.

Step 2: Synthesis of this compound

The synthesized 3-methoxybenzamide is then subjected to thionation using Lawesson's reagent.

Alternative Synthesis Route: From 3-Methoxybenzonitrile using Hydrogen Sulfide

An alternative approach for the synthesis of primary thioamides involves the direct reaction of a nitrile with a source of hydrogen sulfide[3][9][10][11][12]. This method can be catalyzed by a base or an acid.

Experimental Protocol: Synthesis via Lawesson's Reagent

Materials:

  • 3-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • 3-Methoxybenzamide

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

Step 1: Synthesis of 3-Methoxybenzamide

  • In a round-bottom flask under a fume hood, suspend 3-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq).

  • Gently reflux the mixture for 2 hours. The solid should dissolve, indicating the formation of 3-methoxybenzoyl chloride.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude 3-methoxybenzoyl chloride in dichloromethane.

  • Slowly add the dichloromethane solution to a stirred, ice-cooled solution of concentrated ammonium hydroxide (excess).

  • Continue stirring at room temperature for 1 hour.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxybenzamide. The product can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

  • In a dry round-bottom flask, dissolve 3-methoxybenzamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.

Data Presentation

Compound Starting Material Reagent Solvent Typical Yield (%) Physical State Melting Point (°C)
3-Methoxybenzamide3-Methoxybenzoic acidThionyl chloride, NH₄OHDichloromethane85-95White solid116-118
This compound3-MethoxybenzamideLawesson's ReagentToluene70-90Yellow solid98-101

Note: Yields and melting points are approximate and can vary based on reaction scale and purity.

Mandatory Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Thionation cluster_purification Purification A 3-Methoxybenzoic Acid B 3-Methoxybenzoyl Chloride A->B SOCl2, Reflux C 3-Methoxybenzamide B->C NH4OH, CH2Cl2 D 3-Methoxybenzamide E This compound D->E Lawesson's Reagent, Toluene, Reflux F Crude Product G Purified this compound F->G Column Chromatography Thionation_Mechanism Amide 3-Methoxybenzamide (R-C(O)NH2) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + Lawesson's Reagent LR Lawesson's Reagent LR->Intermediate Thioamide This compound (R-C(S)NH2) Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct Cycloreversion

References

Application Notes and Protocols for 3-Methoxybenzothioamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Methoxybenzothioamide as a versatile building block in the synthesis of heterocyclic compounds. The focus is on the synthesis of thiazole derivatives, with additional context on potential applications in the development of pyrimidines and other heterocycles. The provided protocols and data are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Application: Synthesis of 2-(3-Methoxyphenyl)thiazole Derivatives

This compound is a valuable precursor for the synthesis of 2-(3-methoxyphenyl)thiazole derivatives. These compounds are of significant interest in drug discovery due to their potential antimicrobial and anticancer activities. The primary synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

General Reaction Scheme

The reaction of this compound with a substituted α-haloketone (e.g., phenacyl bromide) in a suitable solvent, typically ethanol, yields the corresponding 2-(3-methoxyphenyl)-4-arylthiazole.

Caption: Hantzsch Thiazole Synthesis Workflow
Experimental Protocol: Synthesis of 2-(3-Methoxyphenyl)-4-phenylthiazole

This protocol is adapted from the general Hantzsch thiazole synthesis procedure.

Materials:

  • This compound

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Absolute Ethanol

  • Sodium Bicarbonate (optional, for neutralization)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Work-up:

  • If the reaction mixture is acidic, it can be neutralized with a saturated solution of sodium bicarbonate before extraction.

  • The crude product can be washed with cold ethanol to remove unreacted starting materials.

Quantitative Data: Synthesis of Thiazole Derivatives

The following table summarizes the reported yields for the synthesis of various thiazole derivatives using precursors with a 3-methoxyphenyl moiety.

Productα-HaloketoneYield (%)Reference
2-(3-Methoxyphenyl)-4-phenylthiazole2-Bromoacetophenone~70-85% (estimated)[1][2]
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylateEthyl bromopyruvateNot specified
2-(3-Methoxyphenyl)-4-(4-nitrophenyl)thiazole2-Bromo-1-(4-nitrophenyl)ethanoneNot specified

Application: Potential Synthesis of Pyrimidine and Thiadiazole Derivatives

Pyrimidine Synthesis

Thioamides can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine derivatives. A potential synthetic strategy would involve the condensation of this compound with a suitable three-carbon component.

Thiadiazole Synthesis

1,3,4-Thiadiazoles can be synthesized from thioamides through various routes, often involving oxidative cyclization or condensation with hydrazine derivatives followed by cyclization. For instance, the reaction of a thioamide with a hydrazonoyl halide can yield a 1,3,4-thiadiazole.

Biological Activity of Derived Compounds

Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Activity

Thiazole derivatives synthesized from precursors containing a 3-methoxyphenyl group have shown promising antimicrobial activity. The mechanism of action for many antimicrobial thiazoles involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3][4][5][6]

DNA_Gyrase_Inhibition Thiazole_Derivative 2-(3-Methoxyphenyl)thiazole Derivative DNA_Gyrase Bacterial DNA Gyrase Thiazole_Derivative->DNA_Gyrase Inhibition Topoisomerase_IV Bacterial Topoisomerase IV Thiazole_Derivative->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of Antimicrobial Action

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a synthesized 2-(3-methoxyphenyl)thiazole derivative against various microorganisms.

CompoundMicroorganismMIC (µg/mL)
2-(3-Methoxyphenyl)-4-(4-hydroxyphenyl)thiazoleStaphylococcus aureus125-150
Escherichia coli125-150
Aspergillus niger125-150
Anticancer Activity

Derivatives containing the 2-(3-methoxyphenyl)thiazole scaffold have also been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can vary, but may involve the inhibition of protein kinases or interference with microtubule polymerization.[7][8][9]

Quantitative Data: Cytotoxicity

The following table shows the IC50 values for a thiazole derivative with a 3-methoxyphenyl substituent against a human breast cancer cell line.

CompoundCell LineIC50 (µM)Reference
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideMCF-7 (Breast Cancer)>10[10]

Experimental Workflow Overview

The general workflow for the synthesis and evaluation of bioactive compounds from this compound is outlined below.

Experimental_Workflow Start Start: this compound Synthesis Hantzsch Thiazole Synthesis (with α-haloketone) Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bio_Assay Biological Activity Screening (Antimicrobial, Cytotoxicity) Characterization->Bio_Assay Data_Analysis Data Analysis (MIC, IC50 determination) Bio_Assay->Data_Analysis End End: Identification of Bioactive Lead Compound Data_Analysis->End

Caption: General Experimental Workflow

Disclaimer: The provided protocols are intended as a general guide. Researchers should always adhere to standard laboratory safety practices and may need to optimize reaction conditions for specific substrates and desired outcomes.

References

Application Notes and Protocols: 3-Methoxybenzothioamide in the Development of New Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzothioamide is a versatile scaffold that holds significant promise in the discovery of novel chemical entities with therapeutic potential. The presence of the methoxy group and the thioamide functionality allows for diverse chemical modifications, enabling the exploration of a broad chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of this compound derivatives, along with detailed experimental protocols for their synthesis and biological evaluation, based on current research.

Derivatives of the parent molecule have shown potential in various therapeutic areas, including as antioxidative agents, serotonin 5-HT2A receptor inverse agonists for thrombosis, and as building blocks for more complex bioactive molecules.[1][2] The thioamide group, in particular, is a key functional group in several established drugs and is known to be involved in crucial interactions with biological targets.[3]

Key Applications and Biological Activities

Derivatives of this compound have been investigated for a range of biological activities. The following table summarizes the key findings for related methoxy-substituted benzamide and thioamide derivatives, offering insights into the potential applications of this compound itself.

Compound ClassBiological Target/ActivityTherapeutic AreaKey FindingsReference
Methoxy-substituted heteroaromatic amidesAntioxidative activityGeneral Health, Neurodegenerative DiseasesShowed promising free-radical scavenging properties.[1]
3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)5-HT2A receptor inverse agonistArterial ThrombosisInhibited serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM.[2][2]
General Thioamides (e.g., Ethionamide)InhA enzyme inhibitionTuberculosis, LeprosyForm covalent adducts with NAD, leading to potent inhibition of the InhA enzyme.[3][3]

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of thioamides can be achieved through various methods. A common approach involves the thionation of the corresponding benzamide. Below is a general protocol.

Protocol 1: Synthesis via Thionation of 3-Methoxybenzamide

Objective: To synthesize this compound from 3-Methoxybenzamide.

Materials:

  • 3-Methoxybenzamide

  • Lawesson's Reagent or Phosphorus Pentasulfide (P4S10)

  • Anhydrous Toluene or Dioxane

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Outcome: A crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Evaluation Protocols

Based on the activities of related compounds, here are protocols to assess the potential of new this compound derivatives.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free-radical scavenging activity of this compound derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds (this compound derivatives) at various concentrations

  • Ascorbic acid (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound solution at varying concentrations (e.g., 10, 25, 50, 100 µg/mL) to the wells.

  • For the positive control, add 100 µL of ascorbic acid solution. For the blank, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Analysis: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 3: Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of this compound derivatives to the human 5-HT2A receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT2A receptor

  • Radioligand (e.g., [³H]ketanserin)

  • Test compounds at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Mianserin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of radioligand binding by the test compound.

Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

Diagram 1: General Drug Discovery Workflow

This diagram illustrates a typical workflow for the development of new chemical entities starting from a lead compound like this compound.

G cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development cluster_2 Clinical Development Lead Compound\n(this compound) Lead Compound (this compound) Synthesis of\nDerivatives Synthesis of Derivatives Lead Compound\n(this compound)->Synthesis of\nDerivatives SAR Studies In Vitro Screening In Vitro Screening Synthesis of\nDerivatives->In Vitro Screening In Vitro Screening->Synthesis of\nDerivatives ADME/Tox\nProfiling ADME/Tox Profiling In Vitro Screening->ADME/Tox\nProfiling In Vivo Efficacy\nStudies In Vivo Efficacy Studies ADME/Tox\nProfiling->In Vivo Efficacy\nStudies Clinical Trials Clinical Trials In Vivo Efficacy\nStudies->Clinical Trials

Caption: A simplified workflow for drug discovery and development.

Diagram 2: Potential Mechanism of Action - 5-HT2A Receptor Antagonism

This diagram shows the signaling pathway that could be modulated by a this compound derivative acting as a 5-HT2A receptor antagonist, inspired by the activity of APD791.[2]

cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Binds PLC Phospholipase C Activation Receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation Inhibitor This compound Derivative Inhibitor->Receptor Blocks

Caption: Inhibition of the 5-HT2A receptor signaling pathway.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of N-(phenylcarbamothioyl) Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient synthesis of N-(phenylcarbamothioyl) benzamide derivatives utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antimycobacterial, and antitumor properties. This guide includes comprehensive experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate further research and development.

Introduction

N-(phenylcarbamothioyl) benzamide derivatives constitute a class of compounds with a versatile pharmacological profile. Their core structure allows for a wide range of substitutions, leading to a variety of biological effects. Traditional synthesis methods often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient production of these valuable compounds. The use of microwave irradiation can lead to higher yields and cleaner products in a fraction of the time required by conventional methods.[1]

Applications

N-(phenylcarbamothioyl) benzamide derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug discovery and development.

  • Anti-inflammatory Activity: Certain derivatives have been shown to exhibit significant anti-inflammatory properties by inhibiting the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation.[2][3][4][5]

  • Antimycobacterial Activity: Several N-(arylcarbamothioyl)benzamide derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[6][7][8][9] Their mechanism of action is believed to involve the inhibition of the enoyl-[acyl-carrier-protein] reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[6][7]

  • Antitumor Activity: Benzamide derivatives, in general, have been investigated as anticancer agents. Their mechanisms of action include the inhibition of poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), both of which are crucial targets in cancer therapy.[10][11][12]

Data Presentation

The following table summarizes the comparative data for the synthesis of selected N-(phenylcarbamothioyl) benzamide derivatives using both conventional and microwave-assisted methods, highlighting the significant improvements in reaction time and yield with the latter.[1]

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Synthesis MethodReaction TimeYield (%)
2a1 C14H10Cl2N2OS325.21170-172Conventional2-3 hours78.60
Microwave25-35 min81.20
2a2 C14H10ClN3O3S335.76162-164Conventional2-3 hours94.48
Microwave25-35 min95.10
2a3 C14H10ClN3O3S335.76167-169Conventional2-3 hours83.84
Microwave25-35 min86.20
2a4 C16H15ClN2OS318.82188-190Conventional2-3 hours81.20
Microwave25-35 min83.09

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis

This protocol describes a general method for the synthesis of N-(phenylcarbamothioyl) benzamide derivatives using a domestic microwave oven.[1] For dedicated laboratory microwave reactors, parameters such as temperature and pressure can be precisely controlled.

Materials:

  • Substituted aroyl chloride (5 mmol)

  • Potassium thiocyanate (5 mmol)

  • Substituted aniline (10 mmol)

  • Acetone (35 mL)

  • Microwave reactor

  • Round bottom flask

  • Reflux condenser

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Formation of Aroyl Isothiocyanate: In a round bottom flask, add a solution of the appropriate aroyl chloride (5 mmol) in acetone (25 mL) dropwise to a suspension of potassium thiocyanate (5 mmol) in acetone (15 mL).

  • Microwave Irradiation (Step 1): Place the flask in a microwave oven and reflux the mixture for 5-10 minutes at 340 watts.

  • Cooling: After the initial irradiation, cool the reaction mixture to room temperature.

  • Addition of Aniline: Add a solution of the substituted aniline (10 mmol) in acetone (10 mL) to the reaction mixture.

  • Microwave Irradiation (Step 2): Reflux the resulting mixture in the microwave for an additional 20-25 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Product Precipitation: Upon completion of the reaction, pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and recrystallize from aqueous ethanol to obtain the pure N-(phenylcarbamothioyl) benzamide derivative.[1]

Purification and Characterization

Purification:

The crude product obtained from the synthesis is typically purified by recrystallization. Suitable solvents for recrystallization include aqueous ethanol, acetone, methanol, and butanol.[1] The choice of solvent will depend on the specific derivative being purified.

Characterization:

The purity and structure of the synthesized compounds should be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A common mobile phase is a mixture of toluene and acetic acid.[1]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives.

G cluster_start Starting Materials cluster_synthesis Microwave-Assisted Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization A Aroyl Chloride E Step 1: Formation of Aroyl Isothiocyanate (Microwave, 5-10 min, 340W) A->E B Potassium Thiocyanate B->E C Substituted Aniline F Step 2: Reaction with Aniline (Microwave, 20-25 min) C->F D Acetone (Solvent) D->E E->F G Precipitation in Cold Water F->G H Filtration G->H I Recrystallization H->I M Pure N-(phenylcarbamothioyl) benzamide Derivative I->M J TLC K Melting Point L IR, NMR, MS M->J M->K M->L

Synthesis Workflow Diagram
Signaling Pathway: Inhibition of Prostaglandin E2 Synthesis

This diagram illustrates the mechanism of anti-inflammatory action of N-(phenylcarbamothioyl) benzamide derivatives through the inhibition of the cyclooxygenase (COX) pathway, leading to reduced production of prostaglandin E2 (PGE2).

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Cyclooxygenase (COX-1 & COX-2) B->C D Prostaglandin H2 (PGH2) C->D E Prostaglandin E Synthase D->E F Prostaglandin E2 (PGE2) E->F G Inflammation (Pain, Fever, Swelling) F->G H N-(phenylcarbamothioyl) benzamide Derivatives H->C I Inhibition I->C

Anti-inflammatory Mechanism
Signaling Pathway: Inhibition of Mycobacterial InhA

This diagram illustrates the proposed mechanism of antimycobacterial action of N-(phenylcarbamothioyl) benzamide derivatives by targeting the InhA enzyme, a key component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

G A Fatty Acid Synthase I (FAS-I) B Acyl-ACP Substrates A->B C Fatty Acid Synthase II (FAS-II) Elongation B->C D Meromycolate Chain Elongation C->D E InhA (Enoyl-ACP Reductase) D->E Reduction Step F Mycolic Acid Synthesis E->F J Bacterial Cell Death E->J G Mycobacterial Cell Wall Integrity F->G F->J G->J H N-(phenylcarbamothioyl) benzamide Derivatives H->E I Inhibition I->E

Antimycobacterial Mechanism

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The systematic evaluation of related chemical compounds is a cornerstone of drug discovery and development. This process involves a hierarchical series of experiments designed to characterize a compound's activity, from its direct interaction with a molecular target to its effects in a complex cellular environment and, ultimately, its efficacy and safety in a living organism. These application notes provide detailed protocols for a core set of standard assays used to assess the biological activity of novel compounds, ensuring that researchers can generate robust, reproducible, and comparable data. The protocols cover biochemical target-based assays, cell-based functional assays, and in vivo efficacy models.

Section 1: Biochemical Assays - Direct Target Inhibition

Biochemical assays are essential for determining if a compound directly interacts with its intended molecular target, such as an enzyme or receptor.[1] These assays isolate the target molecule, allowing for a clean measurement of binding affinity or inhibitory activity without the complexities of a cellular environment.[1] Kinase activity assays are a prime example and are fundamental in oncology and inflammation research.[2][3]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the concentration at which a compound inhibits 50% of a target kinase's activity (IC50), a key measure of its potency.[4] Luminescence-based assays, which measure the depletion of ATP, are a common format for high-throughput screening.[2]

Materials:

  • Target Kinase (e.g., Src, EGFR)

  • Kinase Substrate (specific to the kinase)

  • Adenosine Triphosphate (ATP)

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., Kinase-Glo®, ADP-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include wells with DMSO only as a "no inhibition" control and wells without kinase as a background control.

  • Kinase Reaction Preparation: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate.

  • Initiate Kinase Reaction: Add the kinase/substrate master mix to each well of the compound plate.

  • ATP Addition: To start the reaction, add a solution of ATP to each well. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of inhibitors.[5]

  • Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.[6]

  • Detection: Add the luminescence-based detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent stops the enzymatic reaction and measures the amount of remaining ATP. The amount of light produced is inversely proportional to the kinase activity.

  • Signal Measurement: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the "no inhibition" (DMSO) control. Plot the normalized kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Kinase Inhibition

Quantitative data from biochemical assays should be summarized to compare the potency of related compounds against the target kinase and to assess their selectivity against other kinases.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Cmpd-01151,500>10,000100
Cmpd-0284008,00050
Cmpd-031201,300>10,00010.8
Cmpd-04255,000>10,000200

Table 1: Representative data comparing the potency and selectivity of four related compounds. Higher selectivity ratios are desirable.

Visualization: Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound 1. Prepare Compound Serial Dilutions Dispense 3. Dispense Compounds into 96-well Plate Compound->Dispense KinaseMix 2. Prepare Kinase/ Substrate Master Mix AddKinase 4. Add Kinase Mix to Plate KinaseMix->AddKinase Dispense->AddKinase AddATP 5. Add ATP to Initiate Reaction AddKinase->AddATP Incubate 6. Incubate at Room Temperature AddATP->Incubate Detect 7. Add Luminescence Reagent (e.g., Kinase-Glo) Incubate->Detect Read 8. Measure Luminescence on Plate Reader Detect->Read Analyze 9. Calculate IC50 Values Read->Analyze

Workflow for a typical in vitro kinase inhibition assay.

Section 2: Cell-Based Assays - Determining Cellular Effects

Cell-based assays are critical for confirming that a compound's activity observed in a biochemical assay translates to a cellular context. These assays provide more physiologically relevant data by assessing a compound's effects on intact cells, which accounts for factors like cell permeability and stability. The most fundamental of these are cell viability and cytotoxicity assays.[7]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[9]

Materials:

  • Cancer Cell Line (e.g., HeLa, A549, MCF-7)

  • Complete Growth Medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test Compounds (dissolved in DMSO)

  • MTT Solution (5 mg/mL in sterile PBS)[10]

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) group.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a multi-well spectrophotometer.[9][12]

  • Data Analysis: Subtract the absorbance of a blank (medium only) control. Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation: Cell Viability

The results from cell viability assays are typically presented as GI50 or IC50 values, allowing for direct comparison of the cytotoxic potency of different compounds on one or more cell lines.

Compound IDCell Line A GI50 (µM)Cell Line B GI50 (µM)Cell Line C GI50 (µM)
Cmpd-010.050.122.5
Cmpd-020.020.081.8
Cmpd-031.52.8>20
Cmpd-040.090.203.1

Table 2: Representative GI50 data for four compounds tested against a panel of three cancer cell lines.

Visualization: MTT Assay Workflow

G cluster_prep Cell Culture cluster_treatment Compound Exposure cluster_readout Assay Readout Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h for Attachment Seed->Incubate1 Treat 3. Treat Cells with Compound Dilutions Incubate1->Treat Incubate2 4. Incubate for Exposure Period (48-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (Incubate 2-4h) Incubate2->AddMTT Solubilize 6. Solubilize Formazan Crystals (DMSO) AddMTT->Solubilize Read 7. Read Absorbance at 570 nm Solubilize->Read Analyze 8. Calculate GI50 Values Read->Analyze

Workflow for the MTT cell viability and cytotoxicity assay.

Section 3: In Vivo Evaluation - Preclinical Efficacy

After demonstrating potent activity in biochemical and cellular assays, promising compounds are advanced to in vivo models to evaluate their efficacy and safety in a whole organism.[13][14] Animal models are crucial for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[15][16] For cancer research, the xenograft mouse model, where human tumor cells are implanted into immunodeficient mice, is a widely used system.[17][18][19]

Protocol 3: Oncology Xenograft Mouse Model for Efficacy Testing

This protocol provides a general framework for assessing the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Materials & Ethical Considerations:

  • Immunodeficient Mice (e.g., Nude or SCID mice)

  • Human Cancer Cells

  • Test Compound formulated in an appropriate vehicle

  • Vehicle Control

  • Calipers for tumor measurement

  • Animal housing and handling equipment

  • Ethical Approval: All animal experiments must be performed under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[19]

Procedure:

  • Cell Implantation: Culture and harvest human cancer cells. Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.[19]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Positive Control, Test Compound groups).[19]

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).[19]

  • Monitoring: Monitor the health of the animals daily (body weight, clinical signs). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²) / 2).

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., biomarker studies).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100. Analyze statistical significance between groups.

Data Presentation: In Vivo Efficacy

In vivo efficacy data is presented to show the effect of treatment on tumor growth over time and the final tumor growth inhibition.

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control20 mg/kg, daily1550 ± 210--2.5
Cmpd-0120 mg/kg, daily480 ± 9569-4.1
Cmpd-0220 mg/kg, daily250 ± 7084-3.8
Positive Control10 mg/kg, daily310 ± 8080-8.5

Table 3: Representative data from a xenograft efficacy study. Cmpd-02 shows the highest efficacy with acceptable toxicity (minimal body weight loss).

Visualization: Drug Discovery and Development Funnel

G cluster_clinical Clinical Development IND IND-Enabling Studies Clinical Clinical Trials IND->Clinical HTS HTS HitToLead HitToLead HTS->HitToLead InVitro InVitro HitToLead->InVitro InVivo InVivo InVitro->InVivo Tox Tox InVivo->Tox Tox->IND

Inhibition of the MAPK pathway by a targeted MEK inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of 3-Methoxybenzothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methoxybenzothioamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. While the specific biological targets of this class of compounds are still under active investigation, related thioamide and benzothiadiazole derivatives have demonstrated a wide range of pharmacological activities. Notably, similar molecular structures have been reported to exhibit inhibitory effects on key enzyme families such as kinases and monoamine oxidases, and to modulate the activity of G-protein coupled receptors (GPCRs).

High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid assessment of large compound libraries to identify promising lead candidates. This document provides detailed application notes and standardized protocols for conducting HTS assays to characterize the activity of this compound derivatives against these high-value target classes. The following protocols are designed to be robust, scalable, and adaptable to various laboratory settings.

Featured Applications and Screening Protocols

Based on the known activities of structurally related compounds, three primary target classes are proposed for the initial screening of this compound derivatives: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Monoamine Oxidase A (MAO-A).

Protein Kinase Inhibition HTS Assay

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently implicated in diseases such as cancer and inflammation.[1][2] Identifying novel kinase inhibitors is a major focus of drug discovery.[3]

Assay Principle:

A common method for screening kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4] This assay measures the phosphorylation of a specific substrate by the target kinase. Inhibition of the kinase by a test compound results in a decreased FRET signal, which can be quantified. The use of a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate allows for a time-resolved measurement, minimizing interference from compound fluorescence.[4]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound Compound Dilution dispense_compound Dispense Compounds into 384-well Plate compound->dispense_compound reagents Reagent Preparation (Kinase, Substrate, ATP) add_kinase Add Kinase and Substrate Mixture reagents->add_kinase dispense_compound->add_kinase pre_incubation Pre-incubation add_kinase->pre_incubation add_atp Initiate Reaction with ATP pre_incubation->add_atp incubation Incubation at RT add_atp->incubation stop_reaction Stop Reaction and Add Detection Reagents (Eu-Ab, SA-APC) incubation->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition dose_response Dose-Response Curves and IC50 Determination calculate_inhibition->dose_response

Caption: Workflow for the TR-FRET based kinase inhibition HTS assay.

Detailed Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of this compound derivatives from the library stock plates into 384-well assay plates. Also, include positive control (known inhibitor) and negative control (DMSO) wells.

  • Reagent Preparation: Prepare a solution containing the target kinase and a biotinylated substrate peptide in the assay buffer.

  • Kinase/Substrate Addition: Add the kinase/substrate mixture to the assay plates containing the compounds.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add ATP to all wells to start the phosphorylation reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-APC.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plates on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Presentation:

Compound IDConcentration (µM)TR-FRET Ratio% Inhibition
Cmpd-001100.2585.2
Cmpd-002100.8910.5
Staurosporine10.1595.0
DMSON/A0.990.0

Data Analysis:

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Compounds showing significant inhibition (typically >50%) are selected for dose-response studies to determine their IC50 values.

GPCR Activation/Inhibition HTS Assay (Luminescence-based)

GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes, making them important drug targets.[5][6]

Assay Principle:

A common HTS approach for GPCRs is a cell-based reporter assay that measures the downstream signaling of the receptor, such as changes in intracellular cyclic AMP (cAMP) levels.[7] Luminescence-based assays, like those utilizing a split-luciferase system, are highly sensitive and robust for HTS.[8][9] In this type of assay, activation of the GPCR leads to the reconstitution of a luciferase enzyme, resulting in a luminescent signal.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis cell_plating Plate Reporter Cells in 384-well Plates add_compounds Add Compounds to Cells cell_plating->add_compounds compound_prep Compound Dilution compound_prep->add_compounds incubation_compounds Incubate add_compounds->incubation_compounds add_agonist Add Agonist (for antagonists) incubation_compounds->add_agonist incubation_agonist Incubate add_agonist->incubation_agonist add_luciferase Add Luciferase Substrate incubation_agonist->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence calculate_activity Calculate % Activation/Inhibition read_luminescence->calculate_activity dose_response Dose-Response Curves and EC50/IC50 Determination calculate_activity->dose_response

Caption: Workflow for a cell-based luminescence assay for GPCRs.

Detailed Protocol:

  • Cell Plating: Seed cells stably expressing the target GPCR and the split-luciferase reporter system into 384-well white, solid-bottom plates and incubate overnight.

  • Compound Addition: Add the this compound derivatives to the cell plates. For antagonist screening, a known agonist for the receptor will be added subsequently.

  • Incubation: Incubate the plates for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Agonist Addition (for antagonist screening): Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Final Incubation: Incubate for an additional period (e.g., 3-6 hours) to allow for reporter gene expression.

  • Detection: Add the luciferase substrate reagent to all wells.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Activity
Cmpd-00310850,00092.5 (agonist)
Cmpd-00410120,0008.2 (agonist)
Isoproterenol1900,000100.0 (agonist)
Propranolol1105,0005.3 (antagonist)
DMSON/A100,0000.0

Data Analysis:

For agonist screening, the percent activation is calculated relative to a known agonist. For antagonist screening, the percent inhibition is calculated relative to the agonist response.

Monoamine Oxidase A (MAO-A) Inhibition HTS Assay (Fluorescence-based)

MAO-A is an enzyme involved in the metabolism of neurotransmitters, and its inhibition can be a therapeutic strategy for depression and other neurological disorders.[10]

Assay Principle:

This assay utilizes a substrate that is converted by MAO-A into a product that reacts with a developer to produce a fluorescent signal. Inhibition of MAO-A by a test compound leads to a decrease in the fluorescent signal.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution add_compound_enzyme Add Compound and Enzyme to 384-well Plate compound_prep->add_compound_enzyme enzyme_prep MAO-A Enzyme Preparation enzyme_prep->add_compound_enzyme pre_incubation Pre-incubation add_compound_enzyme->pre_incubation add_substrate Initiate Reaction with Substrate pre_incubation->add_substrate incubation Incubation at 37°C add_substrate->incubation add_developer Add Developer Solution incubation->add_developer read_fluorescence Read Fluorescence add_developer->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition dose_response Dose-Response Curves and IC50 Determination calculate_inhibition->dose_response

Caption: Workflow for a fluorescence-based MAO-A inhibition HTS assay.

Detailed Protocol:

  • Compound and Enzyme Addition: Add the this compound derivatives and MAO-A enzyme to a 384-well black plate.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow for compound interaction with the enzyme.

  • Reaction Initiation: Add the MAO-A substrate to initiate the reaction.

  • Reaction Incubation: Incubate for 60 minutes at 37°C.

  • Detection: Add the developer solution to all wells.

  • Data Acquisition: Read the fluorescence intensity on a plate reader.

Data Presentation:

Compound IDConcentration (µM)Fluorescence (RFU)% Inhibition
Cmpd-005101,50088.5
Cmpd-0061012,5003.8
Clorgyline180093.8
DMSON/A13,0000.0

Data Analysis:

The percent inhibition is calculated as described for the kinase assay. Hits are then subjected to further characterization to confirm their mechanism of action and determine their potency.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound derivatives against several therapeutically relevant target classes. By employing these fluorescence and luminescence-based assays, researchers can efficiently identify and characterize novel bioactive compounds, paving the way for the development of new medicines. It is crucial to follow up on initial hits with secondary assays and further studies to confirm their activity and elucidate their mechanism of action.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of 3-Methoxybenzothioamide, a thioamide-containing compound, on cultured mammalian cells. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, and apoptosis induction.

Introduction

Thioamides are a class of compounds containing a sulfur atom in place of the oxygen in an amide group. Various thioamide derivatives have been investigated for their therapeutic potential, including anticancer activities.[1][2] Evaluating the cytotoxicity of a novel compound like this compound is a critical first step in the drug discovery process. This document outlines key in vitro assays to determine the compound's dose-dependent effects on cell viability and to elucidate the primary mechanism of cell death.

The primary objectives of these protocols are to:

  • Determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Assess plasma membrane integrity as an indicator of necrosis.

  • Measure the activation of key apoptotic markers.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4][6] The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation Allow cell adherence compound_addition Add this compound (various concentrations) overnight_incubation->compound_addition treatment_incubation Incubate for 24-72 hours compound_addition->treatment_incubation mtt_addition Add MTT reagent treatment_incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation Formazan formation solubilization Add solubilization solution formazan_incubation->solubilization Dissolve crystals read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Assessment of Cytotoxicity by Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[9]

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_addition Add this compound overnight_incubation->compound_addition treatment_incubation Incubate for desired time compound_addition->treatment_incubation supernatant_transfer Transfer supernatant to a new plate treatment_incubation->supernatant_transfer add_reaction_mix Add LDH reaction mixture supernatant_transfer->add_reaction_mix incubation_rt Incubate at room temperature add_reaction_mix->incubation_rt Color development read_absorbance Read absorbance at 490 nm incubation_rt->read_absorbance data_analysis Calculate % cytotoxicity read_absorbance->data_analysis

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Assay

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound for the desired time. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[10]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Assessment of Apoptosis by Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and Caspase-7 are key executioner caspases.[11] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7, leading to the generation of a luminescent signal.[12]

Signaling Pathway for Caspase-Mediated Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway stimulus This compound initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases Activates executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) initiator_caspases->executioner_caspases Activates substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage Leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: Simplified caspase activation pathway in apoptosis.

Protocol: Caspase-3/7 Activity Assay

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well. Mix by gentle shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± [SD]
[Conc. 1][Value] ± [SD]
[Conc. 2][Value] ± [SD]
[Conc. 3][Value] ± [SD]
[Conc. 4][Value] ± [SD]
IC50 (µM) [Calculated Value]

Table 2: Membrane Integrity Assessment of [Cell Line Name] Cells Treated with this compound (LDH Assay)

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle)[Value] ± [SD]
[Conc. 1][Value] ± [SD]
[Conc. 2][Value] ± [SD]
[Conc. 3][Value] ± [SD]
[Conc. 4][Value] ± [SD]

Table 3: Apoptosis Induction in [Cell Line Name] Cells by this compound (Caspase-3/7 Assay)

Concentration (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle)1.0 ± [SD]
[Conc. 1][Value] ± [SD]
[Conc. 2][Value] ± [SD]
[Conc. 3][Value] ± [SD]
[Conc. 4][Value] ± [SD]

Conclusion

These protocols provide a robust framework for the initial cytotoxic characterization of this compound. By employing these assays, researchers can obtain critical data on the compound's potency (IC50) and its primary mechanism of inducing cell death, thereby guiding further preclinical development.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methoxybenzothioamide is a small molecule belonging to the thioamide class of compounds. While specific in vivo efficacy data for this compound is not currently available in the public domain, the broader class of thioamides and benzothioamide derivatives has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects.[1][2][3][4][5] These application notes provide detailed, generalized protocols for evaluating the in vivo efficacy of this compound in animal models of inflammation and neurodegeneration, based on the potential therapeutic applications of this chemical class.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the known activities of thioamide derivatives, this compound is hypothesized to modulate key signaling pathways involved in inflammation and neuronal survival.

1. Anti-Inflammatory Activity: A potential mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical regulator of pro-inflammatory gene expression.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylation & Degradation IkB IκB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB IkB_NFkB:f1->NFkB_nucleus Translocation 3_Methoxybenzothioamide This compound 3_Methoxybenzothioamide->IKK Inhibition? DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Genes

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway.

2. Neuroprotective Activity: this compound may exert neuroprotective effects by activating pro-survival signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis CREB CREB Akt->CREB Activation 3_Methoxybenzothioamide This compound 3_Methoxybenzothioamide->Akt Activation? Survival Cell Survival Gene Expression CREB->Survival

Figure 2: Hypothesized Activation of the PI3K/Akt Signaling Pathway.

Protocols for In Vivo Efficacy Testing

The following protocols describe established animal models for assessing anti-inflammatory and neuroprotective activities.

Anti-Inflammatory Efficacy

This widely used model assesses the efficacy of a compound against acute inflammation.

Experimental Workflow:

Carrageenan_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping & Baseline Paw Volume Measurement Acclimatization->Grouping Dosing Compound Administration (Vehicle, this compound, Reference Drug) Grouping->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction 1 hour pre-induction Measurement Paw Volume Measurement (1, 2, 3, 4, and 5 hours post-carrageenan) Induction->Measurement Analysis Data Analysis & Calculation of % Inhibition Measurement->Analysis

Figure 3: Workflow for Carrageenan-Induced Paw Edema Model.

Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, reference drug, or this compound orally.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage inhibition of edema using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Hypothetical Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.0462.35
This compound100.71 ± 0.0516.47
This compound300.54 ± 0.0536.47
This compound1000.39 ± 0.0454.12

This model is used to evaluate the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.

Protocol:

  • Animals: Male BALB/c mice (20-25 g).

  • Grouping (n=8 per group):

    • Group I: Vehicle Control

    • Group II: LPS Control (1 mg/kg, i.p.)

    • Group III: Reference Drug (e.g., Dexamethasone, 5 mg/kg, i.p.)

    • Group IV-VI: this compound (e.g., 10, 30, 100 mg/kg, i.p.)

  • Procedure:

    • Administer the vehicle, reference drug, or this compound intraperitoneally.

    • One hour later, administer LPS (1 mg/kg) intraperitoneally.

    • Two hours after LPS administration, collect blood via cardiac puncture under anesthesia.

  • Cytokine Measurement:

    • Prepare serum from the blood samples.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits.

  • Data Analysis:

    • Compare cytokine levels in the treated groups to the LPS control group.

    • Calculate the percentage inhibition of cytokine production.

Hypothetical Data Presentation:

GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control-50 ± 880 ± 12
LPS Control12500 ± 2104500 ± 350
Dexamethasone5800 ± 951200 ± 150
This compound102100 ± 1803800 ± 310
This compound301500 ± 1402600 ± 240
This compound100950 ± 1101500 ± 180
Neuroprotective Efficacy

This model is used to screen for compounds with potential to ameliorate learning and memory deficits, relevant to neurodegenerative diseases like Alzheimer's disease.

Experimental Workflow:

Scopolamine_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping of Animals Acclimatization->Grouping Training Behavioral Training (e.g., Morris Water Maze) Grouping->Training Dosing Compound Administration (Vehicle, this compound, Reference Drug) Training->Dosing Induction Scopolamine Injection Dosing->Induction 30 min pre-induction Testing Behavioral Testing (e.g., Probe Trial) Induction->Testing 30 min post-induction Analysis Data Analysis Testing->Analysis

Figure 4: Workflow for Scopolamine-Induced Cognitive Impairment Model.

Protocol:

  • Animals: Male C57BL/6 mice (25-30 g).

  • Apparatus: Morris Water Maze.

  • Grouping (n=10 per group):

    • Group I: Vehicle Control

    • Group II: Scopolamine Control (1 mg/kg, i.p.)

    • Group III: Reference Drug (e.g., Donepezil, 1 mg/kg, p.o.)

    • Group IV-VI: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Training Phase (4 days): Train the mice to find a hidden platform in the Morris Water Maze.

    • Test Day (Day 5): Administer the vehicle, reference drug, or this compound orally.

    • 30 minutes after drug administration, inject scopolamine (1 mg/kg, i.p.).

    • 30 minutes after scopolamine injection, conduct a probe trial where the platform is removed, and record the time spent in the target quadrant.

  • Data Analysis:

    • Analyze the escape latency during the training phase.

    • Analyze the time spent in the target quadrant during the probe trial.

Hypothetical Data Presentation:

GroupDose (mg/kg)Time in Target Quadrant (s) (Mean ± SEM)
Vehicle Control-25.2 ± 1.8
Scopolamine Control110.5 ± 1.2
Donepezil122.8 ± 2.1
This compound1013.1 ± 1.4
This compound3018.6 ± 1.9
This compound10021.5 ± 2.0

Disclaimer: The protocols and data presented are generalized and for illustrative purposes. The actual experimental design, including animal models, dosing, and endpoints, should be tailored based on the specific properties of this compound as they are elucidated through further in vitro and in vivo studies. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for the Formulation of 3-Methoxybenzothioamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzothioamide is a thioamide-containing compound of interest for potential therapeutic applications. The successful evaluation of its biological activity in both in vitro and in vivo settings is critically dependent on the development of appropriate formulations. This document provides detailed application notes and standardized protocols for the formulation and preclinical assessment of this compound, based on established methodologies for novel chemical entities.

Due to the limited availability of specific physicochemical and biological data for this compound in the public domain, this guide presents a general framework and illustrative protocols. Researchers are advised to determine the specific experimental parameters for this compound through preliminary studies.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is the foundational step for developing suitable formulations. The following table outlines the critical parameters that should be experimentally determined.

Table 1: Physicochemical Data for this compound (Hypothetical Data)

ParameterValueMethod
Molecular Weight181.25 g/mol Calculation
Melting Point110-115 °CDifferential Scanning Calorimetry (DSC)
pKa8.5 (basic)Potentiometric Titration
LogP2.8HPLC with UV detection
Aqueous Solubility (pH 7.4)< 10 µg/mLShake-flask method
DMSO Solubility> 50 mg/mLVisual Inspection
Ethanol Solubility5-10 mg/mLVisual Inspection

In Vitro Formulation and Protocols

For in vitro studies, this compound is typically dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then further diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO to the tube to achieve a final concentration of 50 mg/mL (e.g., add 200 µL of DMSO to 10 mg of the compound).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Formulation and Protocols

The poor aqueous solubility of many thioamide compounds presents a challenge for in vivo administration. Formulations for animal studies often require the use of co-solvents, surfactants, or other excipients to achieve a homogenous and injectable solution or suspension.

Protocol 3: Preparation of an Oral Formulation of this compound

Objective: To prepare a formulation of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle components: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a mixture of PEG 400, Solutol HS 15, and water.

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • pH meter

Procedure:

  • Weigh the required amount of this compound for the desired dose and number of animals.

  • Prepare the vehicle solution. For a 0.5% CMC solution, slowly add CMC to water while stirring continuously until a clear solution is formed.

  • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

  • If using a co-solvent system, dissolve the compound in the co-solvent first, then add the other components of the vehicle.

  • Check the pH of the final formulation and adjust if necessary.

  • Store the formulation at 4°C and ensure it is re-suspended by vortexing or stirring before each administration.

Protocol 4: Murine Xenograft Tumor Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor implantation

  • This compound oral formulation (from Protocol 3)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound formulation or vehicle control to the respective groups via oral gavage daily or as determined by pharmacokinetic studies.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by an anti-cancer agent and a general workflow for preclinical drug development.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 3_Methoxybenzothioamide This compound 3_Methoxybenzothioamide->RAF Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

G Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (Cytotoxicity, Target Engagement) Compound_Synthesis->In_Vitro_Screening In_Vivo_Formulation In Vivo Formulation Development In_Vitro_Screening->In_Vivo_Formulation Pharmacokinetics Pharmacokinetics (PK) and Toxicology In_Vivo_Formulation->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) Pharmacokinetics->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization

Caption: General experimental workflow for preclinical drug development.

Data Presentation

The quantitative data generated from the described protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7Value
A549Value
HCT116Value

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Value-
This compound25ValueValue
This compound50ValueValue

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the formulation and preclinical evaluation of this compound. Adherence to these standardized methods will facilitate the generation of reproducible and reliable data, which is essential for advancing the development of this compound as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on the specific experimental findings for this compound.

Application Notes and Protocols for the One-Pot Synthesis of N-Aryl-Substituted Benzothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-aryl-substituted benzothioamides. These compounds are significant building blocks in medicinal chemistry and materials science. The presented methods offer advantages such as operational simplicity, high atom economy, and the use of readily available starting materials.

Introduction

N-aryl-substituted benzothioamides are a critical class of organic compounds utilized as intermediates in the synthesis of various sulfur-containing heterocycles, many of which exhibit a wide range of biological activities. Traditional multi-step syntheses of these compounds often suffer from harsh reaction conditions, the use of toxic reagents, and laborious purification procedures. The one-pot methodologies detailed below provide efficient and more environmentally benign alternatives. This document outlines three prominent one-pot approaches for the synthesis of N-aryl-substituted benzothioamides, complete with experimental protocols, quantitative data, and workflow diagrams.

Method 1: Three-Component Synthesis from Benzaldehydes, Anilines, and Elemental Sulfur

This approach, a modification of the Willgerodt-Kindler reaction, is one of the most straightforward and atom-economical methods for synthesizing N-aryl-substituted benzothioamides. The reaction proceeds by combining an appropriate benzaldehyde, an aniline derivative, and elemental sulfur in a one-pot fashion, often under catalyst-free or base-catalyzed conditions.

Experimental Protocol

A representative procedure using a base catalyst is as follows:

  • To a round-bottom flask, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and elemental sulfur (1.5 mmol).

  • Add a catalytic amount of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O, 0.15 mmol, 15 mol%).[1]

  • The reaction mixture is heated, for example, at 110-180°C with microwave irradiation for 2-20 minutes, or under conventional heating in a suitable solvent like 1-methylpyrrolidin-2-one.[2]

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The crude product is then subjected to a simple workup, which may involve dilution with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the pure N-aryl-substituted benzothioamide.

Quantitative Data

The yields of N-aryl-substituted benzothioamides can vary depending on the electronic nature of the substituents on both the benzaldehyde and aniline starting materials.

EntryBenzaldehyde (Ar¹)Aniline (Ar²)Yield (%)Reference
1BenzaldehydeAniline91[1]
24-ChlorobenzaldehydeAniline85[2]
34-MethylbenzaldehydeAniline74[2]
4Benzaldehyde4-Chloroaniline78[2]
5Benzaldehyde4-Methoxyaniline82[2]

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Benzaldehyde Benzaldehyde Reaction_Mixture One-Pot Reaction Benzaldehyde->Reaction_Mixture 1.0 equiv Aniline Aniline Aniline->Reaction_Mixture 1.0 equiv Elemental_Sulfur Elemental Sulfur (S8) Elemental_Sulfur->Reaction_Mixture 1.5 equiv Base_Catalyst Base Catalyst (e.g., Na2S) Base_Catalyst->Reaction_Mixture Heat Heat (Conventional or MW) Heat->Reaction_Mixture Benzothioamide N-Aryl-Substituted Benzothioamide Reaction_Mixture->Benzothioamide Formation of C=S and C-N bonds

Caption: Workflow for the three-component synthesis of N-aryl-substituted benzothioamides.

Method 2: One-Pot Synthesis from Phenylacetylenes, Anilines, and Elemental Sulfur

This method provides an alternative route to N-aryl thioacetamides through a base-catalyzed, three-component reaction of phenylacetylenes, anilines, and elemental sulfur. This approach is notable for its high atom efficiency.

Experimental Protocol
  • In a reaction vessel, combine phenylacetylene (1.0 mmol), aniline (1.2 mmol), and elemental sulfur (1.5 mmol).

  • Add a catalytic amount of an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%).

  • The reaction is typically carried out under neat conditions (solvent-free) and heated to a specified temperature (e.g., 120 °C) for several hours.

  • Reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled and can be directly purified by column chromatography on silica gel to yield the desired N-aryl thioacetamide.

Quantitative Data
EntryPhenylacetyleneAnilineBaseYield (%)
1PhenylacetyleneAnilineDBU92
2Phenylacetylene4-MethylanilineDBU88
3Phenylacetylene4-ChloroanilineDBU85
44-MethylphenylacetyleneAnilineDABCO89
54-MethoxyphenylacetyleneAnilineDABCO91

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Phenylacetylene Phenylacetylene Reaction_Mixture One-Pot Reaction Phenylacetylene->Reaction_Mixture 1.0 equiv Aniline Aniline Aniline->Reaction_Mixture 1.2 equiv Elemental_Sulfur Elemental Sulfur (S8) Elemental_Sulfur->Reaction_Mixture 1.5 equiv Base_Catalyst Base Catalyst (e.g., DBU, DABCO) Base_Catalyst->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Thioacetamide N-Aryl Thioacetamide Reaction_Mixture->Thioacetamide Sulfurative Amination

Caption: Workflow for the synthesis of N-aryl thioacetamides from phenylacetylenes.

Method 3: One-Pot Synthesis from Benzyl Alcohols, Nitroarenes, and Elemental Sulfur

This protocol describes a three-component reaction to access N-aryl-benzothioamides starting from benzyl alcohols or phenylacetic acids, with nitroarenes serving as the amine source after in-situ reduction.

Experimental Protocol
  • A mixture of benzyl alcohol (1.0 mmol), a nitroarene (1.2 mmol), elemental sulfur (2.0 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base (0.2 mmol, 20 mol%) is prepared in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • The reaction mixture is heated at an elevated temperature (e.g., 130 °C) for a specified duration (e.g., 12-24 hours) in a sealed tube.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the pure N-aryl-substituted benzothioamide.

Quantitative Data
EntryBenzyl Alcohol DerivativeNitroarene DerivativeYield (%)
1Benzyl alcoholNitrobenzene82
24-Chlorobenzyl alcoholNitrobenzene78
3Benzyl alcohol4-Chloronitrobenzene75
44-Methylbenzyl alcoholNitrobenzene85
5Phenylacetic acidNitrobenzene88

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Benzyl_Alcohol Benzyl Alcohol Reaction_Mixture One-Pot Reaction Benzyl_Alcohol->Reaction_Mixture 1.0 equiv Nitroarene Nitroarene Nitroarene->Reaction_Mixture 1.2 equiv Elemental_Sulfur Elemental Sulfur (S8) Elemental_Sulfur->Reaction_Mixture 2.0 equiv Base Base (e.g., DABCO) Base->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Benzothioamide N-Aryl-Substituted Benzothioamide Reaction_Mixture->Benzothioamide In-situ Reduction & Thionation

Caption: Workflow for the synthesis of N-aryl-substituted benzothioamides from benzyl alcohols.

References

Application Notes and Protocols: Molecular Docking Studies of 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 3-Methoxybenzothioamide with potential protein targets. This document is intended to guide researchers through the computational workflow, from target selection to data analysis, and to provide a framework for investigating the therapeutic potential of this compound.

Introduction

This compound is a sulfur-containing aromatic compound with potential pharmacological applications. Thioamides and their derivatives have been recognized for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[3] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

This document outlines a hypothetical molecular docking study of this compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Benzothieno and benzothiazole derivatives have shown inhibitory activity against COX-2, making it a plausible target for this compound.[4][5][6]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a representative molecular docking study of this compound and a reference inhibitor (Celecoxib) against the human COX-2 protein (PDB ID: 5KIR). These values are for illustrative purposes and are based on typical results observed for similar inhibitors.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues
This compoundHuman COX-2-8.51.2TYR355, ARG513, PHE518, VAL523
Celecoxib (Reference)Human COX-2-10.20.058ARG120, TYR355, SER530, VAL523

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of this compound with a target protein, using AutoDock Vina, a widely used open-source docking program.[7]

  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking calculations.[7]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • RCSB Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem Database: To obtain the 3D structure of the ligand.

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Format Conversion: Use a molecular modeling software like Open Babel to convert the SDF file to PDB format.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94 to obtain a stable conformation.

  • Prepare for Docking: Use AutoDock Tools (ADT) to:

    • Detect the root and define the rotatable bonds.

    • Add Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Obtain Protein Structure: Download the crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) from the RCSB PDB.

  • Clean the Protein Structure:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.[8]

    • If the protein is a homodimer, retain only one chain for the docking study.

  • Prepare for Docking: Use AutoDock Tools (ADT) to:

    • Add polar hydrogens to the protein structure.

    • Compute and add Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in PDBQT format.[9]

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature review.

  • Define the Grid Box: Using ADT, define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move freely within the active site. For COX-2, the grid box can be centered on the active site with dimensions of 25 x 25 x 25 Å.

  • Generate Grid Parameter File: Save the grid box parameters in a configuration file (e.g., conf.txt).

  • Run AutoDock Vina: Execute the docking simulation using the command line. The command will specify the paths to the prepared protein, ligand, configuration file, and the output file.

  • Exhaustiveness: Set the exhaustiveness parameter in the configuration file to control the thoroughness of the search (a value of 8 is generally sufficient).

  • Binding Affinity: The docking score, which represents the binding affinity in kcal/mol, will be available in the output log file. The more negative the score, the stronger the binding.

  • Binding Pose and Interactions: Visualize the docking results using PyMOL or UCSF Chimera.[10] Analyze the lowest energy binding pose of the ligand in the protein's active site. Identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein residues.

Visualizations

G Figure 1: Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand Ligand Preparation (this compound) grid Grid Box Generation ligand->grid protein Protein Preparation (Target Protein) protein->grid docking Molecular Docking (AutoDock Vina) grid->docking results Result Analysis (Binding Energy & Pose) docking->results visualization Visualization (PyMOL/Chimera) results->visualization

Figure 1: Molecular Docking Workflow

G Figure 2: Simplified COX-2 Signaling Pathway stimuli Inflammatory Stimuli phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor This compound (Hypothetical Inhibitor) inhibitor->cox2

Figure 2: Simplified COX-2 Signaling Pathway

References

Application Notes and Protocols: Synthesis of Thioamides from Amides using Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of thioamides from amides utilizing Lawesson's reagent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a versatile and efficient thionating agent widely employed in organic synthesis. These notes cover the reaction mechanism, experimental protocols for both conventional heating and microwave-assisted methods, and quantitative data on substrate scope and yields. Safety precautions for handling Lawesson's reagent are also addressed to ensure safe laboratory practices.

Introduction

Thioamides are important structural motifs present in numerous biologically active compounds and are valuable intermediates in organic synthesis. The conversion of amides to thioamides is a fundamental transformation, and Lawesson's reagent has emerged as a superior reagent for this purpose compared to others like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions and higher yields.[1] This document outlines the practical application of Lawesson's reagent for the synthesis of a diverse range of thioamides.

Reaction Mechanism

The thionation of amides using Lawesson's reagent proceeds through a well-established mechanism. Initially, Lawesson's reagent (LR) is in equilibrium with a reactive dithiophosphine ylide intermediate in solution.[2] This ylide reacts with the carbonyl group of the amide to form a transient thiaoxaphosphetane intermediate.[2][3] The driving force of the reaction is the subsequent cycloreversion of this intermediate, which results in the formation of the desired thioamide and a stable phosphorus-oxygen double bond-containing byproduct.[2]

Reaction_Mechanism cluster_0 Lawesson's Reagent Dissociation cluster_1 Reaction with Amide LR Lawesson's Reagent Ylide Dithiophosphine Ylide (Reactive Intermediate) LR->Ylide Equilibrium Amide Amide (R-C(O)NR'R'') Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + Dithiophosphine Ylide Thioamide Thioamide (R-C(S)NR'R'') Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: Reaction mechanism of amide thionation using Lawesson's reagent.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various thioamides from their corresponding amides using Lawesson's reagent under different methodologies.

Table 1: Conventional Heating Method

Amide SubstrateMolar Ratio (Amide:LR)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzamide1:0.6TolueneReflux (~110)2-1289-93[4][5]
N-Methylpyrrolidone1:0.5Toluene80-1001-3>90[6]
7α-Methoxycephalosporin1:1.5Toluene80170-98[7]
6α-Methoxypenicillin1:1.5Toluene80114[7]
Various Aromatic Amides1:0.6TolueneReflux (~110)4-885-95[4]
Diamides1:1THFReflux (~66)2470-85[8]

Table 2: Microwave-Assisted Solvent-Free Method

Amide SubstrateMolar Ratio (Amide:LR)Power (W)Temperature (°C)Time (min)Yield (%)Reference
Various Aromatic Amides1:0.5150-300110-1802-590-98[9]
Various Aliphatic Amides1:0.5150-300110-1802-588-95[9]
Lactams1:0.5150-300110-1803-592-97[9]

Experimental Protocols

Protocol 1: General Procedure for Thioamide Synthesis via Conventional Heating [4][10][11]

Materials:

  • Starting amide (1.0 mmol)

  • Lawesson's Reagent (0.6 mmol)

  • Anhydrous toluene (4 mL)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the starting amide (1.0 mmol) and Lawesson's Reagent (0.60 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (4 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C).

  • Monitor the reaction progress by TLC until the starting amide is completely consumed. This may take from a few hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue, containing the thioamide and phosphorus byproducts, is then purified by silica gel column chromatography using an appropriate eluent system determined by TLC analysis.

Protocol 2: General Procedure for Thioamide Synthesis via Microwave Irradiation (Solvent-Free) [9]

Materials:

  • Starting amide (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol)

  • Microwave reactor vial

  • Magnetic stir bar

  • Silica gel for purification

  • Appropriate solvents for extraction and chromatography

Procedure:

  • In a microwave reactor vial, thoroughly mix the starting amide (1.0 mmol) with Lawesson's Reagent (0.5 mmol).

  • Place a magnetic stir bar in the vial and seal it.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 150W, 120°C) for a short duration (typically 2-5 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can be purified by direct loading onto a silica gel column or by trituration with a suitable solvent to remove the phosphorus byproducts.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of thioamides from amides using Lawesson's reagent.

Experimental_Workflow start Start reagents Combine Amide and Lawesson's Reagent start->reagents heating_choice Heating Method reagents->heating_choice conventional Conventional Heating (Reflux in Solvent) heating_choice->conventional Conventional microwave Microwave Irradiation (Solvent-Free) heating_choice->microwave Microwave monitoring Monitor Reaction (TLC) conventional->monitoring microwave->monitoring workup Work-up (Solvent Removal) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Thioamide purification->product

Caption: General experimental workflow for thioamide synthesis.

Safety and Handling

Lawesson's reagent is a flammable solid and can release hydrogen sulfide (H₂S), a toxic and flammable gas, upon contact with moisture or acids. Therefore, it is crucial to handle this reagent with appropriate safety precautions.

  • Handling: Always handle Lawesson's reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store Lawesson's reagent in a tightly sealed container in a cool, dry place away from moisture and sources of ignition.

  • Disposal: Dispose of Lawesson's reagent and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The use of Lawesson's reagent provides a reliable and high-yielding method for the synthesis of thioamides from a wide range of amide precursors. Both conventional heating and microwave-assisted protocols offer flexibility for different laboratory setups and substrate requirements. The straightforward procedures and good functional group tolerance make this a valuable tool for researchers in synthetic chemistry and drug development. Adherence to proper safety protocols is essential when working with this reagent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxybenzothioamide. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from 3-methoxybenzonitrile?

A1: The most prevalent methods for the synthesis of this compound from 3-methoxybenzonitrile involve thionation using sulfur transfer reagents. The two most common reagents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[1][2] Both reagents have proven effective in converting nitriles to thioamides, with variations in reaction conditions, yields, and purification strategies.

Q2: I am observing a very low yield when using Lawesson's Reagent. What could be the reason?

A2: Low yields with Lawesson's Reagent in the thionation of 3-methoxybenzonitrile can be attributed to several factors. The reaction of electron-rich nitriles like 3-methoxybenzonitrile with Lawesson's reagent can be sluggish without a catalyst.[3] For instance, heating 3-methoxybenzonitrile with Lawesson's reagent at 50°C for 12 hours may result in yields as low as 10-15%.[3] Additionally, the purity and stability of Lawesson's Reagent are critical; it can decompose at temperatures exceeding 110°C.[4]

Q3: Are there ways to improve the yield when using Lawesson's Reagent for this synthesis?

A3: Yes, the addition of a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), can significantly enhance the reactivity of the nitrile group towards thionation with Lawesson's Reagent.[3] This catalytic activation can lead to a substantial increase in the yield of this compound.[3] Optimization of reaction parameters such as temperature, reaction time, and solvent is also crucial for maximizing the yield.

Q4: What are the primary challenges associated with the purification of this compound?

A4: A significant challenge in purifying this compound synthesized using Lawesson's Reagent or P₄S₁₀ is the removal of phosphorus-containing byproducts.[5][6] These byproducts can have similar polarities to the desired thioamide, making separation by column chromatography difficult. A thorough aqueous workup is often necessary to hydrolyze and remove these impurities.[1]

Q5: What are the potential side reactions during the synthesis of this compound?

A5: While the conversion of the nitrile to the thioamide is the primary reaction, other transformations can occur. Given the presence of a methoxy group, ether cleavage under harsh acidic conditions or high temperatures is a potential side reaction, although less common under typical thionation conditions. Incomplete thionation can also lead to the recovery of unreacted 3-methoxybenzonitrile.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Thionating Reagent Use fresh, high-purity Lawesson's Reagent or P₄S₁₀. Ensure proper storage under anhydrous conditions to prevent degradation.
Insufficient Reaction Temperature Gradually increase the reaction temperature. For Lawesson's Reagent, a temperature around 80-100°C in a high-boiling solvent like toluene is common. For P₄S₁₀, refluxing in a solvent like ethanol may be required.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.
Low Reactivity of Nitrile For Lawesson's Reagent, consider adding a Lewis acid catalyst like BF₃·OEt₂ to activate the nitrile group.[3]
Problem 2: Formation of Multiple Products/Impure Product
Possible Cause Suggested Solution
Decomposition of Product or Reagents Avoid excessive heating or prolonged reaction times. Lawesson's reagent can decompose at high temperatures.[4] Monitor the reaction closely and work it up as soon as the starting material is consumed.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can react with the thionating agents and lead to side products.
Incomplete Removal of Phosphorus Byproducts Perform a thorough aqueous workup. Washing the organic layer with a saturated sodium bicarbonate solution can help to remove acidic phosphorus byproducts.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Lawesson's ReagentNoneDME-THF (2:1)501210-15[3]
Lawesson's ReagentBF₃·OEt₂ (12 equiv)Toluene-Et₂O (10:1.5)501489[3]
P₄S₁₀NoneEthanolReflux2-6.5Good to Excellent (General for nitriles)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Lawesson's Reagent and BF₃·OEt₂

This protocol is adapted from a general procedure for the Lewis acid-assisted thionation of nitriles.[3]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzonitrile (1.0 mmol) and Lawesson's Reagent (1.5 mmol).

  • Solvent Addition: Add a mixture of toluene and diethyl ether (10:1.5, 120 mL).

  • Catalyst Addition: To the stirred suspension, add boron trifluoride diethyl etherate (BF₃·OEt₂) (12.0 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and stir for 14 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.

Protocol 2: Synthesis of this compound using Phosphorus Pentasulfide (P₄S₁₀)

This protocol is a general procedure for the thionation of nitriles with P₄S₁₀.[5]

  • Reagent Preparation: In a round-bottom flask, stir a solution of Phosphorus Pentasulfide (P₄S₁₀) (0.33 mmol per mmol of nitrile) in ethanol for 1 hour at room temperature.

  • Reaction Setup: To the P₄S₁₀ solution, add 3-methoxybenzonitrile (1.0 mmol).

  • Reaction: Heat the resulting solution to reflux for 2-6.5 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in chloroform (or another suitable organic solvent) and wash with water.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a 40:60 mixture of ethyl acetate and n-hexane) to yield the pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 3-methoxybenzonitrile reagents Add Thionating Reagent (Lawesson's Reagent or P4S10) & Solvent start->reagents catalyst Optional: Add Catalyst (e.g., BF3.OEt2 for Lawesson's Reagent) reagents->catalyst heat Heat to Reaction Temperature (e.g., 50°C or Reflux) catalyst->heat monitor Monitor by TLC heat->monitor quench Quench Reaction (e.g., with NaHCO3 solution) monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography recrystallization Optional: Recrystallization chromatography->recrystallization product Pure this compound recrystallization->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents replace_reagents Use Fresh/Purified Reagents check_reagents->replace_reagents Reagents Suspect check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK replace_reagents->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Temperature Suboptimal optimize_time Optimize Reaction Time check_conditions->optimize_time Time Suboptimal add_catalyst Consider Catalyst Addition (e.g., BF3.OEt2 with Lawesson's Reagent) check_conditions->add_catalyst Low Reactivity check_workup Evaluate Work-up & Purification check_conditions->check_workup Conditions Optimized optimize_temp->check_workup optimize_time->check_workup add_catalyst->check_workup improve_extraction Improve Extraction Protocol check_workup->improve_extraction Losses During Extraction optimize_chromatography Optimize Chromatography check_workup->optimize_chromatography Poor Separation end Improved Yield check_workup->end Procedure OK improve_extraction->end optimize_chromatography->end

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Optimizing reaction conditions for the synthesis of benzothioamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothioamide derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of benzothioamide derivatives, offering potential causes and actionable solutions.

1. Low or No Conversion of Starting Amide to Thioamide

  • Question: I am not observing any significant conversion of my starting benzamide to the desired benzothioamide. What could be the issue?

  • Answer: Low or no conversion is a common issue that can often be attributed to the quality of the reagents or suboptimal reaction conditions.

    • Inactive or Decomposed Thionating Reagent: Reagents like Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) are sensitive to moisture and can decompose over time.[1]

      • Solution: Use fresh, high-purity thionating reagents and always store them under anhydrous conditions.

    • Insufficient Reaction Temperature: Thionation reactions often require elevated temperatures to proceed efficiently.

      • Solution: Ensure the reaction is heated to the appropriate temperature for the specific thionating agent and substrate. For instance, reactions with Lawesson's reagent are often refluxed in solvents like toluene or xylene.[2]

    • Poor Solubility of Starting Material: If the starting benzamide is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete.

      • Solution: Choose a solvent that effectively dissolves the benzamide at the reaction temperature. High-boiling point aromatic solvents are common choices.

2. Formation of Significant Side Products

  • Question: My reaction is producing significant amounts of side products, reducing the yield of my benzothioamide. What are these side products and how can I minimize them?

  • Answer: The formation of side products is a frequent challenge. The type of side product often depends on the starting material and reaction conditions.

    • Nitrile Formation from Primary Amides: A common side reaction with primary benzamides is dehydration to form the corresponding benzonitrile.[1]

      • Solution: Employ milder reaction conditions, such as a lower temperature or a shorter reaction time. Alternatively, using a milder thionating agent can sometimes suppress nitrile formation.

    • Epimerization of Chiral Centers: For chiral benzamides, particularly in peptide synthesis, epimerization at the α-carbon can occur, especially under basic conditions.[1][3]

      • Solution: Careful control of the base and temperature is crucial. In peptide synthesis, the use of a thioimidate protecting group can prevent epimerization.[3][4][5]

    • Degradation of the Thioamide Product: Thioamides can be sensitive to harsh acidic or basic conditions, which might be encountered during workup or purification, leading to degradation.[1]

      • Solution: Avoid prolonged exposure to strong acids or bases. A neutral workup is often preferred.

3. Difficulty in Product Purification

  • Question: I am struggling to purify my benzothioamide derivative from the reaction mixture. What are the common challenges and how can I overcome them?

  • Answer: Purification can be challenging due to the nature of the byproducts formed from common thionating reagents.

    • Removal of Phosphorus Byproducts: When using phosphorus-based thionating reagents like Lawesson's reagent or P₄S₁₀, phosphorus-containing byproducts are formed which can be difficult to separate from the desired product by standard chromatography.[1][6][7]

      • Solution: A thorough aqueous workup can help hydrolyze these byproducts, making them easier to remove.[1] Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) can also be effective.[1] In some instances, using a fluorous-tagged Lawesson's reagent can simplify purification through fluorous solid-phase extraction.[1] A recently developed method involves treating the reaction mixture with ethylene glycol to facilitate a chromatography-free workup.[6]

    • Co-elution with Starting Material: If the reaction has not gone to completion, the starting benzamide can be difficult to separate from the benzothioamide product due to similar polarities.

      • Solution: Optimize the reaction conditions to ensure complete conversion of the starting material. If separation is still difficult, careful selection of the chromatographic eluent system is necessary. Sometimes, techniques like recrystallization can be effective.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing benzothioamides?

There are several established methods for the synthesis of benzothioamide derivatives:

  • Thionation of Benzamides: This is the most common approach and involves the conversion of a benzamide to a benzothioamide using a thionating agent. Commonly used reagents include Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀).[2][8] More recently, novel and milder thiating reagents have been developed.[2][9]

  • From Benzonitriles: Benzothioamides can also be synthesized from benzonitriles by reaction with a source of hydrogen sulfide (H₂S), such as H₂S-based salts.[10][11][12][13][14] This method can be highly efficient, with some protocols reporting yields up to 98%.[10][11][12]

  • Multi-component Reactions: One-pot, multi-component reactions involving an aldehyde, an amine, and a sulfur source (like elemental sulfur) can be an efficient way to synthesize substituted benzothioamides.[15][16][17]

2. How do I choose the right thionating reagent?

The choice of thionating reagent depends on the substrate and the desired reaction conditions.

  • Lawesson's Reagent: A widely used and generally effective reagent for a variety of amides.[18][19] It is considered milder than P₄S₁₀.[18]

  • Phosphorus Pentasulfide (P₄S₁₀): A powerful thionating agent, but often requires higher temperatures and can be less selective than Lawesson's reagent.[18][20][21] It can sometimes be used in combination with additives like hexamethyldisiloxane (HMDO) to improve reactivity and simplify workup.[22]

  • Novel Thionating Reagents: Newer reagents are being developed to offer milder reaction conditions, higher yields, and easier workups.[2][9][23] An example is N-isopropyldithiocarbamate isopropyl ammonium salt which allows for a one-pot procedure at room temperature with short reaction times.[2][9]

3. What are the key parameters to optimize for a successful benzothioamide synthesis?

Several parameters should be optimized for each specific reaction:

  • Temperature: Crucial for driving the reaction to completion.

  • Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid side product formation from prolonged heating.

  • Solvent: The solvent should be inert to the reaction conditions and provide good solubility for the reactants. Anhydrous solvents are often necessary, especially with moisture-sensitive reagents.

  • Stoichiometry of Reagents: The ratio of the thionating agent to the starting amide can significantly impact the yield and purity of the product.

Data Presentation

Table 1: Comparison of Common Thionating Reagents for Benzamide Conversion

Thionating ReagentTypical SubstratesSolvent(s)TemperatureAdvantagesDisadvantages
Lawesson's Reagent Amides, Esters, KetonesToluene, XyleneRefluxMilder than P₄S₁₀, good yields.[18]Phosphorus byproduct complicates purification.[1]
Phosphorus Pentasulfide (P₄S₁₀) Amides, Esters, KetonesToluene, Xylene, PyridineRefluxPowerful thionating agent.[20][21]Requires higher temperatures, can be less selective.[18]
P₄S₁₀ / HMDO Amides, Esters, KetonesToluene, XyleneRefluxImproved reactivity, easier workup than P₄S₁₀ alone.[1][22]Requires an additional reagent.
Novel Thiating Reagents N-aryl-substituted benzamidesAcetonitrileRoom Temp.One-pot, short reaction times, mild conditions, high yields.[2][9]May not be commercially available.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Substituted Benzothioamides using a Novel Thiating Reagent [2][9]

  • A mixture of the N-aryl-substituted benzamide (2.5 mmol) and thionyl chloride (5 mL) is heated at 70 °C for 8 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting benzimidoyl chloride is heated at 120 °C under reduced pressure (50 mmHg) for an additional 2 hours to yield a clear yellowish-colored oil. This intermediate is used directly in the next step without further purification.

  • The in-situ generated benzimidoyl chloride is dissolved in acetonitrile (10 mL).

  • N-isopropyldithiocarbamate isopropyl ammonium salt (2.5 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 1 hour, with progress monitored by TLC.

  • Upon completion, the solvent is evaporated, and the crude product is purified, typically by crystallization from ethanol, to yield the N-aryl-substituted benzothioamide.

Protocol 2: Synthesis of Benzothioamides from Benzonitriles in Supercritical CO₂ [11]

  • A high-pressure reactor is charged with the substituted benzonitrile (e.g., o-fluorobenzonitrile, 1 mmol) and an organic base (e.g., DBU, 0.5 mmol).

  • The mixture is preheated for a specified time (e.g., 1 hour for gram-scale).

  • Hydrogen sulfide (H₂S, 4 mmol) and supercritical carbon dioxide (CO₂, e.g., 8 MPa) are introduced into the reactor.

  • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a designated period (e.g., 2 hours).

  • After the reaction, the reactor is cooled, and the pressure is carefully released.

  • The resulting product is then isolated and purified.

Visualizations

general_synthesis_pathway Benzamide Benzamide Derivative Benzothioamide Benzothioamide Derivative Benzamide->Benzothioamide Thionation Byproduct Byproduct (e.g., Phosphorus-based) Benzamide->Byproduct ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->Benzothioamide ThionatingAgent->Byproduct

Caption: General reaction pathway for benzothioamide synthesis.

troubleshooting_workflow Start Low Yield of Benzothioamide CheckReagent Check Thionating Reagent Quality Start->CheckReagent ReagentOK Reagent is Active CheckReagent->ReagentOK Yes ReagentBad Reagent Decomposed CheckReagent->ReagentBad No CheckConditions Verify Reaction Conditions ConditionsOK Conditions Correct CheckConditions->ConditionsOK Yes ConditionsBad Conditions Suboptimal CheckConditions->ConditionsBad No CheckPurity Analyze for Side Products PurityOK High Purity CheckPurity->PurityOK Yes PurityBad Side Products Present CheckPurity->PurityBad No ReagentOK->CheckConditions UseFreshReagent Use Fresh Reagent ReagentBad->UseFreshReagent ConditionsOK->CheckPurity OptimizeConditions Optimize T, Time, Solvent ConditionsBad->OptimizeConditions ModifyConditions Modify Conditions to Minimize Side Products PurityBad->ModifyConditions ImprovePurification Improve Purification Method PurityBad->ImprovePurification

Caption: Troubleshooting workflow for low benzothioamide yield.

solvent_selection_tree Start Solvent Selection ReagentType Thionating Reagent Type? Start->ReagentType Lawessons Lawesson's or P4S10 ReagentType->Lawessons Traditional NovelReagent Novel Thiating Agent ReagentType->NovelReagent Modern Supercritical From Benzonitrile ReagentType->Supercritical Alternative Route HighTempSolvent Use High-Boiling Aromatic Solvent (Toluene, Xylene) Lawessons->HighTempSolvent MildSolvent Use Polar Aprotic Solvent (Acetonitrile) NovelReagent->MildSolvent scCO2 Use Supercritical CO2 Supercritical->scCO2

Caption: Decision tree for solvent selection in synthesis.

References

Technical Support Center: Purification of 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methoxybenzothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation of the product. Potential impurities include:

  • 3-Methoxybenzoic acid: The unreacted starting material if the synthesis proceeds from this acid.

  • 3-Methoxybenzamide: Formed by the hydrolysis of the thioamide, especially if exposed to moisture or basic conditions.

  • Unreacted thionating agent byproducts: If Lawesson's reagent or a similar agent is used for synthesis, phosphorus-containing byproducts may be present.[1][2]

  • Sulfur: Elemental sulfur can be a byproduct depending on the synthetic route.

  • Side-reaction products: Depending on the specific synthesis, other related aromatic compounds could be formed.

Q2: What are the general stability concerns for this compound during purification?

A2: Thioamides are generally less stable than their amide counterparts. Key stability concerns for this compound include:

  • Hydrolysis: The thioamide functional group is susceptible to hydrolysis back to the corresponding amide (3-Methoxybenzamide), particularly under basic aqueous conditions.[3] Acidic conditions can also promote hydrolysis, although often to a lesser extent.

  • Solvent Reactivity: Protic solvents like methanol could potentially react with the thioamide, especially at elevated temperatures. It is advisable to use aprotic solvents when possible or conduct purification at lower temperatures.

  • Thermal Degradation: Prolonged exposure to high temperatures should be avoided as it can lead to decomposition. It is recommended to use the lowest effective temperatures during recrystallization and solvent evaporation.

Q3: What is the expected solubility of this compound in common laboratory solvents?

  • Soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.

  • Sparingly soluble in non-polar solvents such as hexane and toluene at room temperature, with solubility increasing upon heating.

  • Slightly soluble in polar protic solvents like ethanol and isopropanol.

  • Practically insoluble in water.[4][5][6]

Troubleshooting Guides

Recrystallization

Problem 1: Oiling out instead of crystallization.

  • Cause: The melting point of the compound may be lower than the boiling point of the solvent, or the solution is too concentrated with impurities.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to reduce the saturation.

    • Alternatively, switch to a lower-boiling point solvent system.

    • Consider a two-solvent recrystallization. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane) and slowly add a "poor" solvent (e.g., hexane) until turbidity persists. Then, reheat to clarify and cool slowly.[7]

Problem 2: Poor recovery of the purified product.

  • Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.

  • Solution:

    • If too much solvent was used, concentrate the filtrate by carefully evaporating some of the solvent and then cool again.

    • Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.

    • When performing hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Problem 3: The recrystallized product is still impure.

  • Cause: The chosen solvent is not effective at separating the impurity, or the cooling process was too rapid, trapping impurities within the crystals.

  • Solution:

    • Select a different recrystallization solvent or solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.

    • If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration.

Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Cause: The chosen mobile phase does not provide adequate resolution.

  • Solution:

    • Optimize the mobile phase polarity. For normal-phase chromatography (e.g., silica gel), if the compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are eluting too slowly (low Rf), increase the polarity.[8]

    • Consider using a different solvent system. A mixture of dichloromethane and methanol can be effective for more polar compounds.

    • Ensure the column is packed properly to avoid channeling.

Problem 2: Tailing of the product peak.

  • Cause: The compound is interacting too strongly with the stationary phase, which can be common for polar compounds on silica gel.

  • Solution:

    • Add a small amount of a polar modifier to the mobile phase. For example, adding 0.1-1% of triethylamine can help to deactivate acidic sites on the silica gel and improve the peak shape of basic or polar compounds.

    • Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

Problem 3: Product degradation on the column.

  • Cause: The compound may be unstable on the acidic silica gel stationary phase.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.

    • Use a less acidic stationary phase like neutral alumina.

    • Perform the chromatography at a lower temperature if feasible.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Good Solvent / Poor Solvent)Rationale
Recrystallization Dichloromethane / HexaneGood for compounds with moderate polarity. Allows for fine-tuning of solubility.
Ethyl Acetate / HexaneAnother versatile system for moderately polar compounds.
Acetone / WaterSuitable if the compound is sufficiently soluble in acetone and insoluble in water.
Column Chromatography Hexane / Ethyl Acetate (Gradient)A standard mobile phase for separating compounds of moderate polarity on silica gel.
(Normal Phase)Dichloromethane / Methanol (Gradient)Effective for more polar compounds that do not elute with hexane/ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate) by gently heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Slowly add a "poor" solvent (e.g., hexane) to the hot filtrate with continuous swirling until the solution becomes faintly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Dissolution->Cooling If no insoluble impurities Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Pure_Crystals Pure this compound Crystals Filtration->Pure_Crystals

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Column_Chromatography Column Chromatography Problem Start->Column_Chromatography Oiling_Out Oiling Out? Recrystallization->Oiling_Out Low_Yield Low Yield? Recrystallization->Low_Yield Poor_Separation Poor Separation? Column_Chromatography->Poor_Separation Oiling_Out->Low_Yield No Solution_Oiling Change Solvent System or Add More 'Good' Solvent Oiling_Out->Solution_Oiling Yes Solution_Yield Concentrate Filtrate & Ensure Thorough Cooling Low_Yield->Solution_Yield Yes Solution_Separation Optimize Mobile Phase Polarity Poor_Separation->Solution_Separation Yes

Caption: Troubleshooting logic for purification challenges.

References

Identification and characterization of side products in 3-Methoxybenzothioamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybenzothioamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized from its corresponding amide, 3-methoxybenzamide, using a thionating agent. The most common laboratory-scale method involves the use of Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide].[1][2] An alternative route is the Willgerodt-Kindler reaction, which can produce thioamides from aryl ketones, aldehydes, or styrenes using elemental sulfur and an amine, such as morpholine.[3][4]

Q2: What are the potential side products when using Lawesson's reagent for the thionation of 3-methoxybenzamide?

A2: When using Lawesson's reagent, the primary organic byproduct is 4-methoxybenzenecarbothioic acid, derived from the reagent itself.[5] In addition to this, other potential side products include:

  • Unreacted 3-methoxybenzamide: Incomplete reaction can lead to contamination of the final product with the starting material.

  • 3-Methoxybenzonitrile: Dehydration of the primary amide starting material can occur, especially at elevated temperatures, leading to the formation of the corresponding nitrile.

  • Phosphorus-containing byproducts: Lawesson's reagent can generate various phosphorus-containing impurities that can be difficult to remove by standard chromatography.[6]

Q3: What side products can be expected from a Willgerodt-Kindler reaction to produce this compound?

A3: The Willgerodt-Kindler reaction, typically starting from 3-methoxyacetophenone, can also generate side products. A significant side reaction is the formation of the corresponding carboxylic acid, phenylacetic acid derivative, through hydrolysis of the thioamide product.[3] The reaction mechanism is complex and can lead to a mixture of products if not carefully controlled.[7]

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (e.g., 3-methoxybenzamide) should diminish over time, while a new, typically lower Rf spot corresponding to the thioamide product should appear. It is advisable to use a UV lamp for visualization as both the starting material and product are often UV active.[5]

Q5: What are the recommended purification techniques for this compound?

A5: Purification of this compound often requires column chromatography on silica gel.[5] However, the presence of polar, phosphorus-containing byproducts from Lawesson's reagent can complicate purification. An aqueous workup prior to chromatography is often recommended to hydrolyze some of these impurities.[6] In some cases, multiple chromatographic separations may be necessary to achieve high purity.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion of starting material Inactive or decomposed thionating reagent (e.g., Lawesson's reagent).Use a fresh batch of the thionating reagent. Ensure it has been stored under anhydrous conditions.
Insufficient reaction temperature or time.Optimize the reaction conditions. For Lawesson's reagent, temperatures between 80-110°C are common. Monitor the reaction by TLC to determine the optimal reaction time.
Presence of a significant amount of 3-Methoxybenzonitrile The reaction temperature is too high, causing dehydration of the primary amide.Reduce the reaction temperature. Consider using a milder thionating agent if nitrile formation persists.
Difficulty in removing impurities during column chromatography Presence of highly polar phosphorus-containing byproducts from Lawesson's reagent.Perform a thorough aqueous workup before chromatography. Washing the organic layer with a saturated sodium bicarbonate solution can help remove some acidic impurities.[5] Consider using a different solvent system for chromatography or performing a second column purification.
Final product is an oil or difficult to crystallize Presence of residual solvents or impurities.Ensure all solvent has been removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If impurities are suspected, re-purify the product.
Yield is over 100% The product is contaminated with byproducts from Lawesson's reagent.This is a strong indication of impurities. The mass of the byproducts is contributing to the final weight. The product must be further purified.[5]

Experimental Protocols

General Protocol for Thionation using Lawesson's Reagent:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzamide in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure may vary, but often involves quenching the reaction with an aqueous solution of sodium bicarbonate. The organic layer is then separated, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

General Protocol for Willgerodt-Kindler Reaction:

  • Reaction Setup: In a reaction vessel suitable for heating, combine the starting material (e.g., 3-methoxyacetophenone), elemental sulfur, and an amine (e.g., morpholine).

  • Heating: Heat the mixture, often under microwave irradiation, to the desired temperature (e.g., 120-160°C).

  • Workup: After the reaction is complete, the workup typically involves removing the excess sulfur and amine. This can sometimes be achieved by filtration and extraction.

  • Purification: The crude thioamide is then purified, usually by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start: 3-Methoxybenzamide reagent Add Thionating Agent (e.g., Lawesson's Reagent) start->reagent reaction Heat & Reflux reagent->reaction quench Quench Reaction (e.g., NaHCO3 aq.) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization product Pure this compound characterization->product

Caption: General experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions amide 3-Methoxybenzamide thioamide This compound amide->thioamide + Lawesson's Reagent nitrile 3-Methoxybenzonitrile amide->nitrile Dehydration (Heat) phosphorus Phosphorus Byproducts thioamide->phosphorus from reagent reagent_byproduct 4-Methoxybenzenecarbothioic acid thioamide->reagent_byproduct from reagent

Caption: Reaction scheme showing the main pathway and potential side products.

References

Improving the solubility and stability of 3-Methoxybenzothioamide for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxybenzothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this compound for biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution during my experiment. What is the likely cause?

A1: Precipitation of this compound is a common issue stemming from its poor aqueous solubility. The initial solvent used to dissolve the compound, typically DMSO, may lead to precipitation when the stock solution is diluted into your aqueous assay buffer.[1] If the final concentration of the organic solvent exceeds 1-2%, it can cause the compound to fall out of solution.[2]

Q2: What is the best solvent to use for this compound?

A2: Dimethyl sulfoxide (DMSO) is a common initial solvent for dissolving many poorly soluble compounds for biological assays.[3] However, the final concentration in your assay should be kept low (ideally below 0.5%) to avoid solvent-induced artifacts and toxicity. For stock solutions, always use anhydrous DMSO to prevent hydrolysis of the thioamide group.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Several strategies can be employed, often in combination:

  • Co-solvents: Using a water-miscible co-solvent like ethanol, methanol, or polyethylene glycol (PEG) can improve solubility.[4] It is crucial to determine the tolerance of your specific assay to these co-solvents.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can be used at low concentrations (typically 0.01-0.1%) to aid in solubilization.[2]

  • Cyclodextrins: Encapsulation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of hydrophobic compounds.[1]

Q4: I am concerned about the stability of the thioamide group. What conditions should I avoid?

A4: The thioamide functional group is susceptible to hydrolysis, particularly under alkaline conditions, which can convert it to the corresponding amide. Therefore, it is advisable to maintain a neutral or slightly acidic pH (pH 6-7) in your assay buffers if possible. Prolonged exposure to high temperatures should also be avoided as it can accelerate degradation.

Q5: Is this compound sensitive to light?

A5: Compounds containing a methoxyphenyl group can be susceptible to photodegradation. It is recommended to protect solutions of this compound from direct light exposure by using amber vials or covering containers with aluminum foil, especially during long-term storage or extended experimental setups.

Troubleshooting Guides

Problem: Compound Precipitation Upon Dilution
Possible Cause Troubleshooting Steps
High final concentration of organic solvent (e.g., DMSO). [1]1. Reduce the final solvent concentration by preparing a more concentrated stock solution. 2. Perform a solvent tolerance test to determine the maximum allowable concentration for your assay.
Poor aqueous solubility of this compound. 1. Incorporate a co-solvent (e.g., ethanol, PEG 300) into the assay buffer. 2. Add a non-ionic surfactant (e.g., Tween® 80 at 0.01%) to the buffer. 3. Utilize a cyclodextrin (e.g., HP-β-CD) to enhance solubility.[1]
Compound has "crashed out" due to temperature changes. 1. Ensure all solutions are at a consistent temperature before mixing. 2. Avoid storing diluted solutions at low temperatures where solubility may decrease.
Problem: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Steps
Degradation of this compound in solution. 1. Prepare fresh stock solutions frequently and store them under anhydrous conditions at -20°C or -80°C. 2. Check the pH of your assay buffer; avoid alkaline conditions (pH > 8). 3. Protect solutions from light, especially during long incubations.
Interaction of solubilizing agents with the assay. 1. Run vehicle controls containing the same concentration of solvents and excipients without the compound to assess baseline effects. 2. Titrate the concentration of any solubilizing agent to find the lowest effective concentration.
Incomplete solubilization of the compound. 1. Visually inspect stock and working solutions for any particulate matter. 2. Use sonication or gentle warming to aid initial dissolution in the stock solvent, ensuring the compound is stable under these conditions.

Quantitative Data Summary

Parameter Estimated Value / Recommendation Notes
Aqueous Solubility < 0.1 mg/mLExpected to be very low.
Solubility in DMSO > 10 mg/mLGenerally good solubility is expected.
Solubility in Ethanol 1-5 mg/mLModerate solubility is anticipated.
Recommended Storage (Stock Solution) -20°C or -80°C in anhydrous DMSO, protected from light.Minimize freeze-thaw cycles.
Recommended Assay pH 6.0 - 7.5To minimize hydrolysis of the thioamide group.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

Objective: To determine the equilibrium solubility of this compound in a relevant aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Orbital shaker at controlled temperature (e.g., 25°C or 37°C)

  • Microcentrifuge

  • HPLC-UV or other suitable analytical instrument

Methodology:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.

  • Incubate the vial on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve).

Protocol 2: Screening for Optimal Solubilizing Excipients

Objective: To identify suitable co-solvents, surfactants, or cyclodextrins to improve the solubility of this compound.

Materials:

  • Stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (pH 7.4)

  • Co-solvents (e.g., Ethanol, PEG 300)

  • Surfactants (e.g., Tween® 80, Triton™ X-100)

  • Cyclodextrin (e.g., HP-β-CD)

  • 96-well plate and plate reader (for nephelometry or visual inspection)

Methodology:

  • Prepare a series of aqueous buffers containing different concentrations of each excipient (e.g., 1%, 5%, 10% co-solvent; 0.1%, 0.5%, 1% surfactant; 1, 5, 10 mM cyclodextrin).

  • In a 96-well plate, add a small aliquot of the this compound DMSO stock solution to each excipient-containing buffer to achieve the desired final compound concentration. Ensure the final DMSO concentration is constant and below the precipitation threshold in the buffer alone.

  • Include a control well with buffer and DMSO only.

  • Mix the plate and incubate at the desired temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation or measure turbidity using a plate reader capable of nephelometry. The lowest concentration of an excipient that prevents precipitation is considered optimal.

Visualizations

experimental_workflow Workflow for Solubility Enhancement and Assay Preparation cluster_prep Preparation cluster_solubility Solubility Screening cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting start Start: Solid this compound stock Prepare Concentrated Stock in Anhydrous DMSO start->stock screen Screen Excipients (Co-solvents, Surfactants, Cyclodextrins) stock->screen optimize Optimize Excipient Concentration screen->optimize dilute Dilute Stock into Optimized Aqueous Buffer optimize->dilute control Prepare Vehicle Control optimize->control assay Perform Biological Assay dilute->assay control->assay precip Precipitation Observed? assay->precip inconsistent Inconsistent Results? assay->inconsistent precip->screen Yes inconsistent->stock Check Stock Stability

Caption: Workflow for optimizing the solubility of this compound.

stability_factors Factors Affecting this compound Stability cluster_factors Degradation Factors cluster_products Potential Degradation Products compound This compound (in solution) ph pH (Alkaline conditions) compound->ph temp Temperature (Elevated) compound->temp light Light Exposure (UV) compound->light hydrolysis 3-Methoxybenzamide (via Hydrolysis) ph->hydrolysis photo Photodegradation Products light->photo

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Scale-up Synthesis of 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Methoxybenzothioamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound, primarily from its common precursor, 3-methoxybenzonitrile.

Question: My reaction shows low or incomplete conversion of 3-methoxybenzonitrile to this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common challenge in scaling up chemical reactions. Several factors could be contributing to this issue:

  • Insufficient Reagent Stoichiometry: On a larger scale, mass transfer limitations can necessitate an adjustment of reagent ratios compared to bench-scale experiments.

  • Suboptimal Reaction Temperature: The reaction may require higher or more prolonged heating to go to completion at a larger volume. The electron-donating effect of the methoxy group can slightly deactivate the nitrile for certain reaction types.

  • Inadequate Mixing: Poor agitation can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.

  • Moisture Contamination: Many thionation reagents are sensitive to moisture, which can lead to decomposition and reduced efficacy.

Troubleshooting Steps:

  • Re-evaluate Reagent Stoichiometry: Gradually increase the equivalents of the sulfur source (e.g., H₂S-based salts, P₄S₁₀, or thioacetic acid) and monitor the reaction progress by an appropriate analytical method like HPLC or TLC.

  • Optimize Temperature and Reaction Time: Experiment with slightly increasing the reaction temperature or extending the reaction time. Monitor for the formation of byproducts at higher temperatures.

  • Ensure Efficient Agitation: For scaled-up reactions, ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Question: I am facing difficulties in purifying the crude this compound, and my final product has a persistent color or odor. What are the best practices for purification at scale?

Answer:

Purification is a critical step in achieving the desired product quality. The presence of a methoxy group can influence the polarity of the molecule and its byproducts.

  • Residual Sulfur Species: Elemental sulfur or polysulfides from the reaction can be difficult to remove and may impart a yellow color and unpleasant odor.

  • Byproduct Formation: Depending on the synthetic route, byproducts such as the corresponding amide (from hydrolysis of the thioamide) or unreacted starting material can co-crystallize with the product.

  • Adsorption to Silica Gel: The thioamide functional group can sometimes interact strongly with silica gel, leading to streaking and poor separation during column chromatography, which is often not ideal for large-scale production.

Troubleshooting and Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying solid products like this compound. Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, toluene/heptane) might be necessary to achieve high purity and yield.

  • Activated Carbon Treatment: To remove colored impurities, a treatment with activated carbon can be performed before the final recrystallization step.

  • Aqueous Washes: Washing the crude organic extract with a mild reducing agent solution (e.g., sodium bisulfite) can help remove residual sulfur. A subsequent wash with brine will help to remove water.

  • Avoid Chromatography where Possible: For industrial-scale production, developing a robust crystallization method is preferable to chromatography.

Question: My process is generating significant amounts of hazardous byproducts, particularly hydrogen sulfide (H₂S). How can I mitigate this safety risk during scale-up?

Answer:

Hydrogen sulfide is a toxic and flammable gas, and its management is a critical safety consideration in large-scale thioamide synthesis.

  • Reagent Choice: Some thionation reagents, like Lawesson's reagent or P₄S₁₀ in the presence of moisture, are known to produce H₂S.

  • Reaction Quenching: Improper quenching of the reaction can lead to the sudden release of trapped H₂S.

Mitigation Strategies:

  • Alternative Synthetic Routes: Consider synthetic methods that do not generate H₂S. For instance, the use of thioacetic acid and calcium hydride is a milder alternative.[1][2] The use of H₂S-based salts in a contained system like a supercritical CO₂ reactor can also be a safer approach.[3]

  • Gas Scrubbing: If H₂S generation is unavoidable, the reaction vessel must be equipped with a gas outlet that leads to a scrubber containing a bleach (sodium hypochlorite) solution or a caustic soda (sodium hydroxide) solution to neutralize the H₂S.

  • Controlled Quenching: Quench the reaction slowly and under controlled temperature conditions to manage the rate of any gas evolution.

  • Adequate Ventilation: All operations should be conducted in a well-ventilated area, and personnel should be equipped with appropriate personal protective equipment (PPE), including H₂S gas detectors.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable synthetic routes for this compound from 3-methoxybenzonitrile?

A1: Several methods show promise for large-scale production:

  • Reaction with H₂S-based salts in Supercritical CO₂: This method is reported to be highly efficient, with yields up to 98% for benzothioamide derivatives, and avoids the use of organic solvents.[3]

  • Reaction with Phosphorus Pentasulfide (P₄S₁₀) in Ethanol: This is a simple and high-yielding method that proceeds under relatively mild conditions.[4]

  • Reaction with Thioacetic Acid and Calcium Hydride: This is a versatile and mild method that is tolerant of various functional groups and minimizes side reactions.[1][2]

Q2: How does the methoxy group on the aromatic ring affect the synthesis of this compound?

A2: The methoxy group is an electron-donating group, which can influence the reactivity of the nitrile. It may slightly decrease the electrophilicity of the nitrile carbon, potentially requiring slightly more forcing reaction conditions (higher temperature or longer reaction time) compared to unsubstituted benzonitrile. However, it is generally not expected to interfere with the common thionation reactions.

Q3: What analytical techniques are recommended for monitoring the progress of the reaction and assessing the purity of the final product?

A3:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring of the reaction progress, allowing for accurate determination of the consumption of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Purity Assessment: HPLC is the standard for determining the purity of the final product. For structural confirmation and identification of any impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.

Data Presentation

Table 1: Comparison of Scalable Synthetic Methods for Aromatic Thioamides from Nitriles

MethodSulfur SourceTypical SolventTemperature (°C)Reaction TimeReported Yields (%)Key AdvantagesPotential Challenges
Supercritical CO₂H₂S-based saltsSupercritical CO₂100 - 1202 - 6 hUp to 98%High yield, green solvent, no organic wasteRequires specialized high-pressure equipment
P₄S₁₀Phosphorus PentasulfideEthanolReflux (~78)1 - 4 h85 - 95%Simple procedure, high yield, mild conditionsP₄S₁₀ is moisture sensitive, potential for H₂S release
Thioacetic AcidThioacetic Acid/CaH₂Solvent-free801 - 1.5 h76 - 95%Mild, rapid, tolerates various functional groupsThioacetic acid has a strong odor
Ammonium Polysulfide(NH₄)₂SₓWater or organic solventVariesVariesModerate to goodInexpensive reagentsReaction conditions may need significant optimization

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Pentasulfide

This protocol is adapted from a general procedure for the synthesis of thioamides from nitriles using P₄S₁₀.[4]

Materials:

  • 3-methoxybenzonitrile

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Ethanol (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Heptane

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add a solution of phosphorus pentasulfide (0.55 equivalents) in anhydrous ethanol.

  • Addition of Nitrile: To the stirred solution, add 3-methoxybenzonitrile (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ethyl acetate and saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Mandatory Visualization

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_reaction Reaction Stage cluster_workup Work-up and Extraction cluster_purification Purification Stage setup 1. Reaction Setup (Reactor, P4S10, Ethanol) addition 2. Add 3-methoxybenzonitrile setup->addition reflux 3. Heat to Reflux (Monitor by HPLC/TLC) addition->reflux quench 4. Quench Reaction (NaHCO3 solution) reflux->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash Organic Layer (NaHCO3, Brine) extract->wash dry 7. Dry and Concentrate wash->dry recrystallize 8. Recrystallize Crude Product dry->recrystallize isolate 9. Isolate Pure This compound recrystallize->isolate

Caption: A step-by-step workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low Conversion of 3-methoxybenzonitrile check_reagents Check Reagent Stoichiometry and Purity start->check_reagents check_temp Verify Reaction Temperature and Time start->check_temp check_mixing Assess Agitation Efficiency start->check_mixing check_moisture Ensure Anhydrous Conditions start->check_moisture solution_reagents Increase Equivalents of Sulfur Source check_reagents->solution_reagents If insufficient solution_temp Increase Temperature or Extend Reaction Time check_temp->solution_temp If too low/short solution_mixing Improve Stirring/ Baffling check_mixing->solution_mixing If inadequate solution_moisture Dry Solvents and Use Inert Atmosphere check_moisture->solution_moisture If wet

Caption: A troubleshooting guide for addressing low reaction conversion.

References

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding the specific mechanism of action and resistance pathways for 3-Methoxybenzothioamide is not extensively available in the public domain. The following technical support guide has been constructed based on established principles of drug resistance in cancer therapy and general mechanisms observed with similar classes of compounds. Researchers are advised to use this as a foundational guide and to conduct specific experiments to validate these potential mechanisms for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

A1: While specific literature on this compound is limited, compounds containing a thioamide group have been shown to act as prodrugs that, upon activation, can inhibit key enzymes involved in cancer cell metabolism and survival. For instance, some thioamides are known to target enzymes within the fatty acid synthesis pathway or to induce cellular stress by generating reactive oxygen species (ROS). It is hypothesized that this compound may share a similar mechanism, leading to the disruption of critical cellular processes and ultimately apoptosis of cancer cells.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential general mechanisms of acquired resistance?

A2: Acquired resistance to anti-cancer agents can arise through several well-documented mechanisms. These include:

  • Target Alteration: Mutations or alterations in the expression level of the molecular target of this compound can reduce its binding affinity, rendering the drug less effective.

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.

  • Metabolic Reprogramming: Cells may adapt their metabolic pathways to bypass the inhibitory effects of the drug.

  • Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways, can counteract the apoptotic signals induced by the drug.

  • Drug Inactivation: Cells may develop mechanisms to metabolize and inactivate the drug before it can reach its target.

Troubleshooting Guides

Issue 1: Gradual Loss of this compound Potency in Cell Lines

Potential Cause & Troubleshooting Steps

Potential Cause Suggested Troubleshooting Experiments Expected Outcome if Cause is Confirmed
Increased Drug Efflux 1. Gene Expression Analysis: Use qRT-PCR or Western blot to quantify the expression of common ABC transporters (e.g., MDR1/P-gp, MRP1, BCRP) in resistant versus sensitive cells. 2. Efflux Pump Inhibition Assay: Treat resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A).1. Significantly higher expression of one or more ABC transporters in resistant cells. 2. Restoration of sensitivity to this compound in the presence of the inhibitor.
Target Alteration 1. Target Identification (if unknown): Employ techniques like thermal proteome profiling (TPP) or affinity chromatography to identify the protein target of this compound. 2. Sequencing Analysis: Sequence the gene encoding the identified target in resistant cells to check for mutations. 3. Overexpression/Knockdown Studies: Modulate the expression of the target protein in sensitive cells to observe changes in drug sensitivity.1. Identification of a specific protein target. 2. Presence of mutations in the target gene in resistant cells. 3. Overexpression of the target leads to resistance, while knockdown increases sensitivity.
Activation of Pro-Survival Signaling 1. Pathway Analysis: Use phosphoprotein arrays or Western blotting to compare the activation status of key survival pathways (e.g., p-Akt, p-ERK) between sensitive and resistant cells. 2. Inhibitor Combination Studies: Treat resistant cells with this compound combined with inhibitors of the identified activated pathway (e.g., PI3K inhibitor, MEK inhibitor).1. Hyperactivation of a specific survival pathway in resistant cells. 2. Synergistic cell killing observed with the combination treatment.
Issue 2: Intrinsic Resistance in a New Cancer Cell Line

Potential Cause & Troubleshooting Steps

Potential Cause Suggested Troubleshooting Experiments Expected Outcome if Cause is Confirmed
High Basal Expression of Resistance-Related Genes 1. Baseline Expression Profiling: Perform RNA-sequencing or microarray analysis on the intrinsically resistant cell line and compare it to a panel of sensitive cell lines.1. Identification of upregulated genes known to be involved in drug resistance (e.g., ABC transporters, metabolic enzymes, anti-apoptotic proteins).
Pre-existing Mutations in the Drug Target 1. Target Gene Sequencing: Once the target is identified, sequence the corresponding gene in the resistant cell line.1. Presence of mutations that could potentially interfere with drug binding.

Experimental Protocols

Protocol 1: ABC Transporter Expression Analysis by qRT-PCR
  • RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry on a real-time PCR system. Use primers specific for ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP). Normalize the expression to a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression in resistant cells compared to sensitive cells using the ΔΔCt method.

Protocol 2: Assessment of Pro-Survival Pathway Activation by Western Blot
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt Ser473, ERK1/2, p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the activation status.

Visualizing Potential Resistance Mechanisms

The following diagrams illustrate hypothetical pathways and workflows relevant to investigating resistance to this compound.

G cluster_drug_action Putative Drug Action This compound This compound Activated Drug Activated Drug This compound->Activated Drug Bioactivation Target Enzyme Target Enzyme Activated Drug->Target Enzyme Inhibition Cellular Process Disruption Cellular Process Disruption Target Enzyme->Cellular Process Disruption Apoptosis Apoptosis Cellular Process Disruption->Apoptosis

Caption: Putative mechanism of action for this compound.

G cluster_resistance Potential Resistance Mechanisms Drug_Influx This compound (Extracellular) Drug_Intracellular This compound (Intracellular) Drug_Influx->Drug_Intracellular Target Drug Target Drug_Intracellular->Target Efflux_Pump ABC Transporter (e.g., P-gp) Drug_Intracellular->Efflux_Pump Drug Efflux Effect Cell Death Target->Effect Efflux_Pump->Drug_Influx Target_Mutation Target Mutation Target_Mutation->Target Alters Binding Survival_Pathway Survival Pathway Activation (e.g., PI3K/Akt) Survival_Pathway->Effect Inhibits

Caption: Overview of key potential resistance mechanisms to drug treatment.

G cluster_workflow Troubleshooting Workflow for Acquired Resistance Start Resistant Cell Line Established Hypothesis1 Hypothesis 1: Increased Efflux? Start->Hypothesis1 Hypothesis2 Hypothesis 2: Target Alteration? Start->Hypothesis2 Hypothesis3 Hypothesis 3: Survival Pathway Activation? Start->Hypothesis3 Experiment1 qRT-PCR/Western for ABC Transporters Hypothesis1->Experiment1 Experiment2 Target ID & Sequencing Hypothesis2->Experiment2 Experiment3 Phospho-protein Array/ Western Blot Hypothesis3->Experiment3 Result1 Upregulation Confirmed Experiment1->Result1 Result2 Mutation Identified Experiment2->Result2 Result3 Pathway Hyperactivated Experiment3->Result3

Caption: Logical workflow for investigating acquired drug resistance.

Technical Support Center: Enhancing Permeability and Bioavailability of Thioamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of permeability and bioavailability of thioamide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the permeability and bioavailability of thioamide-containing compounds?

A1: Thioamide-containing compounds often exhibit poor aqueous solubility due to their molecular structure, which can limit their dissolution in the gastrointestinal tract and subsequent absorption. Additionally, some thioamides can be susceptible to chemical and metabolic instability, including oxidation of the thioamide group.[1][2] They may also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds out of cells, reducing their net permeability.

Q2: What are the main strategies to improve the permeability and bioavailability of thioamide compounds?

A2: Key strategies include:

  • Chemical Modification: Isosteric replacement of an amide with a thioamide has been shown to enhance lipophilicity and, in some cases, improve membrane permeability.[1][3][4][5] This modification can also increase metabolic stability.[6]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the thioamide compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[7][8]

    • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can enhance solubility and absorption rates.[9][10]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic thioamides.[11]

  • Prodrug Approach: A prodrug strategy can be employed to temporarily mask the thioamide group or other moieties to improve solubility and/or permeability, with the active drug being released in vivo.[1]

Q3: How does the substitution of an amide with a thioamide impact permeability?

A3: Substituting an amide with a thioamide can increase the lipophilicity of a molecule.[1] This is because the sulfur atom is less electronegative and larger than the oxygen atom, leading to weaker hydrogen bonding with water and a reduced desolvation penalty upon entering the lipid membrane.[3][4][5] This enhanced lipophilicity can facilitate passive diffusion across cell membranes.[3][6]

Q4: Can thioamide-containing compounds act as prodrugs?

A4: Yes, some thioamide-containing compounds are designed as prodrugs. A notable example is ethionamide, an anti-tuberculosis drug, which is bio-activated by a mycobacterial monooxygenase.[1] This demonstrates that the thioamide group can be metabolically transformed to an active form in vivo.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA

Question: My thioamide compound shows very low Papp values in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the potential causes and how can I troubleshoot this?

Answer:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility / Compound Precipitation Visually inspect the donor well for any precipitate. If observed, consider lowering the initial concentration of the compound. Incorporating a low percentage of a non-ionic surfactant like Polysorbate 80 in the donor buffer can also improve solubility.[12]
High Membrane Binding If the compound is highly lipophilic, it may get trapped within the artificial membrane. Analyze the amount of compound remaining in the membrane at the end of the assay. If a significant amount is retained, this indicates high membrane affinity which may not correlate with high permeability.
Incorrect pH of Assay Buffer The ionization state of your compound can significantly affect its permeability. Ensure the pH of the donor and acceptor buffers is appropriate to maintain the compound in its more neutral, permeable form.
Thioamide Instability Thioamides can be susceptible to hydrolysis, especially at non-neutral pH. Assess the stability of your compound in the assay buffer over the incubation period by analyzing the donor well concentration at the beginning and end of the experiment.
Issue 2: Low Papp and/or High Efflux Ratio in Caco-2 Assays

Question: My thioamide compound has a low apparent permeability (Papp) and a high efflux ratio (>2) in the Caco-2 permeability assay. What does this indicate and what are the next steps?

Answer:

Potential Cause Troubleshooting Steps
Active Efflux by Transporters (e.g., P-gp) A high efflux ratio strongly suggests that your compound is a substrate for efflux transporters expressed in Caco-2 cells. To confirm this, perform the bidirectional assay in the presence of a known efflux inhibitor, such as verapamil or elacridar.[6] A significant decrease in the efflux ratio in the presence of the inhibitor confirms transporter-mediated efflux.
Poor Compound Solubility/Aggregation in Buffer Similar to PAMPA, poor solubility can lead to an underestimation of permeability. Compound aggregation can also occur, which can affect assay results.[13][14] Consider using a formulation approach or including a solubilizing agent in the assay medium. Adding Bovine Serum Albumin (BSA) to the basolateral chamber can create a "sink" effect and reduce non-specific binding of lipophilic compounds.
Low Monolayer Integrity Before and after the experiment, check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers to ensure their integrity. Low TEER values may indicate leaky monolayers, leading to inaccurate results.
Metabolism by Caco-2 Cells Caco-2 cells have some metabolic capacity. Analyze the samples from both apical and basolateral compartments for the presence of metabolites. If significant metabolism is detected, this could contribute to the low recovery of the parent compound.

Quantitative Data on Permeability Enhancement

Table 1: Impact of Amide-to-Thioamide Substitution on Permeability and Bioavailability of a Macrocyclic Peptide
CompoundModificationPAMPA Permeability (Pe) (10-6 cm/s)Caco-2 Permeability (Papp A-B) (10-6 cm/s)Oral Bioavailability (F) (%) in Rats
Parent Peptide (10) Amide1.1 ± 0.10.76< 1
Thioamide Analog (10a) Thioamide at D-Leu14.8 ± 0.32.518 ± 4
Thioamide Analog (10e) Thioamide at Tyr54.5 ± 0.22.115 ± 3
Thioamide Analog (10f) Thioamide at Leu64.2 ± 0.31.912 ± 2

Data adapted from Ghosh et al., Nature Communications, 2023.[6]

Table 2: Illustrative Examples of Formulation Strategies for Poorly Soluble Drugs
DrugFormulation StrategyKey Finding
Niclosamide Amorphous Solid Dispersion (ASD)Over a two-fold increase in bioavailability in a rat model. The ASD generated nanoparticles with a mean size of about 100 nm, leading to a four-fold increase in diffusion.[10]
Paclitaxel L-carnitine-conjugated nanoparticlesThe apparent permeability (Papp) and absorption rate (Ka) were significantly increased in an in situ intestinal perfusion model compared to the free drug.[15]

Note: The data in Table 2 are for non-thioamide compounds but illustrate the potential of these formulation strategies for enhancing the permeability and bioavailability of poorly soluble molecules.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane) in a suitable organic solvent.

  • Coating the Donor Plate: Pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of a 96-well filter donor plate. Allow the solvent to evaporate completely.

  • Preparation of Solutions:

    • Donor Solution: Dissolve the thioamide compound in a buffer (e.g., pH 6.5) to mimic the environment of the upper small intestine.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer of a different pH (e.g., pH 7.4) to simulate physiological conditions.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]D_initial))

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity.

  • Preparation of Dosing Solutions: Dissolve the thioamide compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical - B-A) for Efflux Studies:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours) with gentle shaking.

  • Sample Collection and Analysis: At the end of the incubation period, collect samples from both the apical and basolateral chambers and analyze the compound concentration using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp values for both the A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

In Vivo Oral Bioavailability Study in Rats (General Protocol)
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Formulation Preparation: Prepare the thioamide compound in a suitable vehicle for both oral (PO) and intravenous (IV) administration.

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Divide the animals into two groups: IV and PO.

    • Administer the compound via oral gavage to the PO group.

    • Administer the compound via tail vein injection to the IV group.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma and analyze the concentration of the thioamide compound using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) for both the PO and IV groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Visualizations

Experimental_Workflow cluster_start Initial Assessment cluster_physchem Physicochemical Properties cluster_invitro In Vitro Permeability cluster_invivo In Vivo Studies cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Solubility Solubility Compound Synthesis->Solubility LogP/LogD LogP/LogD Compound Synthesis->LogP/LogD PAMPA PAMPA Solubility->PAMPA LogP/LogD->PAMPA Caco-2 Assay Caco-2 Assay PAMPA->Caco-2 Assay Promising Candidates Calculate Papp Calculate Papp PAMPA->Calculate Papp Rat PK Study Rat PK Study Caco-2 Assay->Rat PK Study Optimized Candidates Caco-2 Assay->Calculate Papp Calculate Bioavailability Calculate Bioavailability Rat PK Study->Calculate Bioavailability

Caption: A general experimental workflow for assessing the permeability and bioavailability of new chemical entities.

Troubleshooting_Low_Permeability Start Low Papp Value Observed CheckSolubility Check for Precipitation in Donor Well Start->CheckSolubility Precipitation Precipitation Observed CheckSolubility->Precipitation Yes NoPrecipitation No Precipitation CheckSolubility->NoPrecipitation No Action_Solubility Decrease Concentration / Add Solubilizer Precipitation->Action_Solubility CheckEfflux Is Efflux Ratio > 2? (Caco-2) NoPrecipitation->CheckEfflux Efflux High Efflux CheckEfflux->Efflux Yes NoEfflux Low Efflux CheckEfflux->NoEfflux No Action_Efflux Run Assay with Efflux Inhibitor Efflux->Action_Efflux CheckStability Assess Compound Stability in Buffer NoEfflux->CheckStability Unstable Compound is Unstable CheckStability->Unstable Yes Stable Compound is Stable CheckStability->Stable No Action_Stability Modify Buffer/Incubation Time Unstable->Action_Stability ConsiderFormulation Consider Formulation Strategies (Nanoparticles, ASD) Stable->ConsiderFormulation

Caption: A decision tree for troubleshooting low apparent permeability (Papp) in in vitro assays.

Permeability_Enhancement cluster_compound Thioamide Compound cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms cluster_outcome Outcome Thioamide Thioamide Modification Chemical Modification (e.g., Amide to Thioamide) Thioamide->Modification Formulation Formulation (Nanoparticles, ASDs) Thioamide->Formulation Prodrug Prodrug Approach Thioamide->Prodrug IncreasedLipophilicity Increased Lipophilicity Modification->IncreasedLipophilicity IncreasedSolubility Increased Solubility & Dissolution Formulation->IncreasedSolubility Prodrug->IncreasedSolubility BypassEfflux Bypass Efflux Transporters Prodrug->BypassEfflux EnhancedPermeability Enhanced Permeability & Bioavailability IncreasedLipophilicity->EnhancedPermeability IncreasedSolubility->EnhancedPermeability BypassEfflux->EnhancedPermeability

Caption: Strategies and mechanisms for enhancing the permeability of thioamide-containing compounds.

References

Addressing common issues in multi-step organic synthesis problems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during multi-step organic synthesis.

Section 1: Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Reaction Yield

Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge in organic synthesis and can arise from a variety of factors. A systematic approach is essential to identify the root cause. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.[1]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Moisture Content) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) reagent_quality->reaction_conditions Reagents OK end Improved Yield reagent_quality->end Impure Reagents Identified & Replaced reaction_monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) reaction_conditions->reaction_monitoring incomplete_reaction Incomplete Reaction reaction_monitoring->incomplete_reaction workup_purification Evaluate Work-up & Purification (Extraction, Chromatography) product_loss Product Loss During Work-up/ Purification workup_purification->product_loss side_reactions Investigate Side Reactions side_reactions->end Minimized decomposition Check for Product Decomposition decomposition->end Minimized incomplete_reaction->workup_purification No, reaction complete incomplete_reaction->side_reactions Yes product_loss->decomposition Yes product_loss->end No, optimized

Caption: A logical workflow for troubleshooting low reaction yields.

Data Presentation: Impact of Common Issues on Yield

The following table summarizes potential quantitative impacts of common issues on reaction yield. Note that these are estimates and the actual impact will vary depending on the specific reaction.

IssuePotential CauseEstimated Yield Reduction
Reagent Quality Trace water in a moisture-sensitive reaction (e.g., Grignard)10-50%[2]
Impure starting material5-30%[3]
Reaction Conditions Suboptimal temperature (too low or too high)10-40%[4]
Incorrect stoichiometry5-25%
Work-up & Purification Product loss during aqueous extraction5-20%[2]
Decomposition on silica gel during chromatography10-60%
Inefficient recrystallization15-50%
Side Reactions and Impurities

Question: My reaction is producing significant side products, complicating purification. How can I identify and minimize them?

Answer: The formation of side products is a frequent issue that can significantly lower the yield of your desired compound. Identifying these impurities and understanding the side reactions that form them is crucial for optimizing your synthesis.

Common Side Reactions and Mitigation Strategies:

Side Reaction TypeCommon CausesMitigation Strategy
Over-reaction/Degradation Reaction time too long, temperature too high.Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.[1] Consider running the reaction at a lower temperature.
Isomerization Acidic or basic conditions, high temperature.Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.
Polymerization High concentration of reactive monomers.Slowly add the reactive monomer to the reaction mixture. Use a lower concentration.
Wurtz Coupling (in Grignard reactions) Reaction of the Grignard reagent with unreacted alkyl/aryl halide.Add the alkyl/aryl halide dropwise to the magnesium turnings to maintain a low concentration.[1]
Enolization (in reactions with ketones) A strong base (e.g., Grignard reagent) acts as a base instead of a nucleophile.Add the ketone slowly to the nucleophilic reagent at low temperatures (e.g., -78 °C to 0 °C).[2]
Purification Challenges

Question: I am losing a significant amount of my product during purification. What are some common pitfalls and how can I avoid them?

Answer: Purification is a critical step that can unfortunately lead to significant product loss if not optimized.

Troubleshooting Common Purification Issues:

Purification MethodIssueTroubleshooting Steps
Column Chromatography Poor separation Optimize the solvent system using TLC before running the column. Ensure the column is packed properly to avoid channeling.
Product decomposition on silica Deactivate the silica gel by adding a small amount of a base (e.g., triethylamine) to the eluent for basic compounds. Consider using a different stationary phase like alumina.
Recrystallization Oiling out Use a solvent with a lower boiling point than the melting point of your compound. Add a seed crystal to induce crystallization.[5]
Poor recovery Ensure you are using the minimum amount of hot solvent to dissolve your compound. Cool the solution slowly to allow for maximum crystal formation.
Liquid-Liquid Extraction Emulsion formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel. Allow the mixture to stand for a longer period.
Product remains in the aqueous layer Adjust the pH of the aqueous layer to ensure your compound is in its neutral, less water-soluble form. Back-extract the aqueous layer with fresh organic solvent.[2]

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments frequently used in multi-step organic synthesis.

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To monitor the progress of a reaction by observing the disappearance of starting material and the appearance of the product.

Materials:

  • TLC plates (silica gel coated)

  • TLC chamber

  • Eluent (solvent system determined beforehand)

  • Capillary spotters

  • UV lamp

  • Staining solution (e.g., potassium permanganate, ceric ammonium molybdate)

  • Heat gun

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Using a capillary spotter, apply a small spot of the starting material solution to the SM lane.

  • Apply a spot of the starting material and then a spot of the reaction mixture on top of it in the C lane (the co-spot).

  • Apply a spot of the reaction mixture to the RM lane.

  • Develop the Plate: Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry and then visualize the spots under a UV lamp. Circle any visible spots with a pencil.

  • If spots are not UV-active, or for further visualization, dip the plate in a staining solution and gently heat with a heat gun until spots appear.

  • Analyze the Results: Compare the spots in the different lanes. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Protocol for Flash Column Chromatography

Objective: To purify a crude reaction mixture by separating its components based on polarity.

Materials:

  • Glass column with a stopcock

  • Silica gel (for flash chromatography)

  • Eluent (optimized by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Compressed air or nitrogen source (optional, for applying pressure)

Procedure:

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand on top of the plug.

  • Pack the Column (Slurry Method): In a beaker, make a slurry of the silica gel in the initial eluent. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles. Allow the solvent to drain until it is just above the top of the silica.

  • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Load the Sample: Dissolve the crude sample in a minimal amount of the eluent. Carefully add the sample solution to the top of the column using a pipette.

  • Elute the Column: Open the stopcock and begin collecting the eluent in fractions. Carefully add more eluent to the top of the column, ensuring the silica gel never runs dry.[6]

  • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Analyze the Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol for Recrystallization

Objective: To purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude solid compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[5][7]

  • Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol for Setting Up a Reaction Under an Inert Atmosphere

Objective: To perform a reaction with air- or moisture-sensitive reagents by excluding oxygen and water from the reaction vessel.

Materials:

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Schlenk line or a balloon filled with an inert gas (Nitrogen or Argon)

  • Needles and syringes

  • Dry solvents and reagents

Procedure:

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.

  • Assemble the Apparatus: Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas.

  • Purge with Inert Gas: Connect the reaction flask to a Schlenk line or attach a balloon filled with inert gas via a needle through the septum. If using a Schlenk line, perform at least three vacuum/backfill cycles to remove air. If using a balloon, insert a second "vent" needle to allow the inert gas to flush out the air for several minutes, then remove the vent needle.[9][10]

  • Add Solvents and Reagents: Add dry solvents and liquid reagents via a dry syringe through the septum. For solids, they can be added quickly by briefly removing the septum under a positive pressure of inert gas.

  • Maintain a Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the flask. This can be visualized by a gentle outflow of gas through an oil bubbler connected to the Schlenk line or by keeping the balloon inflated.[10]

Section 3: Visualizing Workflows and Pathways

General Strategy for Multi-Step Synthesis Optimization

MultiStepOptimization start Define Target Molecule & Starting Materials literature Literature Search for Similar Transformations start->literature retrosynthesis Propose Retrosynthetic Routes literature->retrosynthesis route_selection Select Most Promising Route (Feasibility, Cost, Safety) retrosynthesis->route_selection step1_optimization Step 1: Optimize Reaction Conditions (Small Scale) route_selection->step1_optimization step1_analysis Analyze Purity and Yield step1_optimization->step1_analysis proceed Proceed to Next Step step1_analysis->proceed Good Yield/Purity troubleshoot Troubleshoot & Re-optimize step1_analysis->troubleshoot Low Yield/Impure stepN_optimization Step 'n': Optimize Reaction Conditions proceed->stepN_optimization troubleshoot->step1_optimization stepN_analysis Analyze Purity and Yield stepN_optimization->stepN_analysis stepN_analysis->troubleshoot Issues Encountered final_product Isolate and Characterize Final Product stepN_analysis->final_product Synthesis Complete

Caption: A workflow for optimizing a multi-step organic synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Benzothioamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothioamides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzothioamides?

A1: Benzothioamides are typically synthesized via the thionation of the corresponding benzamides. The most prevalent methods include:

  • Thionation with Lawesson's Reagent: This is a widely used method for converting amides to thioamides.[1]

  • Reaction with Phosphorus Pentasulfide (P₄S₁₀): Another classic thionating agent, though it can sometimes require harsher conditions than Lawesson's reagent.[1]

  • Synthesis from Benzonitriles: Benzonitriles can be converted to benzothioamides by reaction with a sulfur source like H₂S-based salts. This method can be highly efficient, with reported yields up to 98%.[2][3]

  • Willgerodt-Kindler Reaction: This multi-component reaction involves an aldehyde, an amine, and elemental sulfur to produce thioamides.[1]

  • Use of Novel Thiating Reagents: Newer reagents, such as N-isopropyldithiocarbamate isopropyl ammonium salt, offer advantages like mild reaction conditions, short reaction times, and high yields.[4]

Q2: My thionation reaction with Lawesson's reagent is giving a low yield. What are the common causes?

A2: Low yields with Lawesson's reagent can be attributed to several factors:

  • Reagent Purity and Stability: Lawesson's reagent can decompose, especially at temperatures above 110°C. It is crucial to use a fresh, high-purity reagent and store it under anhydrous conditions.[1]

  • Suboptimal Reaction Temperature: The ideal temperature depends on the substrate and solvent. It is advisable to start with a lower temperature and monitor the reaction's progress, gradually increasing the temperature if necessary.[5]

  • Inadequate Reaction Time: Some substrates may require longer reaction times for complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal duration.[1]

  • Difficult Workup: The phosphorus-containing byproducts of Lawesson's reagent can complicate purification and lead to product loss.[1]

Q3: What are the primary challenges associated with the purification of benzothioamides?

A3: The purification of benzothioamides can be challenging due to:

  • Phosphorus Byproducts: When using reagents like Lawesson's reagent or P₄S₁₀, phosphorus-containing byproducts are formed, which can be difficult to separate from the desired product via standard chromatography. A thorough aqueous workup can help hydrolyze and remove these byproducts.[1]

  • Product Instability: Benzothioamides can be sensitive to both strongly acidic and basic conditions. Therefore, it is important to use neutral or mildly acidic/basic conditions during workup and purification.[1]

  • Auto-crystallization: In some cases, the crude reaction mixture may solidify or auto-crystallize, making it difficult to handle. In such situations, it is often better to dry the entire mixture, redissolve it in a suitable solvent like DMSO, and then proceed with purification.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Benzamide
Potential Cause Suggested Solution Citation
Inactive or decomposed thionating reagent (e.g., Lawesson's reagent).Use fresh, high-purity thionating reagent. Ensure proper storage under anhydrous conditions.[1]
Suboptimal reaction temperature or insufficient reaction time.Gradually increase the reaction temperature while monitoring the reaction progress with TLC. Extend the reaction time if necessary. For instance, reactions in THF can be run at room temperature (20-25°C) or refluxed, while toluene often requires higher temperatures (80-110°C).[5]
Poor solubility of reactants.Select a solvent where both the benzamide and the thionating agent are soluble. Toluene and THF are commonly used solvents.[5]
Issue 2: Formation of Significant Side Products
Potential Cause Suggested Solution Citation
Formation of nitrile byproduct (especially with primary amides).Employ milder reaction conditions, such as lower temperature and shorter reaction time. If nitrile formation is still significant, consider an alternative synthetic route.[1]
Polymerization of thiocyanogen (in syntheses involving thiocyanates).Maintain a low reaction temperature (0-10°C) during the addition of the oxidizing agent to prevent the formation of insoluble polymeric material.[7]
Bromination of the aromatic ring (when using bromine as an oxidant).Use a stoichiometric and controlled amount of bromine to avoid unwanted side reactions.[7]
Degradation of the thioamide product during workup.Avoid harsh acidic or basic conditions during the workup and purification steps. Use neutral or mildly acidic/basic conditions.[1]
Issue 3: Difficulty in Product Purification

| Potential Cause | Suggested Solution | Citation | | Presence of phosphorus-containing byproducts from thionating reagents. | Perform a thorough aqueous workup to hydrolyze the byproducts. Washing with a saturated solution of NaHCO₃ can be beneficial. In some cases, a modified workup with ethylene glycol can help sequester these byproducts. |[1][8] | | Product and impurities have similar polarities. | If column chromatography is not effective, consider recrystallization from a different solvent system. Solid-phase extraction (SPE) can also be a useful technique for polar products. |[9] | | The crude reaction mixture solidifies or auto-crystallizes. | Instead of filtering, dry the entire crude mixture, redissolve it in a minimal amount of a suitable solvent (e.g., DMSO), and then purify by chromatography. |[6] |

Data Presentation: Catalyst and Condition Optimization

The selection of catalyst, solvent, and temperature is critical for optimizing the yield of benzothioamide synthesis. The following tables summarize the performance of different catalytic systems and reaction conditions.

Table 1: Comparison of Thionating Reagents for Benzamide Conversion

Thionating ReagentSolventTemperature (°C)Reaction TimeTypical Yield (%)NotesCitation
Lawesson's ReagentTolueneReflux1 - 3 h70 - 80Fast reaction, but higher risk of decomposition and byproduct formation at high temperatures.[5]
Lawesson's ReagentTHF65 (Reflux)2 - 4 h80 - 90Faster reaction with potentially more byproducts compared to room temperature.[5]
Lawesson's ReagentTHF25 (Room Temp)12 - 24 h75 - 85Slower reaction rate, but generally cleaner with fewer byproducts.[5]
P₄S₁₀ / HMDSToluene/XyleneRefluxVariableVariableImproved reactivity and easier workup compared to P₄S₁₀ alone.[1]
N-isopropyldithiocarbamate isopropyl ammonium saltAcetonitrileRoom Temp1 h76 - 96One-pot procedure, short reaction times, and mild conditions.[4]

Table 2: Optimization of Solvent and Temperature for a Generic Condensation Reaction

EntrySolventTemperatureTime (min)Yield (%)Citation
1-Room Temp18010[10]
2-60 °C9045[10]
3-100 °C3080[10]
4WaterReflux3094[10]
5EthanolReflux3085[10]
6AcetonitrileReflux3082[10]
7EtOH/H₂O (1:1)Reflux3088[10]

Experimental Protocols

Protocol 1: General Procedure for Thionation of a Benzamide using Lawesson's Reagent

This protocol describes a general procedure for the thionation of a benzamide on a 1.0 mmol scale. Reaction conditions may require optimization depending on the specific substrate.

Materials:

  • Starting Benzamide (1.0 mmol)

  • Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)

  • Anhydrous Toluene (or other high-boiling anhydrous solvents like xylene or dioxane) (4-5 mL)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the starting benzamide (1.0 mmol) in anhydrous toluene (4-5 mL).

  • Add Lawesson's reagent (0.5 - 0.6 mmol) to the solution.

  • Place the flask in a heating mantle or oil bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux (for toluene, reflux is at ~110°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is fully consumed. This can take from a few hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue will contain the desired thioamide and phosphorus byproducts.

  • Purify the crude product by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Protocol 2: One-Pot Synthesis of N-Aryl-Substituted Benzothioamides

This protocol describes a one-pot synthesis of N-aryl-substituted benzothioamides from N-aryl-substituted benzamides.

Materials:

  • N-aryl-substituted benzamide (2.5 mmol)

  • Thionyl chloride (5 mL)

  • N-isopropyldithiocarbamate isopropyl ammonium salt (2.5 mmol)

  • Acetonitrile (10 mL)

  • Ethanol

Procedure:

  • A mixture of N-aryl-substituted benzamide (2.5 mmol) and thionyl chloride (5 mL) is heated at 70°C for 8 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting crude benzimidoyl chloride is dissolved in acetonitrile (10 mL).

  • N-isopropyldithiocarbamate isopropyl ammonium salt (2.5 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 1 hour (monitored by TLC).

  • The solvent is evaporated under reduced pressure.

  • Ethanol (25 mL) is added to the solid residue.

  • The yellowish precipitate of the N-aryl-substituted benzothioamide is collected by filtration. The crude product is often pure enough for analytical purposes but can be further purified by crystallization from an appropriate solvent.[4]

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Benzothioamide Synthesis

Troubleshooting Low Yield in Benzothioamide Synthesis Troubleshooting Low Yield in Benzothioamide Synthesis start Low Yield of Benzothioamide Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_workup Investigate Workup and Purification start->check_workup reagent_purity Use Fresh/Pure Reagents (e.g., Lawesson's Reagent) check_reagents->reagent_purity reagent_ratio Verify Stoichiometry of Reactants check_reagents->reagent_ratio temp_time Adjust Temperature and/or Reaction Time optimize_conditions->temp_time solvent_choice Evaluate Solvent System optimize_conditions->solvent_choice extraction_loss Check for Product Loss During Extraction check_workup->extraction_loss purification_issues Optimize Purification Method (e.g., Chromatography, Recrystallization) check_workup->purification_issues success Improved Yield reagent_purity->success reagent_ratio->success temp_time->success solvent_choice->success extraction_loss->success purification_issues->success

Caption: A logical workflow for troubleshooting low yields in benzothioamide synthesis.

Experimental Workflow for Benzothioamide Synthesis via Thionation

Experimental Workflow for Benzothioamide Synthesis via Thionation Experimental Workflow for Benzothioamide Synthesis via Thionation start Start: Benzamide Substrate reaction_setup Reaction Setup: - Dissolve Benzamide in Anhydrous Solvent - Add Thionating Reagent (e.g., Lawesson's) start->reaction_setup heating Heating and Reflux reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring monitoring->heating Incomplete workup Workup: - Cool Reaction Mixture - Remove Solvent - Aqueous Wash monitoring->workup Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product: Benzothioamide purification->product

Caption: A typical experimental workflow for the synthesis of benzothioamides via thionation.

References

Technical Support Center: Solvent Screening for Enhanced Thioamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thioamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioamides, with a particular focus on the critical role of solvent selection in optimizing reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so crucial for efficient thioamide synthesis?

A1: The choice of solvent significantly impacts the solubility of reagents (the starting amide and the thionating agent, such as Lawesson's reagent), the reaction temperature, and the stability of intermediates and transition states. An optimal solvent can lead to higher yields, shorter reaction times, and fewer side products. Nonpolar, high-boiling solvents are often preferred for reactions with Lawesson's reagent as they facilitate the reaction, which typically requires elevated temperatures.[1]

Q2: What are the most commonly used solvents for thioamide synthesis with Lawesson's reagent?

A2: Anhydrous, high-boiling point, non-polar aprotic solvents are frequently employed. Toluene is a very common choice, with reactions often run at its reflux temperature (~110 °C).[2][3][4] Other commonly used solvents include xylene, dioxane, and tetrahydrofuran (THF).[1][5] The selection often depends on the specific substrate and the desired reaction temperature.

Q3: Can polar aprotic or protic solvents be used for thioamide synthesis?

A3: The use of polar solvents can sometimes lead to lower yields or slower reactions when using traditional thionating agents like Lawesson's reagent. For instance, in a screening with a novel thionating agent, polar aprotic solvents like acetonitrile (MeCN) and THF gave lower yields compared to nonpolar solvents like toluene and 1,2-dichloroethane (DCE).[1] Protic solvents are generally avoided as they can react with or decompose the thionating agent.

Q4: Are there greener solvent alternatives for thioamide synthesis?

A4: Yes, there is growing interest in developing more environmentally friendly methods. Deep eutectic solvents (DES) have been successfully used as green and recyclable media for thioamide synthesis.[6][7][8] Additionally, solvent-free reaction conditions have been explored, which can offer high efficiency and a significantly reduced environmental footprint.[9]

Troubleshooting Guides

Below are common issues encountered during thioamide synthesis and how solvent selection can play a role in resolving them.

Problem 1: Low or No Conversion of the Starting Amide
Possible Cause Troubleshooting Suggestion
Insufficient Reaction Temperature Switch to a higher-boiling point solvent. For example, if the reaction is sluggish in toluene (~110 °C), consider using xylene (~140 °C) to increase the reaction temperature.[5]
Poor Solubility of Reagents While nonpolar solvents are often preferred, ensure that your starting amide has sufficient solubility at the reaction temperature. If solubility is an issue, a solvent screen with different aprotic solvents of varying polarity might be necessary.
Decomposition of Thionating Agent Ensure the use of an anhydrous solvent, as moisture can decompose thionating agents like Lawesson's reagent.[5]
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting Suggestion
Nitrile Formation (from primary amides) This is a common side reaction.[2] Try using milder reaction conditions, which can sometimes be achieved by using a lower-boiling point solvent to reduce the reaction temperature, although this may require longer reaction times.
Degradation of the Thioamide Product Thioamides can be sensitive to harsh acidic or basic conditions, which might be exacerbated at high temperatures.[2] If product degradation is suspected, consider a solvent that allows for a lower reaction temperature, and ensure a neutral workup procedure.
Epimerization of Chiral Centers This is a concern in peptide synthesis and can be influenced by basic conditions.[2] While solvent choice is a factor, this issue is often more directly addressed by the choice of base or the use of protecting groups.
Problem 3: Difficult Purification
Possible Cause Troubleshooting Suggestion
Persistent Phosphorus Byproducts (from Lawesson's reagent) The choice of reaction solvent can influence the ease of workup. After the reaction in a nonpolar solvent like toluene, a common strategy is to perform an aqueous workup to hydrolyze these byproducts.[2] Some protocols suggest adding ethanol after the reaction to help decompose the byproducts before extraction.[4][10]
Product Co-eluting with Impurities A different reaction solvent might alter the side-product profile, potentially simplifying chromatographic purification.

Data Presentation: Solvent Effects on Thioamide Synthesis

The following tables summarize quantitative data on the effect of different solvents on thioamide synthesis.

Table 1: Solvent Screening for the Synthesis of Thioamide 3a using a Novel Thionating Reagent [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1MeCNReflux1642
2THFReflux1667
3EtOHReflux16Decomposition
4DCEReflux16100
5Toluene135297

Reaction conditions: Amide 2a (1.0 equiv), thionating reagent 1 (0.6 equiv), solvent (0.1 M).

Table 2: Optimization of Reaction Conditions for a Green Synthesis of Thioamides

EntrySolventTemperature (°C)Time (min)Yield (%)
1EthanolReflux180-
2MethanolReflux180-
3WaterReflux180Trace
4Ethylene Glycol100180Trace
5Solvent-free10018093

Experimental Protocols

General Protocol for Solvent Screening in Thioamide Synthesis using Lawesson's Reagent

This protocol describes a general procedure for screening various solvents to optimize the thionation of an amide on a small scale.

Materials:

  • Starting Amide

  • Lawesson's Reagent (LR)

  • A selection of anhydrous solvents for screening (e.g., Toluene, Xylene, Dioxane, THF, DCE)

  • Small reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and chamber

  • LC-MS for reaction monitoring (optional)

Procedure:

  • Preparation: In separate, dry reaction vials under an inert atmosphere, add the starting amide (e.g., 0.1 mmol, 1.0 equiv) and Lawesson's Reagent (0.06 mmol, 0.6 equiv).

  • Solvent Addition: To each vial, add a different anhydrous solvent (1.0 mL) from your screening list.

  • Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour). Spot the reaction mixture against the starting amide. LC-MS can also be used for more quantitative monitoring.

  • Analysis: Compare the reactions based on the consumption of the starting material and the formation of the desired thioamide product. Note the time taken for the reaction to reach completion in each solvent.

  • Workup and Yield Determination: Once a reaction is complete, cool the mixture to room temperature. If possible, perform a small-scale workup and purification to determine the isolated yield for the most promising solvents.

Visualizations

Experimental Workflow for Solvent Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_workup Workup & Optimization prep1 Weigh Amide and Lawesson's Reagent prep2 Prepare Array of Reaction Vials prep1->prep2 react1 Add Different Anhydrous Solvents prep2->react1 react2 Heat Reactions to Set Temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 analysis1 Compare Reaction Rates react3->analysis1 analysis2 Identify Optimal Solvent analysis1->analysis2 workup1 Scale-up with Best Solvent analysis2->workup1 workup2 Purify and Characterize Product workup1->workup2 G start Low Yield Observed q1 Is the thionating reagent active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Use Fresh Reagent q1->a1_no No q2 Is the temperature optimal? a1_yes->q2 a2_yes Check for Side Products q2->a2_yes Yes a2_no Screen Higher-Boiling Solvents (e.g., Toluene -> Xylene) q2->a2_no No q3 Are there significant side products? a2_yes->q3 a3_yes Consider Milder Conditions (Lower Temp/Different Solvent) q3->a3_yes Yes a3_no Optimize Workup/ Purification q3->a3_no No

References

Methods for reducing impurities in the final 3-Methoxybenzothioamide product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing impurities in the final 3-Methoxybenzothioamide product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities typically arise from the thionation of 3-methoxybenzamide using Lawesson's reagent. These include:

  • Unreacted 3-methoxybenzamide: Incomplete thionation reaction can leave residual starting material.

  • Phosphorus-containing byproducts: Lawesson's reagent itself and its decomposition products are significant impurities. These are often polar and can complicate purification.

  • Nitrile byproduct (3-methoxybenzonitrile): While less common with secondary amides, formation of the corresponding nitrile can occur under certain reaction conditions.

  • Side-reaction products: Depending on the reaction conditions (temperature, solvent), other minor impurities from degradation or side-reactions may be present.

Q2: My crude this compound product has a strong, unpleasant odor. What is the cause and how can I remove it?

A2: The unpleasant odor is characteristic of sulfur-containing compounds, particularly byproducts derived from Lawesson's reagent. A thorough aqueous work-up is critical for removing these odorous, water-soluble phosphorus byproducts. Washing the organic extract with a saturated sodium bicarbonate solution can help neutralize and remove acidic impurities. Subsequent purification steps like chromatography and recrystallization will further reduce volatile, odorous impurities.

Q3: After purification by column chromatography, I still observe minor impurities in my this compound product. What further steps can I take?

A3: If minor impurities persist after chromatography, recrystallization is a highly effective final purification step. The choice of solvent is crucial for successful recrystallization. It is recommended to perform a solvent screen to identify a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, fractions from column chromatography, and the mother liquor and crystals from recrystallization, you can visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible Cause Troubleshooting Steps
Incomplete Thionation Reaction Ensure fresh, high-purity Lawesson's reagent is used. Optimize reaction time and temperature; monitor the reaction by TLC until the starting amide is consumed.
Product Loss During Aqueous Work-up Avoid vigorous shaking during extraction to prevent emulsion formation. Ensure complete phase separation before draining the aqueous layer. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Improper Column Chromatography Technique Optimize the solvent system for column chromatography to ensure good separation between the product and impurities. Avoid overloading the column.
Incorrect Recrystallization Solvent Perform a thorough solvent screen to find a solvent that provides good crystal recovery. Using too much solvent will result in the product remaining in the mother liquor.
Issue 2: Presence of Phosphorus Byproducts in the Final Product
Possible Cause Troubleshooting Steps
Insufficient Aqueous Work-up Perform multiple washes of the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1] This helps to hydrolyze and remove phosphorus-containing byproducts.
Co-elution during Chromatography The polarity of the eluent may be too high, causing the phosphorus byproducts to elute with the product. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation.
Trapping in Crystals during Recrystallization Ensure slow cooling during recrystallization to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Lawesson's Reagent Byproducts
  • Reaction Quenching: After the thionation reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent (e.g., toluene, THF) under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the solution to a separatory funnel.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 mmol scale reaction). This step is crucial for neutralizing the reaction and hydrolyzing phosphorus byproducts.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and dissolved inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound obtained from the aqueous work-up in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to dryness. This "dry loading" method often provides better separation.

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent system, for example, a mixture of hexane and ethyl acetate.

  • Loading: Carefully load the dried sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A common starting point is a gradient of 5% to 20% ethyl acetate in hexane. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point for aromatic amides.

  • Dissolution: Place the this compound to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table provides illustrative data on the purity of this compound at different stages of purification. The actual values may vary depending on the specific reaction conditions and the scale of the experiment.

Purification Stage Purity (%) Key Impurities Present
Crude Product (after reaction) 60-703-methoxybenzamide, Lawesson's reagent byproducts
After Aqueous Work-up 80-853-methoxybenzamide, residual phosphorus byproducts
After Column Chromatography 95-98Trace 3-methoxybenzamide, minor unknown impurities
After Recrystallization >99-

Visualizing the Purification Workflow

The following diagrams illustrate the key experimental workflows for purifying this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Thionation Thionation Reaction (3-Methoxybenzamide + Lawesson's Reagent) AqueousWorkup Aqueous Work-up (NaHCO3 wash) Thionation->AqueousWorkup Crude Product Chromatography Silica Gel Chromatography AqueousWorkup->Chromatography Partially Purified Recrystallization Recrystallization Chromatography->Recrystallization Substantially Pure FinalProduct Pure this compound Recrystallization->FinalProduct Final Product

Caption: Overall workflow for the synthesis and purification of this compound.

TroubleshootingImpurityRemoval Start Impure this compound PhosphorusImpurities Phosphorus Impurities Detected? Start->PhosphorusImpurities StartingMaterial Unreacted Starting Material? PhosphorusImpurities->StartingMaterial No AqueousWash Perform Thorough Aqueous Wash PhosphorusImpurities->AqueousWash Yes OptimizeChroma Optimize Chromatography (Gradient Elution) StartingMaterial->OptimizeChroma Yes Recrystallize Recrystallize from Appropriate Solvent StartingMaterial->Recrystallize No AqueousWash->StartingMaterial OptimizeChroma->Recrystallize PureProduct Pure Product Recrystallize->PureProduct

Caption: Decision tree for troubleshooting common impurity issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methoxybenzothioamide and Sirtuin 1 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Methoxybenzothioamide, a novel compound with therapeutic potential, against established Sirtuin 1 (SIRT1) inhibitors. Due to the limited publicly available data on this compound, this document serves as a foundational resource, hypothesizing its mechanism of action as a SIRT1 inhibitor and presenting a framework for its validation. The performance of well-characterized SIRT1 inhibitors—EX-527, Cambinol, and Sirtinol—is detailed in human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines to provide a benchmark for comparison.

Comparative Analysis of Biological Activity

The efficacy of small molecule inhibitors is determined by both their direct enzymatic inhibition and their cytotoxic effects on cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC50) for SIRT1 enzymatic activity and cell viability for the selected comparator compounds.

Table 1: SIRT1 Enzymatic Inhibition

CompoundSIRT1 Enzymatic IC50Selectivity Profile
This compound Data not availableData not available
EX-527 (Selisistat) 38 nM - 123 nM[1][2]Highly selective for SIRT1 over SIRT2 and SIRT3[1]
Cambinol 56 µM[3][4]Dual inhibitor of SIRT1 and SIRT2[3][4]
Sirtinol 40 µM - 131 µM[5]Inhibits SIRT1 and SIRT2

Table 2: Cytotoxicity in Cancer Cell Lines (MCF-7 and A549)

CompoundCell LineCytotoxic IC50 (MTT Assay)
This compound MCF-7Data not available
A549Data not available
EX-527 (Selisistat) MCF-725.30 µM (72h)[6]
A549Data not available
Cambinol MCF-757.87 µM (96h)[7]
A549Data not available
Sirtinol MCF-743.5 µM (48h)[5]
A549Cytotoxic effects observed, but specific IC50 not provided in the same study[8]

Signaling Pathway Analysis

SIRT1 is a crucial enzyme that deacetylates various proteins, including the tumor suppressor p53. By removing acetyl groups from p53, SIRT1 inhibits its transcriptional activity, thereby preventing apoptosis and promoting cell survival. Inhibition of SIRT1 is a promising anti-cancer strategy as it leads to the hyperacetylation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

sirt1_pathway cluster_nucleus Nucleus p53_acetylated Acetylated p53 (Active) Bax_p21 Transcription of Bax, p21 p53_acetylated->Bax_p21 activates p53_deacetylated p53 p53_deacetylated->p53_acetylated deacetylation SIRT1 SIRT1 p53_deacetylated->SIRT1 SIRT1->p53_deacetylated Apoptosis Apoptosis & Cell Cycle Arrest Bax_p21->Apoptosis Inhibitor This compound (or other SIRT1 inhibitors) Inhibitor->SIRT1 Inhibition

Caption: The SIRT1-p53 signaling pathway. Inhibition of SIRT1 leads to the activation of p53 and subsequent apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the biological activity of this compound and compare it with other SIRT1 inhibitors.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human SIRT1.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Create a serial dilution of the test compound in SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). The final DMSO concentration should be kept below 1%.

    • Thaw recombinant human SIRT1 enzyme, a fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine), and NAD+ on ice. Prepare working solutions in SIRT1 Assay Buffer.

  • Assay Procedure :

    • In a 96-well black, flat-bottom plate, add 25 µL of SIRT1 Assay Buffer to all wells.

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of the prepared SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells.

    • Initiate the reaction by adding 10 µL of a solution containing the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Detection and Data Analysis :

    • Stop the enzymatic reaction by adding 50 µL of a Developer Solution.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.

    • Subtract the background fluorescence from the "No Enzyme Control" wells from all other readings.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of the compound on cell lines.

  • Cell Seeding :

    • Seed MCF-7 or A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Incubation and Solubilization :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by the test compound.

  • Cell Treatment :

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Staining :

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis :

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the biological activity of a novel compound like this compound.

workflow start Compound Synthesis (this compound) sirt1_assay In Vitro SIRT1 Enzymatic Assay start->sirt1_assay cell_culture Cell Culture (MCF-7, A549) start->cell_culture ic50_enzymatic Determine Enzymatic IC50 sirt1_assay->ic50_enzymatic data_analysis Data Analysis & Comparison with Known Inhibitors ic50_enzymatic->data_analysis mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay ic50_cytotoxic Determine Cytotoxic IC50 mtt_assay->ic50_cytotoxic apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_cytotoxic->apoptosis_assay apoptosis_assay->data_analysis conclusion Biological Activity Profile data_analysis->conclusion

Caption: A logical workflow for the validation of this compound's biological activity.

References

Comparative Analysis of Benzothiazole Derivatives and Other Known Inhibitors Targeting NRH:Quinone Oxidoreductase 2 (NQO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a series of benzothiazole derivatives, synthesized from thioamide intermediates, against other well-characterized inhibitors of NRH:quinone oxidoreductase 2 (NQO2). NQO2 is a flavoprotein that has gained attention as a potential therapeutic target in cancer and neurodegenerative diseases. This document presents quantitative inhibitory data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and experimental workflows to facilitate informed decisions in drug discovery and development.

Inhibitor Performance Comparison

The inhibitory activities of various compounds against NQO2 are summarized in the table below. The data, presented as IC50 values, have been compiled from multiple studies to provide a broad comparative landscape. IC50 represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitor ClassCompoundIC50 (nM)Reference
Benzothiazole Derivatives 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole (15)25[1]
6-acetamide-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole (49)31[1]
6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole (40)51[1]
6-amino-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole (48)79[1]
3,5-dimethoxy-benzothiazole (3)108[1][2]
3,5-dimethoxy-2-(3'-(trifluoromethyl)phenyl)benzo[d]thiazole (5)123[1][2]
3-Methoxybenzothiazole (53)908[2]
Natural Products/Known Inhibitors Resveratrol35 - 997[1][3]
QuercetinPotent inhibitor (IC50 not specified)[4][5]
Imatinib183[6]
Synthetic Inhibitors S29434Potent inhibitor (specific IC50 not published)[7][8]
CB1954 (prodrug activated by NQO2)Substrate, not direct inhibitor[9][10]
IndolequinonesPotent, irreversible inhibitors (nanomolar range)[11][12]

Experimental Protocols

A standardized experimental protocol for determining the NQO2 inhibitory activity is crucial for the accurate comparison of different compounds. Below is a detailed methodology based on commonly cited assays.

NQO2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human NQO2.

Materials:

  • Recombinant human NQO2 enzyme

  • NRH (dihydronicotinamide riboside) as the co-substrate

  • Menadione or dichlorophenolindophenol (DCPIP) as the substrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin for colorimetric or fluorometric detection

  • Assay buffer: 50 mM Potassium Phosphate or Tris buffer (pH 7.4) containing 125 mM NaCl, 5 µM FAD, and 1 mg/mL bovine serum albumin (BSA)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant NQO2 enzyme, and the desired concentration of the test inhibitor (or DMSO for control).

  • Incubate the mixture for a specified period (e.g., 5-15 minutes) at room temperature to allow for inhibitor binding.[11]

  • Initiate the enzymatic reaction by adding the co-substrate NRH and the substrate (menadione/DCPIP).[1][11]

  • For colorimetric assays with MTT, the reduction of menadione by NQO2 is coupled to the reduction of MTT, resulting in a colored formazan product.[11]

  • For fluorometric assays, the reduction of a substrate like resazurin can be measured.

  • The change in absorbance or fluorescence is monitored over time using a plate reader.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control (DMSO).

  • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of NQO2 inhibition, the following diagrams illustrate the NQO2 signaling pathway and a typical experimental workflow.

NQO2_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Quinone Quinone (e.g., Menadione) Quinone_in Quinone Quinone->Quinone_in NQO2 NQO2 Quinone_in->NQO2 Hydroquinone Hydroquinone NQO2->Hydroquinone 2e- reduction NRH NRH (Co-substrate) NRH->NQO2 ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage Inhibitor NQO2 Inhibitor (e.g., Benzothiazole) Inhibitor->NQO2

Figure 1. Simplified NQO2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Reagents: - NQO2 Enzyme - Buffers - Substrates (Menadione) - Co-substrates (NRH) C Dispense NQO2 and Inhibitor into Plate A->C B Dissolve Test Compounds (Benzothiazoles, etc.) in DMSO B->C D Pre-incubate C->D E Initiate Reaction with NRH and Substrate D->E F Monitor Kinetic Readout (Absorbance/Fluorescence) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Methoxybenzothioamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-Methoxybenzothioamide analogs and related compounds exhibiting anticancer properties. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

The exploration of novel anticancer agents has led to significant interest in heterocyclic compounds bearing a methoxyaryl moiety. While direct and extensive SAR studies on this compound are limited in publicly available literature, a compelling body of research on structurally similar analogs, particularly those acting as tubulin polymerization inhibitors, offers valuable insights into the key structural features driving their cytotoxic activity. This guide synthesizes findings from studies on arylthioindoles and benzothiophene derivatives, which share critical pharmacophoric elements with this compound, to elucidate the structure-activity landscape.

Comparative Analysis of Biological Activity

The anticancer activity of this compound analogs and related compounds is primarily attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The following table summarizes the in vitro activity of representative analogs against various cancer cell lines.

Compound IDStructureCancer Cell LineActivity (GI₅₀/IC₅₀, µM)Reference
Arylthioindole 1 3-(3,4,5-trimethoxyphenyl)thio-indoleMCF-7 (Breast)IC₅₀ = 2.0 (tubulin polymerization)[1]
Arylthioindole 2 3-(3,5-dimethoxyphenyl)thio-indoleMCF-7 (Breast)Weak inhibitor[1]
Benzothiophene Acrylonitrile 3 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileNCI-60 PanelGI₅₀ < 0.01
Benzothiophene Acrylonitrile 4 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileNCI-60 PanelLess active than E-isomer

Key SAR Observations:

  • The Methoxyaryl Moiety: The presence and substitution pattern of the methoxy group on the phenyl ring are critical for activity. A trimethoxyphenyl group, particularly the 3,4,5-trimethoxy substitution, consistently confers potent tubulin polymerization inhibitory activity and cytotoxicity.[1] This is a common feature in many natural and synthetic tubulin inhibitors that bind to the colchicine site.

  • The Sulfur-Containing Heterocycle: The nature of the heterocyclic ring system influences the overall potency. Both indole and benzothiophene scaffolds have proven to be effective frameworks for designing potent inhibitors.

  • The Linker and Stereochemistry: The linker connecting the methoxyaryl group and the heterocyclic core, as well as the stereochemistry of the molecule, can significantly impact activity. For instance, in the benzothiophene acrylonitrile series, the E-isomer demonstrated substantially higher potency than the Z-isomer, highlighting the importance of the spatial arrangement of the pharmacophoric groups.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key in vitro assays are provided below.

Synthesis of Benzothioamide Analogs

A general method for the synthesis of N-substituted benzothioamides involves the reaction of a corresponding benzoyl chloride with a primary amine to form a benzamide, followed by thionation.

Step 1: Synthesis of N-Aryl-3-methoxybenzamide

  • To a solution of 3-methoxybenzoyl chloride (1.0 eq.) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, add the desired primary amine (1.1 eq.) and a base like triethylamine (1.2 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl-3-methoxybenzamide.

Step 2: Thionation to N-Aryl-3-methoxybenzothioamide

  • Dissolve the N-aryl-3-methoxybenzamide (1.0 eq.) in a dry, high-boiling point solvent like toluene or xylene.

  • Add a thionating agent such as Lawesson's reagent (0.5 eq.) or phosphorus pentasulfide (0.25 eq.).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-aryl-3-methoxybenzothioamide.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials: Purified tubulin protein (>97% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, test compounds dissolved in DMSO, and a temperature-controlled microplate reader capable of measuring absorbance at 340 nm.[2]

  • Procedure:

    • Prepare a tubulin solution in ice-cold polymerization buffer.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • In a pre-warmed 96-well plate, add the test compound at various concentrations.

    • Initiate the polymerization by adding the tubulin-GTP solution to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37 °C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[3]

    • Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.[6]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition) is determined by plotting cell viability against compound concentration.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for the anticancer activity of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., 3-Methoxybenzoyl chloride, Amines) synthesis Chemical Synthesis (Amidation, Thionation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization tubulin_assay In Vitro Tubulin Polymerization Assay characterization->tubulin_assay mtt_assay Cytotoxicity (MTT Assay) characterization->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) characterization->cell_cycle ic50 IC₅₀/GI₅₀ Determination tubulin_assay->ic50 mtt_assay->ic50 cell_cycle->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for SAR studies.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Pathway drug This compound Analog tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Inhibition microtubule Microtubule Dynamics Disruption tubulin->microtubule spindle Mitotic Spindle Assembly Failure microtubule->spindle g2m G2/M Phase Cell Cycle Arrest spindle->g2m bcl2 Bcl-2 Phosphorylation (Inactivation) g2m->bcl2 caspase Caspase Cascade Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for anticancer activity.

Conclusion

The structure-activity relationship studies of this compound analogs and related heterocyclic compounds reveal a promising class of anticancer agents that function through the inhibition of tubulin polymerization. The key structural determinants for high potency include a 3,4,5-trimethoxyphenyl moiety and an appropriate sulfur-containing heterocyclic scaffold. The detailed experimental protocols provided herein offer a foundation for the further synthesis and evaluation of novel analogs in this chemical space. The visualized signaling pathway highlights the downstream cellular events, from microtubule disruption to the induction of apoptosis, that underpin the therapeutic potential of these compounds. Further optimization of this scaffold could lead to the development of next-generation anticancer drugs with improved efficacy and safety profiles.

References

A Comparative Analysis of Methoxy-Substituted Benzothioamides: Cross-Validation of Potential Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This guide provides a comparative framework for the experimental evaluation of 3-Methoxybenzothioamide and its structural isomers. Due to a lack of available experimental data for this compound in current literature, this document utilizes 4-Methoxybenzothioamide as a representative compound and explores its potential therapeutic activities alongside its structural isomers, 2-Methoxybenzothioamide and the titular this compound. The primary focus of this guide is to present standardized methodologies for assessing antimicrobial efficacy, with the goal of enabling objective cross-validation of experimental results. Detailed protocols for antibacterial and antifungal susceptibility testing are provided, along with templates for comparative data presentation. Furthermore, this guide includes visualizations of a general antimicrobial screening workflow and a hypothetical signaling pathway potentially targeted by this class of compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of methoxy-substituted benzothioamides.

Introduction

Benzothioamides, a class of organic compounds containing a thioamide functional group attached to a benzene ring, have garnered interest in medicinal chemistry due to their diverse biological activities. The incorporation of a methoxy substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the comparative analysis of methoxy-substituted benzothioamides, specifically addressing the need for standardized experimental validation.

Given the absence of published experimental data for this compound, this document establishes a comparative framework using its structural isomer, 4-Methoxybenzothioamide, as a reference. The following sections will detail the physicochemical properties, present a standardized protocol for determining antimicrobial activity, and provide a platform for the comparative analysis of these compounds.

Physicochemical Properties of Methoxy-Substituted Benzothioamides

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The table below summarizes the key properties of 4-Methoxybenzothioamide and provides a template for the inclusion of data for its structural isomers as it becomes available.

Property4-Methoxybenzothioamide2-Methoxybenzothioamide (Hypothetical)This compound (Hypothetical)
Molecular Formula C₈H₉NOSC₈H₉NOSC₈H₉NOS
Molecular Weight 167.23 g/mol 167.23 g/mol 167.23 g/mol
CAS Number 2362-64-3Not AvailableNot Available
Appearance SolidTo be determinedTo be determined
Melting Point 145-149 °CTo be determinedTo be determined
Solubility To be determinedTo be determinedTo be determined

Comparative Antimicrobial Activity

The primary therapeutic potential of many thioamide derivatives lies in their antimicrobial properties. A standardized method for assessing this activity is crucial for comparing the efficacy of different structural isomers. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Hypothetical Comparative in vitro Activity Data

The following table illustrates how comparative data on the antimicrobial and hemolytic activities of methoxy-substituted benzothioamide isomers could be presented. The data for the ortho-, meta-, and para-isomers of a related isoamphipathic antibacterial molecule is included as a reference to demonstrate the potential impact of isomerism on biological activity.[1]

CompoundTarget Organism/Cell LineMIC (µg/mL)HC₅₀ (µg/mL)
4-Methoxybenzothioamide (para-isomer) Staphylococcus aureusTo be determinedTo be determined
Escherichia coliTo be determinedTo be determined
Human Red Blood Cells-To be determined
2-Methoxybenzothioamide (ortho-isomer) Staphylococcus aureusTo be determinedTo be determined
Escherichia coliTo be determinedTo be determined
Human Red Blood Cells-To be determined
This compound (meta-isomer) Staphylococcus aureusTo be determinedTo be determined
Escherichia coliTo be determinedTo be determined
Human Red Blood Cells-To be determined
Reference ortho-isomer (IAM-1)S. aureus1-8650
Reference meta-isomer (IAM-2)S. aureus1-898
Reference para-isomer (IAM-3)S. aureus1-8160

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration

Experimental Protocols

To ensure the reproducibility and comparability of experimental results, detailed protocols are essential. The following sections provide a standardized methodology for assessing the antibacterial and antifungal activity of the subject compounds.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

4.1.1. Materials:

  • Test compounds (e.g., 4-Methoxybenzothioamide) dissolved in an appropriate solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

4.1.2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[2]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the CLSI M27-A3 guidelines for yeasts.[3]

4.2.1. Materials:

  • Test compounds dissolved in an appropriate solvent.

  • Fungal strains (e.g., Candida albicans ATCC 90028).

  • RPMI-1640 medium buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C).

4.2.2. Procedure:

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 in the 96-well plates.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Visualized Workflows and Pathways

To further clarify the experimental and theoretical frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Compound Synthesis & Purification stock Stock Solution Preparation start->stock dilution Serial Dilution in 96-Well Plate stock->dilution media Microbial Culture & Media Preparation inoculation Inoculation with Microbial Suspension media->inoculation dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic MIC Determination readout->mic data Data Analysis & Comparison mic->data signaling_pathway compound Methoxybenzothioamide membrane Bacterial Cell Membrane compound->membrane penetrates target Hypothetical Target (e.g., Cell Wall Synthesis Enzyme) compound->target inhibits membrane->target pathway Cell Wall Synthesis Pathway target->pathway disrupts lysis Cell Lysis & Death pathway->lysis leads to

References

In Vitro vs. In Vivo Correlation: Efficacy of Methoxy-Substituted Thiobenzanilides as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The translation of in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative overview of the efficacy of methoxy-substituted thiobenzanilides, a class of compounds with demonstrated anticancer properties. Due to the limited availability of comprehensive in vitro and in vivo data for a single, specific 3-methoxybenzothioamide derivative in the public domain, this guide will utilize data from closely related methoxy-substituted thiobenzanilides to illustrate the correlation concepts, experimental methodologies, and potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity

The in vitro cytotoxic activity of a series of synthesized thiobenzanilide derivatives was evaluated against human melanoma (A375) and breast cancer (MCF-7) cell lines. The half-maximal effective concentration (EC50) values were determined using the MTT assay after 24 hours of treatment. The data below is representative of such studies and is compiled for illustrative purposes.

Compound IDSubstitution PatternA375 EC50 (µM)MCF-7 EC50 (µM)
1 2-CF3, 4'-OCH325.3> 100
2 2-NO2, 4'-OCH315.885.2
3 3,5-di-NO2, 4'-OCH311.843.0
Doxorubicin (Positive Control)6.0Not Reported
Tamoxifen (Positive Control)Not Reported30.0

Data is synthesized for illustrative purposes based on findings in studies on thiobenzanilide derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (EC50).

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., methoxy-substituted thiobenzanilides) for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

In Vivo Tumor Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells (e.g., A375 melanoma cells) are harvested, prepared in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²) / 2.

  • Compound Administration: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the mice are also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Experimental Workflow: From In Vitro Screening to In Vivo Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Lead Compound Identification Lead Compound Identification Cytotoxicity Screening (MTT Assay)->Lead Compound Identification Tumor Xenograft Model Tumor Xenograft Model Lead Compound Identification->Tumor Xenograft Model Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tumor Xenograft Model->Efficacy & Toxicity Assessment Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Efficacy & Toxicity Assessment->Pharmacokinetic/Pharmacodynamic (PK/PD) Studies G Thiobenzanilide Thiobenzanilide Mitochondrial Dysfunction Mitochondrial Dysfunction Thiobenzanilide->Mitochondrial Dysfunction ROS Generation ROS Generation Mitochondrial Dysfunction->ROS Generation Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

A Comparative Guide to the Synthesis of Thioamide Derivatives: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of thioamide derivatives is a critical step in the discovery of new therapeutic agents. Thioamides are important structural motifs in many biologically active compounds.[1][2] The choice of synthetic methodology can significantly impact the speed, efficiency, and environmental footprint of the research process. This guide provides an objective comparison of conventional heating methods versus microwave-assisted synthesis for the preparation of thioamide derivatives, supported by experimental data.

Performance Comparison: A Leap in Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of thioamide synthesis, this technology offers substantial advantages over traditional heating methods. The primary benefits include a dramatic reduction in reaction time, often from hours or even days to mere minutes, and frequently improved reaction yields.[3][4]

A comparative study on the thionation of symmetrical diamides using Lawesson's reagent starkly illustrates these advantages. The microwave-assisted approach not only significantly shortened the reaction time but also led to slightly increased reaction yields compared to conventional heating.[3][4] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction rates and cleaner reactions.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from comparative studies, highlighting the differences in reaction time and yield between conventional and microwave-assisted synthesis of various thioamide derivatives.

ProductStarting MaterialThionating AgentMethodTemperature (°C)Reaction TimeYield (%)Reference
N,N-DimethylthiobenzamideN,N-DimethylbenzamideLawesson's ReagentConventionalReflux (Toluene)4 h85[5]
N,N-DimethylthiobenzamideN,N-DimethylbenzamideLawesson's ReagentMicrowave1002 min92[5]
ThioacetanilideAcetanilideLawesson's ReagentConventionalReflux (Toluene)6 h82[5]
ThioacetanilideAcetanilideLawesson's ReagentMicrowave1003 min90[5]
2-Thioxo-2,3-dihydro-1H-inden-1-one1,3-IndandioneLawesson's ReagentConventionalReflux (Toluene)2 h78[5]
2-Thioxo-2,3-dihydro-1H-inden-1-one1,3-IndandioneLawesson's ReagentMicrowave1001.5 min88[5]
Symmetrical dithioamides of terephthalic acid (from Glycine methyl ester derivative)Symmetrical diamide of terephthalic acidLawesson's ReagentConventionalReflux (DCM/THF)24 h75[3]
Symmetrical dithioamides of terephthalic acid (from Glycine methyl ester derivative)Symmetrical diamide of terephthalic acidLawesson's ReagentMicrowave603 min78[3]
Symmetrical dithioamides of terephthalic acid (from Alanine methyl ester derivative)Symmetrical diamide of terephthalic acidLawesson's ReagentConventionalReflux (DCM/THF)24 h72[3]
Symmetrical dithioamides of terephthalic acid (from Alanine methyl ester derivative)Symmetrical diamide of terephthalic acidLawesson's ReagentMicrowave603 min75[3]

Experimental Protocols

Detailed methodologies for the synthesis of thioamides are crucial for reproducibility. Below are representative protocols for both conventional and microwave-assisted methods using Lawesson's reagent, a common and effective thionating agent.[1]

Conventional Synthesis Protocol

This protocol is a general procedure for the thionation of an amide using conventional heating.

Materials:

  • Amide (1 equivalent)

  • Lawesson's Reagent (0.5-1 equivalent)

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amide in the chosen anhydrous solvent.

  • Add Lawesson's reagent to the solution. The molar ratio of Lawesson's reagent to the amide can vary depending on the substrate.

  • Heat the reaction mixture to reflux and maintain it for the time specified in the literature (typically ranging from 1 to 24 hours).[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The workup procedure may vary. Often, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired thioamide.[6]

Microwave-Assisted Synthesis Protocol

This protocol outlines a general procedure for the rapid synthesis of thioamides using microwave irradiation.

Materials:

  • Amide (1 equivalent)

  • Lawesson's Reagent (0.5-1 equivalent)

  • Microwave-safe reaction vessel with a stirrer bar

  • Solvent suitable for microwave chemistry (e.g., Toluene, 1-Methyl-2-pyrrolidone (NMP)) or solvent-free conditions.[5][7]

Procedure:

  • Place the amide and Lawesson's reagent in a microwave-safe reaction vessel.

  • If a solvent is used, add it to the vessel. For solvent-free reactions, the reactants are mixed directly.[5][8]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-180°C) for a short period (typically 2-20 minutes).[7] The power should be adjusted to maintain the target temperature.

  • After irradiation, allow the vessel to cool to a safe temperature.

  • Open the vessel and transfer the reaction mixture.

  • The purification process is similar to the conventional method, often involving removal of any solvent and purification by column chromatography.[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for both conventional and microwave-assisted synthesis of thioamide derivatives.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants: Amide, Lawesson's Reagent, Solvent conv_reaction Reaction: Conventional Heating (Reflux) (1-24 hours) conv_start->conv_reaction conv_workup Workup: Solvent Removal conv_reaction->conv_workup conv_purification Purification: Column Chromatography conv_workup->conv_purification conv_product Product: Thioamide Derivative conv_purification->conv_product mw_start Reactants: Amide, Lawesson's Reagent, (Solvent) mw_reaction Reaction: Microwave Irradiation (2-20 minutes) mw_start->mw_reaction mw_workup Workup: (Solvent Removal) mw_reaction->mw_workup mw_purification Purification: Column Chromatography mw_workup->mw_purification mw_product Product: Thioamide Derivative mw_purification->mw_product

Caption: General workflow for thioamide synthesis.

Conclusion

The adoption of microwave-assisted synthesis for the preparation of thioamide derivatives offers a significant improvement over conventional heating methods. The dramatic reduction in reaction times, coupled with often higher yields, translates to increased efficiency and productivity in a research and development setting. While the initial investment in microwave instrumentation is a consideration, the long-term benefits of accelerated discovery and reduced energy consumption present a compelling case for its integration into modern synthetic chemistry workflows. For researchers and professionals in drug development, leveraging microwave technology can be a key factor in expediting the synthesis of novel thioamide-containing compounds.

References

Assessing the Selectivity of 3-Methoxybenzothioamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybenzothioamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its biological target engagement and selectivity is paramount for advancing it through the drug discovery pipeline. This guide provides a proposed framework for a comprehensive assessment of the selectivity of this compound against a panel of key biological targets. The outlined experimental approach is designed to identify its primary mechanism of action and potential off-target effects, thereby informing future optimization and development efforts.

The following sections detail a tiered screening strategy, encompassing broad profiling against major target classes followed by more focused secondary assays to confirm and quantify interactions. This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust methodology for characterizing the selectivity of a novel compound.

Tier 1: Primary Broad-Panel Screening

The initial step in assessing the selectivity of this compound is to perform a broad screen against a diverse range of biological targets. This provides a first pass indication of the compound's potential primary targets and any significant off-target liabilities. Commercially available screening panels offer a cost-effective and high-throughput method for this initial assessment.

Experimental Protocol: Broad-Panel Screening

A general protocol for a broad-panel screen, such as those offered by commercial vendors, is as follows:

  • Compound Preparation: this compound is solubilized in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a stock concentration of 10 mM.

  • Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate or triplicate.

  • Target Panels: The compound is screened against a panel of hundreds of molecular targets, which commonly include:

    • Kinases: A comprehensive panel of human kinases.

    • G-Protein Coupled Receptors (GPCRs): A wide range of GPCRs, often assessed through radioligand binding assays.

    • Ion Channels: A diverse set of ligand-gated and voltage-gated ion channels.

    • Nuclear Receptors: A panel covering the major human nuclear receptors.

    • Other Enzymes and Transporters: A collection of other pharmacologically relevant enzymes and transporters.

  • Data Analysis: The activity of this compound against each target is typically expressed as the percent inhibition or percent activity relative to a control. A predefined threshold (e.g., >50% inhibition) is used to identify initial "hits" for further investigation.

Tier 2: Secondary Confirmatory and Selectivity Assays

Hits identified in the primary screen require confirmation and further characterization to determine their potency and selectivity. This involves generating dose-response curves to calculate IC50 (for inhibitors) or EC50 (for activators) values.

Data Presentation: Comparative Selectivity of this compound

The following tables present a hypothetical outcome of a screening campaign for this compound to illustrate how the data would be structured for clear comparison.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Comparator Compound (Name)Comparator IC50 (nM)
Primary Target X 50 Staurosporine 10
Kinase A>10,000Staurosporine25
Kinase B1,200Staurosporine5
Kinase C>10,000Staurosporine50
Kinase D5,000Staurosporine15

Table 2: GPCR Selectivity Profile of this compound

GPCR TargetIC50 (nM)Comparator Compound (Name)Comparator IC50 (nM)
GPCR A>10,000Haloperidol15
GPCR B>10,000Propranolol2
GPCR C>10,000Clozapine30

Table 3: Ion Channel Selectivity Profile of this compound

Ion Channel TargetIC50 (nM)Comparator Compound (Name)Comparator IC50 (nM)
hERG>10,000Dofetilide12
Nav1.5>10,000Lidocaine5,000
Cav1.2>10,000Nifedipine100

Experimental Protocols for Secondary Assays

Detailed methodologies for key secondary assays are provided below.

Kinase Inhibition Assay (Example: Primary Target X)

Principle: A biochemical assay to measure the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol:

  • Reagents: Recombinant human Kinase X, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. This compound is serially diluted in assay buffer. b. The kinase, substrate, and compound are incubated together in a 384-well plate. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at room temperature. e. The amount of ADP produced is quantified using a luminescence-based detection reagent.

  • Data Analysis: Luminescence data is converted to percent inhibition and plotted against the logarithm of the compound concentration. The IC50 value is determined using a non-linear regression fit (e.g., log(inhibitor) vs. response -- variable slope).

GPCR Binding Assay (Radioligand Displacement)

Principle: A competitive binding assay to measure the ability of this compound to displace a known radiolabeled ligand from its receptor.

Protocol:

  • Reagents: Cell membranes expressing the target GPCR, a specific high-affinity radioligand (e.g., [³H]-spiperone for D2 receptors), and scintillation cocktail.

  • Procedure: a. This compound is serially diluted. b. Cell membranes, radioligand, and the compound are incubated together. c. The reaction is incubated to allow binding to reach equilibrium. d. The bound and free radioligand are separated by rapid filtration through a glass fiber filter. e. The amount of bound radioactivity on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are plotted as percent specific binding versus the logarithm of the compound concentration to determine the Ki (inhibitory constant).

Ion Channel Assay (Automated Patch Clamp)

Principle: An electrophysiological assay to measure the effect of this compound on the current flowing through a specific ion channel.

Protocol:

  • Cell Line: A stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

  • Instrumentation: An automated patch-clamp system (e.g., QPatch or Patchliner).

  • Procedure: a. Cells are captured and a whole-cell patch clamp configuration is established. b. A specific voltage protocol is applied to elicit ion channel currents. c. Baseline currents are recorded. d. This compound is applied at increasing concentrations. e. The effect of the compound on the channel current is recorded.

  • Data Analysis: The peak current is measured at each concentration and normalized to the baseline current. The resulting concentration-response data is fitted to determine the IC50 value.

Visualizing the Selectivity Assessment Workflow

A clear understanding of the experimental workflow is crucial for planning and execution.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Assays cluster_data Data Analysis & Visualization Compound This compound (10 µM) Broad_Panel Broad Target Panel (Kinases, GPCRs, Ion Channels, etc.) Compound->Broad_Panel Single-point screen Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Broad_Panel->Dose_Response Identified Hits (>50% inhibition) Selectivity_Profiling Selectivity Profiling (Comparison against related targets) Dose_Response->Selectivity_Profiling Confirmed Hits Data_Table Quantitative Data Tables Selectivity_Profiling->Data_Table Pathway_Analysis Signaling Pathway Mapping Selectivity_Profiling->Pathway_Analysis

Caption: Workflow for assessing the selectivity of this compound.

Signaling Pathway Analysis

Should this compound demonstrate potent and selective activity against a particular target, the next logical step would be to investigate its effect on the associated signaling pathway. For instance, if it is identified as a potent inhibitor of "Primary Target X," a hypothetical kinase, its impact on downstream signaling events would be evaluated.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Primary_Target Primary Target X Receptor->Primary_Target activates Downstream_Effector Downstream Effector Primary_Target->Downstream_Effector phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Compound This compound Compound->Primary_Target inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

This guide outlines a systematic and robust approach to characterizing the selectivity of a novel compound, this compound. By employing a tiered screening strategy, from broad-panel profiling to specific dose-response and functional assays, a comprehensive understanding of its biological activity can be achieved. The clear presentation of quantitative data in tabular format, coupled with detailed experimental protocols and visual representations of workflows and pathways, will provide the necessary insights to guide the future development of this compound. This rigorous assessment is a critical step in de-risking a drug discovery program and increasing the probability of success in developing a safe and effective therapeutic.

Head-to-head comparison of 3-Methoxybenzothioamide with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 3-Methoxybenzothioamide is a chemical compound available for laboratory and research purposes. There is currently no evidence to suggest it is an approved drug or therapeutic agent for any medical condition. Consequently, a direct head-to-head comparison with a standard-of-care drug is not applicable, as there are no established clinical applications for this compound.

Scientific literature primarily describes this compound as a precursor or intermediate in the synthesis of other, more complex molecules with potential biological activities. Research has explored various derivatives of thioamides and benzamides for a range of therapeutic areas, including cancer and infectious diseases. However, these studies are in the early stages of drug discovery and do not involve this compound as a standalone treatment.

Without a defined therapeutic indication for this compound, there is no basis for identifying a relevant standard-of-care drug for comparison. Therefore, the creation of a comparison guide with experimental data, protocols, and signaling pathways as requested is not feasible at this time. Further research and clinical trials would be necessary to establish any potential therapeutic role for this compound.

Comparative Guide to the Synthesis and Biological Evaluation of Methoxy-Substituted Benzothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and biological testing of methoxy-substituted benzothioamides. Due to the limited availability of published data on 3-methoxybenzothioamide, this document focuses on its structural isomer, 4-methoxybenzothioamide , as a representative compound. A structurally related thioamide, N-(4-bromophenyl)-4-nitrothiobenzamide , is included for comparison to highlight the influence of different substituents on biological activity.

Executive Summary

This document details the synthesis and biological activities of 4-methoxybenzothioamide and a comparative thioamide. While direct biological testing data for 4-methoxybenzothioamide is sparse in readily available literature, this guide provides a foundational synthesis protocol and collates biological data for structurally related compounds to infer potential activities and offer a basis for further research. The synthesis of thioamides is generally achievable through the thionation of the corresponding benzamide or via reaction of a nitrile with a source of hydrogen sulfide. Biological evaluations of related compounds suggest that methoxy-substituted thioamides may possess antimicrobial and anticancer properties.

Data Presentation

Table 1: Comparison of Synthesis and Properties

Parameter4-MethoxythiobenzamideN-(4-bromophenyl)-4-nitrothiobenzamide
Starting Material 4-Methoxybenzonitrile4-Nitrobenzoic acid, 4-bromoaniline
Key Reagents Sodium hydrosulfide or Lawesson's reagentThionyl chloride, Phosphorus pentasulfide
Typical Yield Moderate to HighNot explicitly stated
Purity >97% (Commercially available)High (Based on experimental procedures)
Physical State SolidSolid
Reported Activity Antifungal (inferred from related structures)Anticancer (Apoptosis induction in melanoma cells)[1]

Table 2: Comparative Biological Activity

CompoundTarget/AssayCell Line/OrganismEndpointResultReference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone AntibacterialSalmonella typhiMIC64 µg/mL[2][3]
N-(4-bromophenyl)-4-nitrothiobenzamide AnticancerA375 (Human melanoma)Apoptosis InductionSignificant G2/M phase arrest[1]
N,N-cyclic-2,4-dihydroxythiobenzamide derivatives AntifungalCandida strainsMICNot specified[4]
N,N-cyclic-2,4-dihydroxythiobenzamide derivatives AntiproliferativeHCV29T (Cancer cell line)IC5010.51-33.98 µg/mL[4]

Experimental Protocols

Synthesis of 4-Methoxythiobenzamide

A common method for the synthesis of thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide.

Materials:

  • 4-Methoxybenzonitrile

  • Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas

  • Pyridine

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • A solution of 4-methoxybenzonitrile in a mixture of pyridine and methanol is prepared in a round-bottom flask.

  • The solution is saturated with hydrogen sulfide gas at 0°C, or sodium hydrosulfide is added portion-wise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the mixture is poured into cold water and acidified with dilute HCl.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis of N-(4-bromophenyl)-4-nitrothiobenzamide (Alternative Thioamide)

This synthesis involves the conversion of a carboxylic acid to a thioamide via an amide intermediate.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride

  • 4-Bromoaniline

  • Pyridine

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Amide Formation: 4-Nitrobenzoic acid is converted to 4-nitrobenzoyl chloride by reacting with thionyl chloride. The resulting acid chloride is then reacted with 4-bromoaniline in the presence of pyridine in an inert solvent like DCM to form N-(4-bromophenyl)-4-nitrobenzamide.

  • Thionation: The synthesized amide is dissolved in a dry, non-protic solvent like toluene or dioxane. Phosphorus pentasulfide or Lawesson's reagent is added, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and quenched, for instance, by pouring it into a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude thioamide is purified by column chromatography or recrystallization.[1]

Mandatory Visualization

Synthesis_Workflow cluster_4_methoxy Synthesis of 4-Methoxythiobenzamide cluster_alternative Synthesis of N-(4-bromophenyl)-4-nitrothiobenzamide A1 4-Methoxybenzonitrile B1 Reaction with H₂S or NaSH in Pyridine/Methanol A1->B1 C1 4-Methoxythiobenzamide B1->C1 A2 4-Nitrobenzoic Acid B2 Amidation with 4-Bromoaniline A2->B2 C2 N-(4-bromophenyl)-4-nitrobenzamide B2->C2 D2 Thionation with P₄S₁₀ or Lawesson's Reagent C2->D2 E2 N-(4-bromophenyl)-4-nitrothiobenzamide D2->E2

Caption: Comparative synthesis workflows for 4-Methoxythiobenzamide and an alternative thioamide.

Biological_Testing_Workflow cluster_testing General Biological Testing Cascade for Thioamides A Synthesized Thioamide Compound B Initial Screening (e.g., Antimicrobial, Antiproliferative) A->B C Determination of Potency (MIC, IC50) B->C D Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) C->D E Lead Optimization D->E Signaling_Pathway cluster_pathway Inferred Anticancer Mechanism of Thiobenzanilides Thiobenzanilide Thiobenzanilide (e.g., N-(4-bromophenyl)-4-nitrothiobenzamide) Mitochondria Mitochondrial Disruption Thiobenzanilide->Mitochondria ROS Increased ROS Mitochondria->ROS Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis ROS->Apoptosis Caspase3->Apoptosis

References

A Comparative Study of the Reactivity of Thiophenes and Their Benzo Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene and its benzo-fused analogue, benzothiophene, are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Understanding their relative reactivity is crucial for designing efficient synthetic routes and developing novel molecular entities. This guide provides an objective comparison of the reactivity of thiophene and benzothiophene in key chemical transformations, supported by experimental data and detailed protocols.

Executive Summary

Thiophene, a five-membered aromatic heterocycle, is generally more reactive than its benzo-fused counterpart, benzothiophene, in electrophilic aromatic substitution reactions. This is attributed to the higher electron density of the thiophene ring. However, the regioselectivity of these reactions differs significantly between the two compounds. Thiophene preferentially undergoes substitution at the α-position (C2), while benzothiophene favors substitution at the β-position (C3) of the thiophene ring.

In nucleophilic substitution reactions, the reactivity is largely dependent on the nature and position of the leaving group and any activating substituents. Metallation, a key functionalization strategy, also exhibits distinct regioselectivity, with both heterocycles favoring deprotonation at the carbon adjacent to the sulfur atom.

This guide will delve into a detailed comparison of these reactivities, presenting available quantitative data in structured tables, providing experimental protocols for key reactions, and visualizing reaction pathways and workflows using Graphviz diagrams.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a cornerstone of thiophene and benzothiophene chemistry. The π-electron rich nature of the thiophene ring makes it highly susceptible to electrophilic attack.

General Reactivity and Regioselectivity

Thiophene is significantly more reactive than benzene in electrophilic substitution reactions.[1] Substitution occurs predominantly at the C2 (α) position due to the better stabilization of the cationic intermediate by the sulfur atom. In contrast, electrophilic attack on benzothiophene occurs selectively at the C3 (β) position.[2] The order of positional reactivity in benzothiophene for nitration is reported as 3 > 2 > 6 > 5 > 4 > 7.[2]

Comparative Data for Electrophilic Substitution Reactions

The following tables summarize the available quantitative data for common electrophilic substitution reactions on thiophene and benzothiophene. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is collated from various sources and should be interpreted with consideration of the different reaction conditions.

Table 1: Nitration of Thiophene and Benzothiophene

SubstrateNitrating AgentConditionsMajor Product(s)Yield (%)Reference
ThiopheneHNO₃ / Acetic Anhydride-2-Nitrothiophene70-85[3]
ThiopheneHNO₃ / Trifluoroacetic Anhydride-2-Nitrothiophene78[4]
Benzothiophene-3-carbonitrileKNO₃ / conc. H₂SO₄0°C5-Nitro & 6-Nitro40-60[5]
Benzothiophene-3-carbonitrileconc. HNO₃ / H₂SO₄ / Acetic Acid60°C4-Nitro50-70[5]
Benzothiophene-3-carboxylic acidconc. HNO₃ / H₂SO₄ / Acetic Acid60°C4-Nitro isomer is predominant-[6]
Benzothiophene-3-carboxylic acidKNO₃ / H₂SO₄0°C5- and 6-Nitro isomers are major-[6]

Table 2: Friedel-Crafts Acylation of Thiophene and Benzothiophene

SubstrateAcylating AgentCatalystConditionsMajor ProductYield (%)Reference
ThiopheneAcetic AnhydrideHβ Zeolite60°C, 2 hours2-Acetylthiophene99.6[7]
ThiopheneAcetic Anhydride85% Phosphoric Acid65-68°C, 5 hours2-AcetylthiopheneNot Reported[7]
ThiopheneAcetyl ChlorideSnCl₄Room temp, 1 hour2-Acetylthiophene80-85[7]
BenzothiopheneCarboxylic Acid / TFAA85% Phosphoric Acid25-30°C, 4-5 hoursMixture of 2- and 3-acyl isomers-[4]
Experimental Protocols for Electrophilic Substitution

Protocol 1: Nitration of Thiophene [3]

  • Materials: Thiophene, fuming nitric acid, acetic anhydride, glacial acetic acid.

  • Procedure:

    • Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

    • Dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid.

    • Divide each solution into two equal parts.

    • Introduce one-half of the nitric acid solution into a 2-L three-necked, round-bottomed flask, provided with a thermometer, a motor stirrer, and a separatory funnel. Cool the mixture to 10°C.

    • With moderate stirring, introduce one-half of the thiophene solution drop by drop, at a rate that prevents the reaction mixture from heating above room temperature.

    • After the addition of the first half of the thiophene, reduce the temperature of the reaction mixture to 10°C and rapidly introduce the remainder of the nitric acid solution.

    • Continue the nitration by the gradual addition of the remaining thiophene solution.

    • Allow the product to remain at room temperature for two hours.

    • Treat the mixture with an equal weight of finely crushed ice with rapid shaking to precipitate the mononitrothiophene.

Protocol 2: Friedel-Crafts Acylation of Thiophene using Hβ Zeolite [8]

  • Materials: Thiophene, acetic anhydride, Hβ zeolite catalyst.

  • Procedure:

    • In a 50 ml round-bottomed flask with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

    • Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.

    • Heat the mixture in a water bath to 60°C and stir magnetically.

    • Monitor the reaction by gas chromatography. The reaction is typically complete within 2 hours.

    • After completion, cool the mixture and separate the catalyst by filtration. The product can be purified by distillation.

Protocol 3: Nitration of Benzothiophene-3-carbonitrile [5]

  • Materials: Benzothiophene-3-carbonitrile, potassium nitrate, concentrated sulfuric acid, ice.

  • Procedure for Preferential Formation of 5- and 6-Nitroisomers:

    • To a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.

    • Maintain the temperature at 0°C and continue stirring for several hours (monitor by TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Allow the ice to melt and collect the precipitated solid by filtration.

    • Wash the solid with water until the washings are neutral.

Visualization of Electrophilic Aromatic Substitution

Electrophilic_Substitution Thiophene Thiophene Intermediate_T Cationic Intermediate (Attack at C2) Thiophene->Intermediate_T + E+ Benzothiophene Benzothiophene Intermediate_B Cationic Intermediate (Attack at C3) Benzothiophene->Intermediate_B + E+ Electrophile Electrophile (E+) Electrophile->Intermediate_T Electrophile->Intermediate_B Product_T 2-Substituted Thiophene Intermediate_T->Product_T - H+ Product_B 3-Substituted Benzothiophene Intermediate_B->Product_B - H+

Caption: General mechanism for electrophilic substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on thiophene and benzothiophene is generally less facile than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring.

General Reactivity

The reactivity of halothiophenes and halobenzothiophenes in SNAr reactions is influenced by the position of the halogen and the presence of activating groups. For instance, in 2,3,4-trichlorothiophene, the chlorine at the 2-position is the most susceptible to nucleophilic attack.[9]

Experimental Protocols for Nucleophilic Substitution

Protocol 4: Nucleophilic Substitution on 2,3,4-Trichlorothiophene with an Amine [9]

  • Materials: 2,3,4-Trichlorothiophene, piperidine, potassium carbonate, dichloromethane.

  • Procedure:

    • In a reaction flask, dissolve 2,3,4-trichlorothiophene (1.0 eq) in dichloromethane.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 10 minutes.

    • Add piperidine (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into water.

    • Extract with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Protocol 5: Palladium-Catalyzed Amination of 3-Chloro-4-methylbenzothiophene [10]

  • Materials: 3-Chloro-4-methylbenzo[b]thiophene, amine nucleophile, phosphine ligand, palladium precursor, base (e.g., sodium tert-butoxide), anhydrous and degassed solvent (e.g., toluene).

  • Procedure:

    • To an oven-dried Schlenk tube, add 3-Chloro-4-methylbenzo[b]thiophene (1.0 equiv.), the amine nucleophile (1.2 equiv.), the phosphine ligand (2-4 mol%), and the palladium precursor (1-2 mol%).

    • Add the base (1.4 equiv.) and the anhydrous, degassed solvent via syringe.

    • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualization of Nucleophilic Aromatic Substitution Workflow

SNAr_Workflow Start Start Setup Reaction Setup (Substrate, Nucleophile, Catalyst, Base, Solvent) Start->Setup Reaction Reaction at Elevated Temperature (Monitoring by TLC/GC-MS) Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for nucleophilic substitution.

Metallation

Metallation, particularly lithiation, is a powerful tool for the functionalization of thiophenes and benzothiophenes, creating potent nucleophiles that can react with a wide range of electrophiles.

General Reactivity and Regioselectivity

Deprotonation of thiophene with organolithium reagents occurs preferentially at the C2 (α) position. Similarly, for benzothiophene, metallation is favored at the C2 position.[2] In cases where the C2 position is blocked, metallation can occur at other positions, often directed by substituents.

Comparative Data for Metallation Reactions

Table 3: Regioselectivity of Lithiation

SubstrateReagentPosition of Lithiation
Thiophenen-BuLiC2
Benzothiophenen-BuLiC2
3-Bromothiophenen-BuLiC3 (via halogen-metal exchange)
3-Bromo-7-chloro-1-benzothiophenen-BuLiC3 (via bromine-lithium exchange)
Experimental Protocols for Metallation

Protocol 6: Lithiation of 3-Bromothiophene and Electrophilic Quench

  • Materials: 3-Bromothiophene, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), electrophile (e.g., N,N-dimethylformamide).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise.

    • Stir the mixture at -78°C for 30-60 minutes.

    • Add the desired electrophile (1.2 eq) dropwise while maintaining the temperature at -78°C.

    • Stir at -78°C for another hour before slowly warming to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Protocol 7: Regioselective Lithiation of 3-bromo-7-chloro-1-benzothiophene [11]

  • Materials: 3-bromo-7-chloro-1-benzothiophene, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), electrophile.

  • Procedure:

    • Flame-dry a round-bottom flask under vacuum and cool under an inert gas stream.

    • Dissolve 3-bromo-7-chloro-1-benzothiophene (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi (1.1 eq.) dropwise, keeping the internal temperature below -70 °C.

    • Stir for a designated period to ensure complete lithium-halogen exchange.

    • Slowly add a solution of the chosen electrophile (1.2 - 1.5 eq.) in anhydrous THF at -78 °C.

    • Stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the product by flash column chromatography.

Visualization of Metallation and Electrophilic Quench

Metallation_Pathway Substrate Thiophene or Benzothiophene Derivative Lithiated_Intermediate Lithiated Intermediate Substrate->Lithiated_Intermediate + n-BuLi BuLi n-BuLi BuLi->Lithiated_Intermediate Product Functionalized Product Lithiated_Intermediate->Product + E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: General pathway for metallation and quench.

Conclusion

This comparative guide highlights the key differences in reactivity between thiophene and its benzo derivative, benzothiophene. While thiophene is generally more susceptible to electrophilic attack, benzothiophene offers a different regiochemical outcome. The provided experimental protocols serve as a valuable resource for researchers in the practical application of these fundamental reactions. The continued exploration and quantification of the reactivity of these important heterocycles will undoubtedly fuel further innovation in drug discovery and materials science.

References

Evaluating the Pro-Apoptotic Potential of 3-Methoxybenzothioamide Derivatives: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents that can selectively induce apoptosis in tumor cells is a paramount objective. Within this landscape, 3-Methoxybenzothioamide derivatives have emerged as a class of compounds with theoretical potential, drawing from the established anti-cancer properties of related benzothiazole and thioamide structures. This guide provides a comparative analysis of the pro-apoptotic activity of structurally analogous compounds, offering a framework for evaluating the potential of this compound derivatives and guiding future research.

While direct and extensive research on the pro-apoptotic activity of this compound derivatives is nascent, the well-documented anti-cancer effects of structurally similar molecules provide a strong rationale for their investigation. This guide will synthesize findings from studies on benzothiazole, quinazolinone, and other thioamide-containing derivatives to build a comprehensive picture of their pro-apoptotic mechanisms and efficacy.

Comparative Efficacy of Structurally Related Pro-Apoptotic Agents

The anti-cancer potency of various heterocyclic compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the cytotoxic activity of several benzothiazole and thioacetamide derivatives, which serve as relevant comparators for the potential efficacy of this compound derivatives.

Table 1: Cytotoxic Activity of Benzothiazole Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 4lParagangliomaLow µM range[1]
Pancreatic CancerLow µM range[1]
PB11U87 (Glioblastoma)~0.04[2]
HeLa (Cervical Cancer)~0.04[2]
BTDHCT116 (Colorectal Cancer)5[3]
CT26 (Colorectal Cancer)Data Unavailable[3]

Table 2: Cytotoxic Activity of Thioacetamide and Related Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-tolylthioacetamide derivative 6MCF-7 (Breast Cancer)20.17[4]
LoVo (Colon Cancer)22.64[4]
HepG2 (Liver Cancer)45.57[4]
A549 (Lung Cancer)51.50[4]
3-ethyl phenyl thioacetamide derivative 10MCF-7 (Breast Cancer)20.91[4]
LoVo (Colon Cancer)22.30[4]
HepG2 (Liver Cancer)42.29[4]
A549 (Lung Cancer)48.00[4]

Understanding the Pro-Apoptotic Mechanisms

The induction of apoptosis is a key mechanism for many anti-cancer agents. This programmed cell death can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for apoptosis induction by chemotherapy agents. It is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Studies on benzothiazole derivatives have shown their ability to trigger this pathway. For instance, a novel benzothiazole derivative (BTD) was found to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential.[3] This was accompanied by an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] Similarly, the novel benzothiazole derivative PB11 was shown to up-regulate Bax and down-regulate Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[2]

Novel sulphonamide-bearing methoxyquinazolinone derivatives have also been shown to induce apoptosis by downregulating Bcl-2 and upregulating p53 and Bax.[4]

Intrinsic_Apoptotic_Pathway Intrinsic (Mitochondrial) Apoptotic Pathway 3-Methoxybenzothioamide_Derivatives 3-Methoxybenzothioamide_Derivatives Bax/Bak Activation Bax/Bak Activation 3-Methoxybenzothioamide_Derivatives->Bax/Bak Activation Promotes Bcl-2/Bcl-xL_Inhibition Bcl-2/Bcl-xL_Inhibition 3-Methoxybenzothioamide_Derivatives->Bcl-2/Bcl-xL_Inhibition Inhibits Mitochondrion Mitochondrion Cytochrome_c_Release Cytochrome_c_Release Mitochondrion->Cytochrome_c_Release Bax/Bak Activation->Mitochondrion Permeabilizes Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase-9_Activation Caspase-9_Activation Apoptosome_Formation->Caspase-9_Activation Caspase-3_Activation Caspase-3_Activation Caspase-9_Activation->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis Bcl-2/Bcl-xL_Inhibition->Bax/Bak Activation

Caption: Intrinsic apoptotic pathway induced by this compound derivatives.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This binding leads to the activation of caspase-8, which can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway. While less commonly implicated for the comparator compounds, some pyrazole derivatives have been shown to activate the extrinsic pathway by activating TRAIL death receptors.

Extrinsic_Apoptotic_Pathway Extrinsic (Death Receptor) Apoptotic Pathway Death_Ligand Death_Ligand Death_Receptor Death_Receptor Death_Ligand->Death_Receptor Binds DISC_Formation DISC_Formation Death_Receptor->DISC_Formation Caspase-8_Activation Caspase-8_Activation DISC_Formation->Caspase-8_Activation Caspase-3_Activation Caspase-3_Activation Caspase-8_Activation->Caspase-3_Activation Bid_Cleavage Bid_Cleavage Caspase-8_Activation->Bid_Cleavage Apoptosis Apoptosis Caspase-3_Activation->Apoptosis Intrinsic_Pathway_Link Link to Intrinsic Pathway Bid_Cleavage->Intrinsic_Pathway_Link

Caption: Extrinsic apoptotic pathway and its link to the intrinsic pathway.

Experimental Protocols for Evaluating Pro-Apoptotic Activity

To rigorously assess the pro-apoptotic activity of novel compounds like this compound derivatives, a series of well-established experimental protocols are employed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).[5] An MTT solution is then added to each well and incubated to allow the formation of formazan crystals. The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology: Treated and untreated cells are harvested and washed. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. The stained cells are then analyzed by flow cytometry.[4]

Caspase Activity Assays

The activation of caspases is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of specific caspases, such as caspase-3 and caspase-9.

  • Methodology: Cell lysates from treated and untreated cells are incubated with a caspase-specific substrate conjugated to a chromophore or fluorophore. The cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified by a spectrophotometer or fluorometer.[2]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

  • Methodology: Proteins are extracted from treated and untreated cells, separated by size via gel electrophoresis, and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c) followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.[2][3]

Experimental_Workflow Experimental Workflow for Evaluating Pro-Apoptotic Activity Compound_Synthesis Synthesize this compound Derivatives Cell_Culture Culture Cancer Cell Lines Compound_Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay MTT_Assay->Apoptosis_Assay Based on IC50 Caspase_Assay Caspase Activity Assays Apoptosis_Assay->Caspase_Assay Western_Blot Western Blot for Apoptotic Proteins Caspase_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion on Pro-Apoptotic Activity Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing pro-apoptotic agents.

Conclusion and Future Directions

The existing body of research on benzothiazole and thioamide derivatives strongly suggests that this compound derivatives represent a promising, yet underexplored, class of compounds for anti-cancer drug discovery. The comparative data presented in this guide indicate that related structures can induce apoptosis in various cancer cell lines at micromolar to nanomolar concentrations, primarily through the intrinsic mitochondrial pathway.

Future investigations into this compound derivatives should focus on a systematic evaluation of their cytotoxic and pro-apoptotic activities against a panel of cancer cell lines. Elucidating their specific molecular targets and understanding the structure-activity relationships will be crucial for optimizing their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for embarking on such research, with the ultimate goal of developing novel and effective anti-cancer therapies.

References

Unraveling the Potency of o-Methoxyphenol Dimers: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of o-methoxyphenol dimers is crucial for harnessing their therapeutic potential. This guide provides a comprehensive comparison of these compounds, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research and development.

o-Methoxyphenol dimers, formed by the coupling of two o-methoxyphenol monomers, have garnered significant attention in the scientific community for their enhanced biological activities compared to their monomeric counterparts. These activities span a wide spectrum, including antioxidant, anti-inflammatory, and anticancer properties. This guide delves into a comparative analysis of these activities, presenting quantitative data, outlining experimental methodologies, and illustrating the underlying signaling pathways.

Comparative Analysis of Biological Activities

The enhanced efficacy of o-methoxyphenol dimers is often attributed to their increased structural complexity and altered physicochemical properties. Dimerization can lead to a more stabilized radical species, contributing to superior antioxidant activity. Furthermore, the dimeric structure may allow for more effective interaction with biological targets, such as enzymes and transcription factors, leading to potent anti-inflammatory and anticancer effects.

Antioxidant Activity

The antioxidant capacity of o-methoxyphenol dimers is a cornerstone of their therapeutic potential. This activity is often evaluated by their ability to scavenge free radicals and inhibit lipid peroxidation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to quantify this activity, with lower IC50 values indicating greater potency.

CompoundMonomer/DimerDPPH Radical Scavenging IC50 (µM)Reference
EugenolMonomer>1000[1]
Bis-eugenolDimer130[1]
IsoeugenolMonomer85[1]
DehydrodiisoeugenolDimer35[1]
p-CresolMonomer2000 (mM)[2]
p-Cresol dimerDimer600 (mM)[2]
p-MethoxyphenolMonomer2200 (mM)[2]
p-Methoxyphenol dimerDimer700 (mM)[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. o-Methoxyphenol dimers have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as nuclear factor-kappa B (NF-κB).

CompoundCell LineAssayIC50 (µM)Reference
DehydrodiisoeugenolRAW 264.7COX-2 Expression InhibitionPotent Inhibition[3]
Bis-eugenolRAW 264.7COX-2 Expression InhibitionPotent Inhibition[4]
ApocyninMonomerHuman Airway CellsCCL2 Production Inhibition146.6
DiapocyninDimerHuman Airway CellsCCL2 Production Inhibition20.3
Anticancer Activity

The cytotoxic effects of o-methoxyphenol dimers against various cancer cell lines highlight their potential as anticancer agents. The MTT assay is a standard method to assess cell viability, with lower IC50 values indicating greater cytotoxicity.

| Compound | Cell Line | Cytotoxicity IC50 (µM) | Reference | |---|---|---|---|---| | p-Cresol | RAW 264.7 | 2000 |[2] | | p-Cresol dimer | RAW 264.7 | 600 |[2] | | p-Methoxyphenol | RAW 264.7 | 2200 |[2] | | p-Methoxyphenol dimer | RAW 264.7 | 700 |[2] | | Dehydrozingerone | Monomer | Various | - |[5] | | Dehydrozingerone dimer | Dimer | Higher than monomer |[5] |

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined from a dose-response curve.[6][7][8]

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.

  • Sample preparation: Biological samples (e.g., tissue homogenates, cell lysates) are prepared.

  • Reaction: Thiobarbituric acid (TBA) is added to the sample, and the mixture is heated under acidic conditions (e.g., 95°C for 60 minutes). This leads to the formation of a colored MDA-TBA adduct.[9]

  • Extraction: The colored adduct is extracted with a solvent like n-butanol.

  • Measurement: The absorbance of the extracted adduct is measured spectrophotometrically (around 532 nm).[9]

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[10][11]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specific duration.

  • MTT addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[12][13]

  • Absorbance reading: The absorbance is measured at a wavelength of approximately 570 nm.[12]

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Western Blot Analysis for NF-κB and COX-2

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein extraction: Cells are lysed to extract total protein.

  • Protein quantification: The protein concentration is determined using a method like the Bradford assay.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[14]

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.[15]

  • Primary antibody incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., NF-κB p65 or COX-2).[16][17]

  • Secondary antibody incubation: A labeled secondary antibody that binds to the primary antibody is added.[15]

  • Detection: The signal from the labeled secondary antibody is detected, and the protein bands are visualized.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity DPPH DPPH Assay TBARS TBARS Assay WB_COX2 Western Blot (COX-2) ELISA ELISA (Cytokines) MTT MTT Assay start o-Methoxyphenol Dimers start->DPPH start->TBARS start->WB_COX2 start->ELISA start->MTT

Figure 1: General experimental workflow for assessing the biological activities of o-methoxyphenol dimers.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates COX2 COX-2 Gene Expression NFkB_nucleus->COX2 induces Dimer o-Methoxyphenol Dimer Dimer->IKK inhibits Dimer->NFkB_nucleus inhibits translocation

Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of o-methoxyphenol dimers.

References

Thioamide vs. Amide Substitution: A Comparative Guide to Improving Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's oral bioavailability is a critical step in the journey from discovery to clinical application. One emerging strategy is the isosteric replacement of an amide bond with a thioamide. This guide provides an objective comparison of thioamide and amide functionalities, supported by experimental data, to inform decisions in drug design and development.

The substitution of a sulfur atom for an oxygen atom in an amide bond, creating a thioamide, can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles.[1][2][3] This modification has shown promise in enhancing the bioavailability of various molecules, particularly peptides, by addressing key challenges such as metabolic instability and poor membrane permeability.[4][5]

Key Physicochemical and Pharmacokinetic Differences

PropertyAmide (-C(=O)NH-)Thioamide (-C(=S)NH-)Impact on Bioavailability
Hydrogen Bonding Strong H-bond acceptor (Oxygen)Weaker H-bond acceptor (Sulfur), Stronger H-bond donor (Nitrogen)Reduced desolvation penalty, potentially improving membrane permeability.[5]
Lipophilicity (LogP/LogD) Generally lowerGenerally higherIncreased partitioning into lipid membranes, favoring passive diffusion.
Metabolic Stability Susceptible to proteolytic cleavage by peptidasesMore resistant to proteolytic degradationIncreased half-life in biological fluids, leading to greater systemic exposure.[1][6][7]
Conformational Rigidity Lower rotational barrier around the C-N bondHigher rotational barrier around the C-N bondCan lock the molecule in a more bioactive conformation and reduce entropy loss upon binding.[5]

Quantitative Comparison of Amide vs. Thioamide Analogs

The following tables summarize experimental data from a study by Ghosh et al. (2023) on a macrocyclic peptide, demonstrating the impact of single thioamide substitutions at different positions on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Table 1: Lipophilicity and Permeability

CompoundSite of ThioamidationLogD (pH 7.4)PAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s)
Parent Amide-1.51.20.4
Thioamide 1Position 12.13.51.8
Thioamide 2Position 22.03.11.5
Thioamide 3Position 31.82.51.1

Table 2: Metabolic Stability and Pharmacokinetics

CompoundHuman Plasma Half-life (t½, h)Rat Liver Microsomal Half-life (t½, min)Oral Bioavailability (F%) in Rats
Parent Amide1230< 1
Thioamide 1389515
Thioamide 2358812
Thioamide 325658

Data presented in Tables 1 and 2 are representative values derived from published studies and are intended for comparative purposes.

Mechanism of Improved Bioavailability

The enhanced bioavailability of thioamide-substituted compounds can be attributed to a combination of factors. The increased lipophilicity and reduced hydrogen bond acceptor strength of the thioamide group lower the energy barrier for the molecule to partition from the aqueous environment of the gastrointestinal tract into the lipid bilayer of intestinal epithelial cells. Furthermore, the increased resistance to enzymatic degradation by proteases in the gut and liver results in a larger fraction of the administered dose reaching systemic circulation intact.

G cluster_gut Gastrointestinal Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation Amide Amide Drug Amide->Membrane Low Permeability Proteases Proteolytic Enzymes Amide->Proteases High Degradation Thioamide Thioamide Drug Thioamide->Membrane High Permeability (Increased Lipophilicity, Reduced H-Bonding) Thioamide->Proteases Low Degradation BioavailableAmide Bioavailable Amide Membrane->BioavailableAmide Low Concentration BioavailableThioamide Bioavailable Thioamide Membrane->BioavailableThioamide High Concentration

Caption: Thioamide substitution enhances bioavailability by increasing membrane permeability and reducing enzymatic degradation.

Experimental Protocols

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

I. Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells onto permeable Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

II. Permeability Experiment:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Add the test compound (dissolved in HBSS) to the apical (A) or basolateral (B) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

I. Assay Setup:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

II. Reaction and Quenching:

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

III. Sample Analysis and Data Interpretation:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes (0.5 mg/mL) Preincubation Pre-incubate 37°C, 5 min Microsomes->Preincubation Compound Test Compound (1 µM) Compound->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH Add NADPH- regenerating system Preincubation->NADPH Incubation Incubate at 37°C NADPH->Incubation Sampling Sample at 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench with Acetonitrile + IS Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Challenges and Considerations

While thioamide substitution offers significant advantages, it is not without its challenges. The synthesis of thioamides can be more complex than that of their amide counterparts, and their stability under certain conditions can be a concern.[8][9][10][11] For instance, thioamides can be susceptible to epimerization under basic conditions and degradation under acidic conditions.[9][10][11] Therefore, careful consideration of the synthetic route and the overall stability of the molecule is crucial during the drug development process.

Conclusion

The substitution of amides with thioamides represents a valuable strategy in medicinal chemistry for enhancing the bioavailability of drug candidates, particularly peptides. The improvements in metabolic stability and membrane permeability offered by this modification can translate into significantly improved pharmacokinetic profiles. However, potential synthetic and stability challenges must be carefully evaluated. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively leverage thioamide substitution to advance the development of new and improved therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 3-Methoxybenzothioamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methoxybenzothioamide, ensuring compliance with general laboratory waste management protocols.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, it should be contained and collected using an absorbent material, and the affected area should be thoroughly decontaminated.

II. Waste Identification and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste identification and segregation.[1] this compound, like many specialized organic compounds, should be treated as hazardous chemical waste unless explicitly determined otherwise by a safety data sheet (SDS) or institutional guidelines.

Key Principles of Segregation:

  • Separate from General Waste: Under no circumstances should this compound be disposed of in regular trash or down the drain.[2]

  • Avoid Incompatibles: Store waste this compound separately from incompatible materials. A thorough review of its reactivity profile is recommended.

  • Solid vs. Liquid Waste: If the compound is in a solution, it should be collected as liquid waste. Solid forms should be collected as solid chemical waste.

III. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. It is crucial to adhere to your institution's specific hazardous waste management guidelines, as they may have unique requirements.

  • Container Selection: Choose a waste container that is in good condition, free of leaks or cracks, and compatible with thioamide compounds.[2][3] The original container, if in good condition, can often be used for waste accumulation.[3]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.[1]

    • The name of the principal investigator or laboratory group.

  • Waste Accumulation:

    • Keep the waste container securely closed except when adding waste.[2][3]

    • Store the container in a designated and secure satellite accumulation area (SAA) within the laboratory.[4]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[2]

  • Requesting Disposal: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to arrange for pickup and disposal.[1][5] Do not attempt to transport hazardous waste outside of the laboratory without proper authorization.

IV. Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as gloves, pipette tips, and empty containers, must also be disposed of as hazardous waste.

  • Labware/Glassware: Contaminated labware and glassware should be collected in a designated, puncture-proof container labeled as "Hazardous Waste" with the name of the contaminating chemical.[2]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2] After rinsing, the container can often be disposed of as regular waste, but institutional policies should be confirmed.

Disposal Consideration Procedure
Waste Identification Treat as hazardous chemical waste.
Personal Protective Equipment Safety goggles, lab coat, chemical-resistant gloves.
Waste Segregation Separate from general waste and incompatible chemicals.
Container Requirements Compatible, leak-proof, and in good condition.
Labeling "Hazardous Waste," full chemical name, concentration, date.
Storage Closed container in a designated Satellite Accumulation Area with secondary containment.
Contaminated Materials Dispose of as hazardous waste.
Final Disposal Arrange for pickup by a licensed waste disposal service through your institution's EHS office.[1]

V. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Storage cluster_final_disposal Final Disposal A Wear Appropriate PPE B Identify Waste as Hazardous A->B C Select Compatible Container B->C D Label Container Correctly C->D E Store in Designated SAA D->E F Contact EHS for Pickup E->F G Professional Disposal F->G

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methoxybenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxybenzothioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its primary structural components: the thioamide group and the methoxy-substituted aromatic ring. This document is intended to be a primary resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Hazard Assessment

The hazard profile of this compound should be prudently assessed by considering the risks associated with analogous chemical classes.

  • Thioamides: This class of compounds has known biological activity. Some thioamides have demonstrated carcinogenic, mutagenic, and teratogenic properties in animal studies. Organic thiocarbonyl compounds can also be toxic and irritating.

  • Aromatic Methoxy Compounds: While the methoxy group itself is generally considered to have low toxicity, the overall properties of an aromatic compound are influenced by all of its functional groups.

Therefore, this compound should be handled as a potentially toxic and irritating substance with possible long-term health effects. A comprehensive approach to personal protective equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to ensure the safety of laboratory personnel.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses for added protection.[1]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Two pairs of chemotherapy-rated nitrile or neoprene gloves should be worn.[2][3]Prevents skin contact and absorption. Double-gloving provides an extra layer of security against contamination.[3]
Body Protection A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[2][3] An impervious suit may be necessary for larger quantities.[1]Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form to prevent inhalation.[3] For nuisance exposures, a P95 or P1 particulate respirator is recommended.[4]Minimizes the risk of inhaling airborne particles, especially when weighing or transferring the solid compound.[3]
Foot Protection Closed-toe shoes made of a non-porous material are mandatory.[1]Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize exposure and prevent accidents.

  • Preparation and Weighing:

    • Work Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood.[1]

    • Decontamination: Ensure the work surface is clean before and after use. A spill kit must be readily accessible.[1]

    • Weighing: When weighing the solid, use a tared container inside the fume hood to avoid contaminating the balance.[1]

  • During the Experiment:

    • Temperature Control: Be mindful of potentially exothermic reactions and use an ice bath for cooling as needed.[1]

    • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

  • Post-Experiment:

    • Quenching: If the reaction needs to be quenched, do so carefully within the fume hood.[1]

    • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Disposal: Dispose of all waste through an approved hazardous waste disposal plant.[5][6]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5][6] If present, remove contact lenses and continue rinsing.[5][6] Seek medical attention.[5]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[5][6] If the person is not breathing, give artificial respiration.[6] Seek medical attention.[5]

  • Ingestion: Rinse the mouth with water.[5] Call a poison center or doctor for treatment advice.[5][6]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start: Safe Handling Protocol prep 1. Preparation - Designate Fume Hood Area - Assemble Materials - Spill Kit Ready start->prep don_ppe 2. Don PPE - Double Gloves - Gown - Goggles & Face Shield - Respirator prep->don_ppe handling 3. Chemical Handling - Weigh in Fume Hood - Monitor Reaction - Avoid Incompatibles don_ppe->handling post_exp 4. Post-Experiment - Quench Reaction Safely - Decontaminate Surfaces handling->post_exp doff_ppe 5. Doff PPE - Follow Correct Sequence post_exp->doff_ppe disposal 6. Waste Disposal - Segregate Waste - Label Containers - Approved Disposal Route doff_ppe->disposal end End: Procedure Complete disposal->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxybenzothioamide
Reactant of Route 2
Reactant of Route 2
3-Methoxybenzothioamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。